1-Isopropylpyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBRWNMZOQFCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660752 | |
| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-03-0 | |
| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis of 1-isopropylpyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of key experimental considerations.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. As a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine scaffold can introduce conformational rigidity, serve as a key pharmacophore, and influence a compound's solubility and metabolic stability. Pyrrolidine derivatives have demonstrated a wide range of biological activities, acting as enzyme inhibitors, receptor agonists, and antagonists.[4]
This compound, in particular, is a chiral building block that combines the pyrrolidine core with an N-isopropyl group and a carboxylic acid functionality. This unique combination of features makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential. The N-isopropyl group can influence the lipophilicity and metabolic profile of a drug candidate, while the carboxylic acid provides a versatile handle for further chemical modifications, such as amide bond formation.[1]
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The most common and practical approach involves the N-alkylation of a suitable pyrrolidine-3-carboxylic acid precursor. This guide will focus on a robust and widely applicable two-step synthetic sequence starting from commercially available pyrrolidine-3-carboxylic acid:
-
Esterification of the Carboxylic Acid: Protection of the carboxylic acid as an ester is a crucial initial step to prevent its interference with the subsequent N-alkylation reaction.
-
Reductive Amination: The introduction of the isopropyl group onto the pyrrolidine nitrogen is efficiently achieved through reductive amination with acetone.
This strategy offers several advantages, including the use of readily available starting materials, mild reaction conditions, and high yields.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: A workflow diagram of the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Esterification of Pyrrolidine-3-carboxylic acid
The initial step in this synthetic sequence is the protection of the carboxylic acid group as an ester. This is essential to prevent the acidic proton from interfering with the basic conditions of the subsequent reductive amination. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common and effective method.[1]
Protocol: Synthesis of Ethyl 1-isopropylpyrrolidine-3-carboxylate
-
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine-3-carboxylic acid (1.0 eq).
-
Suspend the starting material in absolute ethanol (5-10 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl pyrrolidine-3-carboxylate.
-
Part 2: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[5][6] In this step, the secondary amine of the pyrrolidine ring reacts with acetone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N-isopropyl group.[7]
Protocol: Synthesis of Ethyl 1-isopropylpyrrolidine-3-carboxylate
-
Materials:
-
Ethyl pyrrolidine-3-carboxylate (from Part 1)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve ethyl pyrrolidine-3-carboxylate (1.0 eq) in dichloromethane or 1,2-dichloroethane (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Add acetone (1.5-2.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude ethyl 1-isopropylpyrrolidine-3-carboxylate.
-
Part 3: Saponification (Hydrolysis) of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification.
Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 1-isopropylpyrrolidine-3-carboxylate (from Part 2)
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the crude ethyl 1-isopropylpyrrolidine-3-carboxylate in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide (1.5-2.0 eq) or sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the ester is fully hydrolyzed as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M or 2M HCl.
-
The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic extracts dried and concentrated to yield the final product, this compound.
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | Esterification | Pyrrolidine-3-carboxylic acid | Ethanol, SOCl₂ | 85-95% | >95% (crude) |
| 2 | Reductive Amination | Ethyl pyrrolidine-3-carboxylate | Acetone, NaBH(OAc)₃ | 80-90% | >90% (crude) |
| 3 | Saponification | Ethyl 1-isopropylpyrrolidine-3-carboxylate | LiOH or NaOH | 90-98% | >98% (after purification) |
Causality and Experimental Choices
-
Choice of Protecting Group: The ethyl ester is chosen as a protecting group due to its ease of formation and subsequent removal under mild basic conditions. Other esters, such as methyl or benzyl esters, could also be employed.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive amination because it is mild and selective for the reduction of the iminium ion in the presence of the carbonyl group of acetone.[7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[5]
-
Solvent Selection: Dichloromethane or 1,2-dichloroethane are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants.[7]
-
pH Control: Careful control of pH during the work-up and final acidification is critical to ensure complete protonation of the carboxylate and to facilitate product isolation.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route to this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable building block for their drug discovery programs. The described methodology is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial laboratories.
References
- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google P
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. (URL: [Link])
- US7652152B2 - Synthetic method of optically pure (S)
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. (URL: [Link])
- WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing). (URL: [Link])
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])
-
Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Technical Guide to the Physicochemical Characterization of 1-Isopropylpyrrolidine-3-carboxylic Acid
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its prevalence is a testament to its favorable pharmacological and pharmacokinetic properties.[1][2] As research continues to explore novel chemical space, derivatives such as 1-Isopropylpyrrolidine-3-carboxylic acid are of significant interest as versatile building blocks for new therapeutic agents.[3][4] The N-isopropyl group modifies the lipophilicity and basicity of the parent molecule, while the carboxylic acid provides a crucial handle for amide bond formation and interaction with biological targets.
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from absorption and distribution to formulation and toxicity. Given the limited availability of published experimental data for this compound, this guide provides a comprehensive framework for its characterization. We will move from in silico prediction to robust experimental determination, explaining not just the protocols but the scientific rationale behind them. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.
Molecular Profile and Structural Attributes
The foundational step in characterizing any molecule is to understand its structure and the properties inherent to its functional groups. This compound is a chiral molecule containing both a basic tertiary amine and an acidic carboxylic acid. This dual functionality allows it to exist as a zwitterion under physiological pH, a characteristic that profoundly impacts its solubility and membrane permeability.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Canonical SMILES | CC(C)N1CCC(C1)C(=O)O |
| Key Features | Tertiary Amine, Carboxylic Acid, Chiral Center (C3) |
The isopropyl substituent on the nitrogen atom increases the steric bulk and lipophilicity compared to its methyl or unsubstituted counterparts, which can enhance metabolic stability and alter receptor binding profiles.
Predicted Physicochemical Properties: An In Silico Starting Point
Before commencing laboratory work, computational models provide valuable estimates of a molecule's properties. These predictions guide experimental design, such as determining the appropriate solvent systems and concentration ranges.
| Property | Predicted Value | Implication in Drug Development |
| pKa₁ (Acidic) | 3.8 - 4.2 | Governs the ionization state of the carboxyl group; crucial for solubility and interactions with basic residues in proteins. |
| pKa₂ (Basic) | 9.5 - 10.5 | Governs the ionization of the tertiary amine; impacts absorption, distribution, and potential for salt formation. |
| logP | -0.5 to 0.5 | Indicates lipophilicity and hydrophilicity balance. A value in this range suggests good aqueous solubility but may require optimization for membrane permeability. |
| Aqueous Solubility | Moderately to Highly Soluble | Predicted high solubility is due to the ionizable functional groups. Experimental verification is essential. |
Note: These values are estimations based on the properties of structurally similar compounds like (R)-pyrrolidine-3-carboxylic acid (predicted pKa ~3.86) and general chemical principles.[5]
Experimental Determination of Physicochemical Properties
The following sections detail the gold-standard methodologies for empirically determining the critical physicochemical parameters of this compound. The overarching workflow is designed to provide a comprehensive and validated dataset for informed decision-making in a research and development setting.
Caption: Overall workflow for physicochemical characterization.
Ionization Constants (pKa)
Expertise & Experience: The pKa values are arguably the most critical parameters as they dictate the charge state of the molecule across the physiological pH range (1.5-8.0). This directly influences solubility, absorption, target binding, and off-target effects. For a molecule with both an acidic and a basic center, potentiometric titration is the most direct and reliable method to determine both ionization constants.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Acidic Titration: Place the solution in a jacketed beaker maintained at 25°C. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02 mL).
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the first equivalence point to generate a complete curve for the protonation of the carboxylate.
-
Basic Titration: In a separate experiment, perform the same procedure but titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the tertiary amine.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa values by fitting the data to the Henderson-Hasselbalch equation.
Trustworthiness: The system is validated by calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before each experiment. The titrant solutions must be accurately standardized against a primary standard.
Lipophilicity (logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is the classic measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The traditional shake-flask method, while low-throughput, remains the gold standard for its accuracy and direct measurement of partitioning.
Experimental Protocol: Shake-Flask Method
-
System Preparation: Prepare a solution of the compound in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) at a concentration where it is fully dissolved. The concentration should be quantifiable by a suitable analytical method (e.g., HPLC-UV).
-
Partitioning: In a glass vial, combine a precise volume of the aqueous solution with an equal volume of n-octanol. The vial should be sealed and agitated (e.g., on a mechanical shaker) at a constant temperature (25°C) until equilibrium is reached. This can take several hours; 24 hours is a common standard to ensure complete partitioning.[6]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method with a standard curve.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
Trustworthiness: The assay is validated by running at least three independent replicates. The analytical method (HPLC) must be shown to be linear, accurate, and precise in both octanol and aqueous matrices. A control compound with a known logP should be run in parallel to verify the experimental setup.
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. Determining the thermodynamic (equilibrium) solubility is essential for preclinical development. The shake-flask method is again the definitive approach, providing the true equilibrium solubility value.
Caption: Experimental workflow for thermodynamic solubility.
Experimental Protocol: Thermodynamic Shake-Flask Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of visible solid material is crucial to ensure saturation.[7]
-
Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard calibration curve.
-
Visual Inspection: As a qualitative check, visually inspect the vials for any undissolved solid to confirm that the initial amount was indeed in excess.[8]
Trustworthiness: The protocol's validity rests on ensuring equilibrium has been reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer increases. The purity of the starting material must be high (>98%) to avoid erroneous results.
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation and serves as a reference for future synthetic batches and metabolite identification.
-
¹H NMR: The spectrum in CDCl₃ or D₂O is expected to show a highly deshielded, often broad singlet for the carboxylic acid proton between 10-13 ppm (if not exchanged in D₂O).[9][10] The isopropyl group will present as a septet (for the CH) and a doublet (for the two CH₃ groups). The five protons on the pyrrolidine ring will appear as complex, overlapping multiplets.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 170-180 ppm range. The carbons of the pyrrolidine ring and the isopropyl group will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: A key feature will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[9][10] A strong, sharp C=O stretching absorption is expected around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus a proton (158.12).
Conclusion
This compound is a promising building block for drug discovery, possessing a combination of structural and functional features that are highly desirable in medicinal chemistry. Its physicochemical profile—governed by its zwitterionic potential, moderate lipophilicity, and hydrogen bonding capacity—suggests it can be used to synthesize compounds with favorable pharmacokinetic properties. The in silico predictions and detailed experimental protocols outlined in this guide provide a robust, self-validating framework for researchers to accurately characterize this molecule. This foundational knowledge is indispensable for its effective application in the design and development of next-generation therapeutics.
References
-
ChemBK. (2024). (R)-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyrrolidinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
-
Login, R. B. (n.d.). 3-Pyrrolidinylcarboxylic acids(PCA). Retrieved from [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
University of Calgary. (n.d.). Chem 351 F18 Final : Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of propanoic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 1-Isopropylpyrrolidine-3-carboxylic Acid and Its Derivatives
Introduction: The Pyrrolidine-3-Carboxylic Acid Scaffold in Modern Drug Discovery
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful pharmaceuticals.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[2] Within this class, pyrrolidine-3-carboxylic acid (also known as β-proline) and its derivatives are particularly valuable chiral building blocks.[1][3] Their rigid conformation, combined with the stereochemically defined placement of a secondary amine and a carboxylic acid, provides a versatile platform for constructing diverse and potent bioactive agents.[1]
This guide focuses on 1-isopropylpyrrolidine-3-carboxylic acid, a representative N-alkylated derivative. The introduction of an isopropyl group on the pyrrolidine nitrogen significantly modulates the parent molecule's physicochemical properties, such as basicity, lipophilicity, and steric profile, which in turn influences its interaction with biological targets.[2]
It is important to note that while the parent compounds, (R)- and (S)-pyrrolidine-3-carboxylic acid, are well-documented with CAS Numbers 72580-54-2 and 72580-53-1 respectively, a specific CAS number for the 1-isopropyl derivative is not readily found in major chemical databases.[4][5][6] A closely related structure, 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid, is assigned CAS Number 299920-47-1.[7] This guide will therefore address the synthesis and properties of this compound by leveraging established methodologies for the functionalization of the parent pyrrolidine-3-carboxylic acid scaffold.
Physicochemical Properties: A Comparative Overview
The functionalization of the pyrrolidine ring, particularly at the nitrogen atom, directly impacts the molecule's properties. N-alkylation, such as the addition of an isopropyl group, generally increases lipophilicity (logP) and steric bulk while maintaining the core's structural rigidity. The basicity of the nitrogen atom is also affected by the electronic nature of its substituents.[2]
| Property | Pyrrolidine (Parent Ring) | (R)-Pyrrolidine-3-carboxylic acid | This compound (Predicted) | Causality of N-Isopropylation |
| CAS Number | 123-75-1[8] | 72580-54-2[4][9] | Not assigned | - |
| Molecular Formula | C₄H₉N[8] | C₅H₉NO₂[4] | C₈H₁₅NO₂ | Addition of C₃H₆ moiety. |
| Molecular Weight | 71.12 g/mol [10] | 115.13 g/mol [4] | 157.21 g/mol | Increased mass from isopropyl group. |
| pKa (Conjugate Acid) | 11.27[11] | ~10-11 (amine), ~3-4 (acid) | ~10-11 (amine), ~3-4 (acid) | Minimal change expected in pKa of the distinct functional groups. |
| Predicted logP | 0.22[8] | < 0 | > 0.5 | The non-polar isopropyl group significantly increases lipophilicity. |
| Aqueous Solubility | Miscible[8] | High (20 mg/mL in H₂O)[4] | Moderate to Low | Increased hydrocarbon character reduces solubility in water. |
| Appearance | Colorless to pale yellow liquid[8] | White to light yellow solid[4] | Expected to be a solid or oil | - |
Core Synthetic Strategies
The synthesis of this compound is most logically achieved through the functionalization of a pre-existing pyrrolidine-3-carboxylic acid core. This approach, leveraging a chiral pool starting material, preserves the critical stereochemistry at the C3 position.[1] The general workflow involves N-alkylation of the secondary amine of the pyrrolidine ring.
Key Synthetic Approaches:
-
Reductive Amination: This is a highly efficient and common method for N-alkylation. It involves reacting the parent pyrrolidine-3-carboxylic acid with acetone (the ketone equivalent of the isopropyl group) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and selectivity.[12]
-
Direct Alkylation: This strategy involves the direct reaction of pyrrolidine-3-carboxylic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.[12]
It is crucial to consider protecting the carboxylic acid moiety (e.g., as an ester) before N-alkylation, especially under harsher conditions, to prevent unwanted side reactions. The protecting group can then be removed in a final step.
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// Invisible nodes for layout {rank=same; Method1; Method2;} } } Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative procedure for the synthesis of 1-isopropyl-(R)-pyrrolidine-3-carboxylic acid from (R)-pyrrolidine-3-carboxylic acid.
-
Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or dichloroethane (DCE) at room temperature.
-
Addition of Ketone: Add acetone (1.5-2.0 eq) to the solution.
-
pH Adjustment (Optional): If necessary, add a small amount of acetic acid to catalyze iminium ion formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred reaction mixture. Causality: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the ketone or carboxylic acid.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine-3-carboxylic acid scaffold is a key component in a range of therapeutic candidates due to its ability to present substituents in a well-defined three-dimensional orientation.[1] N-alkylation with groups like isopropyl can further optimize potency, selectivity, and pharmacokinetic properties.
-
Enzyme Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against various enzymes. For example, pyrrolidine carboxamides are effective inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme in mycobacterial synthesis.[1] The N-substituent plays a crucial role in occupying specific pockets within the enzyme's active site.
-
Receptor Agonism/Antagonism: The rigid pyrrolidine ring is ideal for mimicking the conformation of endogenous ligands. N-substituted 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are important targets for treating type 2 diabetes.[2]
-
Organocatalysis: Chiral pyrrolidine derivatives are themselves used as catalysts in asymmetric synthesis to produce other valuable chiral molecules.[3]
// Core Scaffold Core [label="1-Isopropylpyrrolidine-\n3-carboxylic Acid Scaffold", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Modification Points N1 [label="N1: Isopropyl Group\n(Modulates Lipophilicity,\nSteric Profile)", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C3: Carboxylic Acid\n(H-bonding, Salt Formation,\nAmide/Ester Derivatization)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ring [label="C2, C4, C5 Positions\n(Further Substitution\nfor Target Specificity)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Biological Target Target [label="Biological Target\n(e.g., Enzyme Active Site)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Core -> N1 [color="#5F6368"]; Core -> C3 [color="#5F6368"]; Core -> Ring [color="#5F6368"]; N1 -> Target [label="Hydrophobic\nInteraction", color="#4285F4"]; C3 -> Target [label="Ionic/H-Bond\nInteraction", color="#4285F4"]; Ring -> Target [label="Vector for\nFurther Probing", color="#4285F4", style=dashed]; } } Caption: The pyrrolidine scaffold as a versatile drug design platform.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
| Technique | Purpose | Typical Conditions & Rationale |
| Reverse-Phase HPLC | Purity assessment, quantification | Column: C18. Mobile Phase: Gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid). Rationale: The acid protonates the amine and suppresses ionization of the carboxyl group, leading to better peak shape and retention.Detection: UV (200-210 nm for non-aromatic compounds) or Mass Spectrometry (LC-MS). |
| Chiral HPLC | Enantiomeric purity determination | Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralcel® OD-H, Chiralpak® AD).[13] Mobile Phase: Typically normal phase (e.g., hexane/isopropanol) or polar organic mode. Rationale: CSPs provide a chiral environment that allows for differential interaction with the two enantiomers, enabling their separation.[14] |
| NMR Spectroscopy | Structural elucidation | ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the isopropyl group and its attachment to the nitrogen. |
| Mass Spectrometry | Molecular weight confirmation | Provides the exact mass of the molecule, confirming its elemental composition. |
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for developing a chiral separation method.
-
Sample Preparation: Dissolve a small amount of the analyte (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrument Setup:
-
Column: Chiralpak® AD-H (or similar amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). Causality: The alcohol acts as the polar modifier to elute the compound, while TFA is often added for acidic analytes to improve peak shape.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Optimization: If separation is not optimal, systematically vary the ratio of hexane to 2-propanol. A lower percentage of alcohol generally increases retention time and may improve resolution. The choice of alcohol (e.g., ethanol vs. 2-propanol) can also significantly impact selectivity.[14]
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to standard guidelines to be considered a self-validating system.
Conclusion
This compound exemplifies the strategic value of N-alkylation in modifying the properties of a privileged medicinal chemistry scaffold. While not as extensively documented as its parent compound, its synthesis is readily achievable through established, high-yielding chemical transformations like reductive amination. The resulting molecule, with its enhanced lipophilicity and specific steric profile, represents a valuable building block for researchers and drug development professionals seeking to fine-tune ligand-target interactions. The synthetic and analytical protocols outlined in this guide provide a robust framework for the preparation and characterization of this and related N-substituted pyrrolidine derivatives, empowering the continued exploration of this versatile chemical space for novel therapeutics.
References
- BenchChem. (n.d.). Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- Tumashov, A. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 70(5), 900-907.
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
- Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations.
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 299920-47-1 CAS MSDS (1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
The Evolving Landscape of Pyrrolidine-3-Carboxylic Acid Derivatives: A Focus on the 1-Isopropyl Moiety and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1] Within this class of compounds, derivatives of pyrrolidine-3-carboxylic acid have emerged as a particularly fruitful area of investigation, demonstrating a diverse range of pharmacological activities. This guide delves into the biological activities of 1-Isopropylpyrrolidine-3-carboxylic acid derivatives, synthesizing technical data with field-proven insights to provide a comprehensive resource for researchers in drug discovery and development.
The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Structure
The pyrrolidine-3-carboxylic acid core is a versatile building block in the synthesis of complex and biologically active molecules.[3][4] Its rigid and stereochemically defined structure makes it an ideal starting point for the development of potent and selective enzyme inhibitors and receptor agonists.[3][4] The carboxylic acid group provides a key interaction point for biological targets and a handle for further chemical modification. The nitrogen atom at position 1 is a critical site for introducing diversity, and the choice of substituent at this position can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The focus of this guide, the 1-isopropyl group, introduces a moderately bulky and lipophilic moiety that can significantly impact target binding and cellular permeability.
Diverse Biological Activities of Pyrrolidine-3-Carboxylic Acid Derivatives
Research into pyrrolidine-3-carboxylic acid derivatives has revealed a wide array of biological activities, highlighting the therapeutic potential of this scaffold. Key areas of investigation include their roles as endothelin receptor antagonists, enzyme inhibitors, and anticancer agents.
Endothelin Receptor Antagonism
A significant body of research has focused on the development of pyrrolidine-3-carboxylic acid derivatives as endothelin (ET) receptor antagonists.[5][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and renal diseases.
Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine core can lead to highly potent and selective antagonists for either the ET(A) or ET(B) receptor subtype.[5][6] For instance, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on the pyrrolidine nitrogen resulted in a complete reversal of receptor specificity from ET(A) to ET(B).[5] Further modifications, such as ortho-alkylation of the phenyl rings, were found to increase ET(B) affinity and the ET(A)/ET(B) activity ratio.[5] The introduction of a 1-isopropyl group, while not explicitly detailed in these studies, would be expected to influence the conformational flexibility of the side chain and its interaction with the receptor binding pocket.
A generalized workflow for screening potential endothelin receptor antagonists is depicted below:
Anticancer and Antimicrobial Activities
The pyrrolidine scaffold is present in a variety of natural and synthetic compounds with demonstrated anticancer activity. [2]Derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial properties. [7]For example, certain 5-oxopyrrolidine derivatives bearing azole and hydrazone moieties exhibited potent anticancer activity against A549 lung cancer cells. [7]One derivative, in particular, demonstrated favorable antimicrobial activity against multidrug-resistant Staphylococcus aureus isolates. [7]
Synthesis of this compound Derivatives
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method is the asymmetric Michael addition. [3][8]This approach allows for the concise and enantioselective synthesis of highly substituted pyrrolidine-3-carboxylic acids. [3][8] General Synthetic Protocol:
A representative synthesis of a 1-substituted pyrrolidine-3-carboxylic acid derivative via Michael addition is outlined below:
-
Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. [4]2. Reductive Cyclization: The resulting adduct undergoes reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative. [4]3. N-Alkylation: The secondary amine of the pyrrolidine ring can then be alkylated to introduce the desired substituent at the 1-position. For the synthesis of this compound derivatives, this step would involve reductive amination with acetone or direct alkylation with an isopropyl halide.
Structure-Activity Relationship (SAR) and the Role of the 1-Isopropyl Group
The substituent at the 1-position of the pyrrolidine ring is a key determinant of biological activity. While specific data on the 1-isopropyl group is limited in the reviewed literature, several principles from broader SAR studies can be applied to infer its potential impact:
-
Steric Bulk: The isopropyl group is larger than a methyl group but smaller than more extended alkyl chains or bulky aromatic groups. This intermediate size can be crucial for fitting into specific binding pockets. For instance, in endothelin receptor antagonists, the size and nature of the N-substituent are critical for receptor selectivity. [5]* Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to an unsubstituted or N-methylated analog. This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to off-target effects and metabolic instability.
-
Conformational Restriction: The N-isopropyl group can influence the puckering of the pyrrolidine ring and restrict the conformational freedom of side chains attached to the nitrogen atom. This can pre-organize the molecule into a bioactive conformation, leading to higher potency.
Quantitative Data Summary:
The following table summarizes the inhibitory activities of some pyrrolidine-based derivatives from the literature to illustrate the impact of structural modifications.
| Compound Class | Target | Representative Derivative | IC50 (µM) | Reference |
| Pyrrolidine Carboxamides | InhA | p31 | 1.39 | [9] |
| Pyrrolidine-based | STAT3 | 5d ((R)-Pro-based) | 2.4 | [10] |
| Pyrrolidine-based | STAT3 | 5c ((S)-Pro-based) | 7.2 | [10] |
This data highlights the importance of stereochemistry and substituent patterns in determining the biological activity of pyrrolidine derivatives. [10][9]
Future Directions
The diverse biological activities of pyrrolidine-3-carboxylic acid derivatives make them a highly attractive scaffold for future drug discovery efforts. The exploration of the 1-isopropyl substituent, in particular, warrants further investigation. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and screening a library of this compound derivatives against a panel of biological targets to elucidate clear structure-activity relationships.
-
Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding modes of 1-isopropyl derivatives and guide the design of more potent and selective compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising 1-isopropyl derivatives to assess their drug-like potential.
Conclusion
This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. By building upon the extensive research into the broader class of pyrrolidine-3-carboxylic acid derivatives, there is a significant opportunity to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the 1-isopropyl group offers a means to fine-tune the pharmacological properties of this versatile scaffold, paving the way for the discovery of new treatments for a range of diseases.
References
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(20), 4284-4294. [Link]
-
Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4946. [Link]
-
Gawad, J., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 4, 100314. [Link]
-
Li, Y., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(28), 6089-6092. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(28), 6089-6092. [Link]
-
Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(20), 6308-6323. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Evaluation of 1-Isopropylpyrrolidine-3-carboxylic Acid Structural Analogs
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the structural analogs of 1-isopropylpyrrolidine-3-carboxylic acid, a key scaffold for exploring diverse pharmacological targets. We delve into robust synthetic strategies for the generation of a focused library of analogs, explore the critical structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.
Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in drug discovery. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[1] When functionalized with a carboxylic acid at the 3-position, the resulting β-amino acid scaffold provides a rigid, chiral framework that is a key component in numerous bioactive molecules.[2]
The introduction of an N-isopropyl group further refines the physicochemical properties of the molecule, influencing its lipophilicity, metabolic stability, and potential for specific interactions within a binding pocket. The structural analogs of this compound, therefore, represent a rich chemical space for the development of novel therapeutics. A wide array of synthetic pyrrolidine compounds have demonstrated significant anticancer activity with potentially fewer side effects, highlighting the therapeutic potential of this class of molecules.[3][4]
This guide will systematically explore the design, synthesis, and evaluation of these analogs, providing a roadmap for researchers to unlock their therapeutic potential.
Synthetic Strategies for Analog Generation
The generation of a diverse library of this compound analogs hinges on two key strategic approaches: the synthesis of the core pyrrolidine-3-carboxylic acid scaffold and the subsequent diversification of the N-substituent and ring positions.
Core Scaffold Synthesis: Asymmetric Michael Addition
A concise and stereoselective method for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This is followed by a reductive cyclization to yield the desired pyrrolidine scaffold with high enantiomeric excess.[2][5] This method is particularly advantageous as it is atom-economical and allows for the introduction of substituents at the 5-position of the pyrrolidine ring.[2]
Experimental Protocol: Synthesis of a 5-Methylpyrrolidine-3-carboxylic Acid Core
-
Michael Addition: To a solution of a 4-methyl-4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired nitroalkane (1.2 eq) and a suitable organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting Michael adduct by flash column chromatography on silica gel.
-
Reductive Cyclization: Dissolve the purified adduct in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., Raney nickel or palladium on carbon) and subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere at 50 psi).
-
Isolation: After the reaction is complete, filter the catalyst and concentrate the filtrate to yield the 5-methylpyrrolidine-3-carboxylic acid derivative.
N-Alkylation via Reductive Amination
The introduction of the N-isopropyl group is efficiently achieved through reductive amination. This classic transformation involves the reaction of the secondary amine of the pyrrolidine-3-carboxylic acid ester with acetone in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this purpose as they are mild and selective for the reduction of the intermediate iminium ion over the ketone.[6]
Experimental Protocol: N-Isopropylation of Ethyl Pyrrolidine-3-carboxylate
-
Reaction Setup: To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add acetone (1.5 eq) and glacial acetic acid (to catalyze iminium ion formation).
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield ethyl 1-isopropylpyrrolidine-3-carboxylate.
-
Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis using a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup.
Diagram of Synthetic Workflow
Caption: Workflow for the biological evaluation of this compound analogs.
Analytical Characterization and Data Interpretation
The unambiguous characterization of all synthesized analogs is paramount for the integrity of the SAR data. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure of the analogs. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm. [7]The protons on the pyrrolidine ring will appear in the aliphatic region, and their coupling patterns will provide information about their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. [8] Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| Pyrrolidine Ring Protons | 1.5 - 3.5 (m) | 25 - 60 |
| N-CH of Isopropyl | 2.5 - 3.5 (septet) | 50 - 60 |
| Isopropyl Methyls (-CH₃) | 0.9 - 1.2 (d) | 18 - 22 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (-45 Da). [9]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has outlined a systematic approach for the design, synthesis, and evaluation of its structural analogs. By employing robust synthetic methodologies, such as asymmetric Michael additions and reductive aminations, a diverse library of compounds can be generated. Subsequent screening against relevant biological targets, like DPP-IV and PPARs, coupled with a thorough SAR analysis, will enable the identification of lead compounds for further optimization. The detailed protocols and analytical guidance provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.
- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
- Kumar, A., & Singh, P. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(1), 1-8.
- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
- Yin, F., Garifullina, A., & Tanaka, F. (2017).
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Chen, J., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 163, 45-58.
- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR. ChemicalBook.
- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum. ChemicalBook.
- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery.
- Mass Spec 3e Carboxylic Acids. (2020). YouTube.
- Al-Ostath, A., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7268.
- Pyrrolidine. NIST WebBook.
- Al-Issa, S. A. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds.
- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
- 12.
- Tchamgoue, A. D., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-11.
- Tchamgoue, A. D., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Isik, S., et al. (2020).
- Singh, P., et al. (2021). Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Request PDF.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectroscopic Characterization of 1-Isopropylpyrrolidine-3-carboxylic acid
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Isopropylpyrrolidine-3-carboxylic acid, a substituted proline analog of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific principles and experimental considerations for its accurate interpretation.
Molecular Structure and Spectroscopic Overview
This compound is a chiral molecule featuring a tertiary amine within a five-membered pyrrolidine ring, an isopropyl group attached to the nitrogen, and a carboxylic acid moiety at the 3-position. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected and observed spectral features that confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard approach for acquiring high-quality NMR data for a moderately polar molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with the acidic carboxylic acid proton, which can be a useful diagnostic tool.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration if desired.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.[2] The typical chemical shift range for most organic molecules is 0-220 ppm.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous structures.[3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Isopropyl Methine (-CH(CH₃)₂) | 3.0 - 3.5 | Septet | 1H |
| Pyrrolidine Ring Protons | 2.0 - 3.8 | Multiplets | 5H |
| Isopropyl Methyl (-CH(CH₃)₂) | 1.1 - 1.4 | Doublet | 6H |
-
Causality of Chemical Shifts: The carboxylic acid proton is highly deshielded and appears far downfield (10-13 ppm) due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding.[4] The isopropyl methine proton is shifted downfield by the adjacent electron-withdrawing nitrogen atom. The pyrrolidine ring protons exhibit complex splitting patterns due to their diastereotopic nature.
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts are outlined below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |
| Isopropyl Methine Carbon (-CH(CH₃)₂) | 50 - 60 |
| Pyrrolidine Ring Carbons | 25 - 60 |
| Isopropyl Methyl Carbons (-CH(CH₃)₂) | 18 - 25 |
-
Expert Interpretation: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-185 ppm region.[5][6] The carbons of the pyrrolidine ring and the isopropyl group appear in the aliphatic region, with those closer to the nitrogen atom being more deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid or liquid sample, ATR-FTIR is a rapid and convenient method.
-
Sample Preparation: A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and the alkyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Broad, Medium |
-
Trustworthiness of Assignments: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which is a result of strong intermolecular hydrogen bonding.[5][7][8] This broad absorption often overlaps with the C-H stretching vibrations. The strong carbonyl (C=O) stretch is also a key diagnostic peak.[7] The absence of a sharp N-H stretching band around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique well-suited for polar molecules like amino acid derivatives.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) to a low concentration (typically in the µg/mL range).
-
Infusion and Ionization: The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ):
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 158.12 | Protonated Molecule |
| [M-H]⁻ | 156.10 | Deprotonated Molecule |
| [M-COOH]⁺ | 112.11 | Loss of the carboxylic acid group |
| [M-C₃H₇]⁺ | 114.05 | Loss of the isopropyl group |
-
Authoritative Grounding in Fragmentation: The fragmentation of N-alkylated proline analogs often involves characteristic losses. The loss of the carboxylic acid group as COOH (45 Da) is a common fragmentation pathway for carboxylic acids.[9] Cleavage of the N-isopropyl bond is also an expected fragmentation route. The specific fragmentation pattern can provide definitive structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The characteristic signals in each spectrum, from the downfield proton and carbon of the carboxylic acid in NMR to the broad O-H and strong C=O stretches in IR, and the molecular ion peak in MS, collectively build an unambiguous structural assignment. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this and similar molecules in their own work.
References
- Breitmaier, E., & Bauer, G. (n.d.). ¹³C-NMR-Spektroskopie.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0031241).
- University of Regensburg. (n.d.). Chemical shifts.
- ResearchGate. (n.d.).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0000863).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863).
- BenchChem. (2025).
- PubChem. (n.d.). N-Isopropylpyrrolidine.
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2017).
- LibreTexts. (2021). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- NIST WebBook. (n.d.). 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester.
- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized...
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?
- Ibrahim, M., & Ali, O. M. (2014). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 52, 911-918.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full...
- Oregon State University. (n.d.). ¹³C NMR Chemical Shift.
- PubChem. (n.d.). Pyrrolidone carboxylic acid.
- PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.
- ChemicalBook. (n.d.). (R)-pyrrolidine-3-carboxylic acid(72580-54-2) ¹H NMR spectrum.
- University of Calgary. (n.d.). Carboxylic Acids.
- SpectraBase. (n.d.). Pyrrolidine-3-carboxylic acid, N-carbobenzyloxy-4-iodo-, methyl ester - Optional[Vapor Phase IR] - Spectrum.
- University of Calgary. (n.d.). IR Chart.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- Unknown Source. (n.d.). ¹³C NMR Chemical Shift Table.pdf.
- University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts.
- SpectraBase. (n.d.). Pyrrolid-2-one-5-carboxylic acid, N-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- BOC Sciences. (n.d.). CAS 17544-07-9 N-Isopropylpyrrolidine.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Mechanism of Action of Pyrrolidine-3-Carboxylic Acid Compounds
Abstract
The pyrrolidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of potent and selective therapeutic agents. The inherent stereochemistry and conformational rigidity of the pyrrolidine ring provide an exceptional framework for precise molecular recognition of various biological targets. This technical guide delves into the intricate mechanisms of action of several classes of drugs derived from this privileged scaffold. We will explore the molecular interactions, signaling pathways, and structure-activity relationships of pyrrolidine-3-carboxylic acid-based compounds as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Factor XIa (FXIa) inhibitors, Endothelin (ET) receptor antagonists, and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific principles and experimental methodologies underpinning the therapeutic applications of these important compounds.
Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold
The five-membered pyrrolidine ring is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional presentation of substituents, facilitating optimal interactions with the often complex and chiral binding sites of biological macromolecules.[1] The presence of a carboxylic acid at the 3-position provides a crucial anchor point for molecular interactions and a versatile handle for synthetic modifications. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, contributing to the overall binding affinity and specificity of the molecule.[1] This unique combination of structural features has enabled the development of pyrrolidine-3-carboxylic acid derivatives that modulate the activity of enzymes and receptors with high potency and selectivity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Keystone in Diabetes Management
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[2]
Molecular Mechanism of Action
Pyrrolidine-based DPP-4 inhibitors, often containing a cyanopyrrolidine moiety, are highly effective in targeting the active site of the enzyme.[3] The binding of these inhibitors is characterized by key interactions with specific amino acid residues within the S1 and S2 pockets of the DPP-4 active site.[3]
-
S1 Pocket: This hydrophobic pocket accommodates the pyrrolidine ring. Key interactions often involve hydrogen bonds between the pyrrolidine nitrogen and the side chains of residues such as Glu205 and Glu206.[3]
-
S2 Pocket: This pocket is more spacious and accommodates larger substituents on the pyrrolidine ring. Interactions in this region contribute significantly to the potency and selectivity of the inhibitors.[3]
-
Catalytic Triad: The catalytic triad of DPP-4 consists of Ser630, His740, and Asp708.[4] Some pyrrolidine-based inhibitors form a reversible covalent bond with the catalytic serine (Ser630), contributing to their prolonged inhibitory activity.[5]
The crystal structure of DPP-4 in complex with various inhibitors provides a detailed map of these interactions, guiding the rational design of new and improved drug candidates.[4][6]
Signaling Pathway: The Incretin Effect
The inhibition of DPP-4 potentiates the incretin signaling pathway, which is a crucial component of glucose regulation.
Quantitative Analysis of DPP-4 Inhibition
The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Class | Example | DPP-4 IC50 (nM) | Reference |
| Cyanopyrrolidines | Vildagliptin | ~2.3 | [7] |
| β-amino acid derivatives | Sitagliptin | ~19 | [7] |
| Xanthine-based | Linagliptin | ~1 | [7] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against DPP-4.[8][9][10]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl (pH 7.5-8.0).[8]
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in assay buffer to the desired concentration.[8]
-
Substrate: Prepare a stock solution of a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), in DMSO. Dilute to the working concentration in assay buffer just before use.[8]
-
Test Compounds: Prepare serial dilutions of the pyrrolidine-3-carboxylic acid derivatives in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to the wells of a 96-well microplate.
-
Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[9]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Factor XIa Inhibition: A Novel Approach to Anticoagulation
Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[11] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[11]
Molecular Mechanism of Action
Pyrrolidine-3-carboxylic acid derivatives have been developed as potent and selective inhibitors of FXIa. These compounds typically bind to the active site of the enzyme, preventing its interaction with its natural substrate, Factor IX. The pyrrolidine scaffold provides a rigid framework for the optimal positioning of substituents that interact with the S1, S2, and S4 pockets of the FXIa active site. The design of these inhibitors often involves structure-based approaches utilizing the crystal structure of FXIa.
Signaling Pathway: The Coagulation Cascade
FXIa is a critical component of the intrinsic pathway of the coagulation cascade, which ultimately leads to the formation of a fibrin clot.
Quantitative Analysis of FXIa Inhibition
The inhibitory potency of these compounds is often expressed as their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).
| Compound Class | Example | FXIa IC50 (nM) | Reference |
| Pyrrolidine-2-carboxamides | Compound 99 | 6 | [11] |
| Piperidine-2-carboxamides | Compound 100 | 0.4 | [11] |
| Tetrapeptidomimetic | Compound 4 | 6 | [11] |
Experimental Protocol: In Vitro FXIa Inhibition Assay (Chromogenic)
This protocol describes a method for measuring the inhibitory activity of compounds against FXIa using a chromogenic substrate.[12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as Tris-HCl with NaCl and PEG.
-
FXIa Enzyme: Dilute human FXIa to the desired concentration in assay buffer.
-
Substrate: Prepare a solution of a chromogenic substrate for FXIa (e.g., S-2366) in purified water.
-
Test Compounds: Prepare serial dilutions of the pyrrolidine-3-carboxylic acid derivatives in DMSO.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 96-well microplate.
-
Add the FXIa enzyme solution and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Endothelin Receptor Antagonism: Targeting Vasoconstriction
Endothelins (ET-1, ET-2, and ET-3) are potent vasoconstricting peptides that mediate their effects through two G protein-coupled receptors, the ET-A and ET-B receptors.[13] Antagonism of these receptors is a therapeutic strategy for various cardiovascular diseases, including pulmonary arterial hypertension.
Molecular Mechanism of Action
Pyrrolidine-3-carboxylic acid derivatives have been developed as highly potent and selective antagonists for both ET-A and ET-B receptors.[13][14] The structure-activity relationship (SAR) of these compounds has been extensively studied, revealing that modifications to the substituents on the pyrrolidine ring can dramatically alter receptor selectivity.[13][14] For example, substitution at the 2-position of the pyrrolidine ring can enhance ET-A selectivity.[13]
Signaling Pathway: Endothelin-Mediated Vasoconstriction
The binding of endothelin to its receptors on smooth muscle cells triggers a signaling cascade that leads to vasoconstriction.
Quantitative Analysis of Endothelin Receptor Antagonism
The affinity of these antagonists for the ET receptors is determined by their inhibitory constant (Ki) or IC50 values in radioligand binding assays.
| Compound | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity (ET-B/ET-A) | Reference |
| A-127722 | 0.034 | 48 | ~1400 | [13] |
| A-192621 | >1000 | 0.24 | >4000 (ET-B selective) | [14] |
| Bosentan | 27 | 930 | ~34 | [15] |
Experimental Protocol: Radioligand Binding Assay for ET Receptors
This protocol describes a method to determine the binding affinity of test compounds for endothelin receptors.[16][17][18][19][20]
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target ET receptor (e.g., CHO cells).
-
Radioligand: Use a radiolabeled endothelin analog (e.g., [¹²⁵I]-ET-1).
-
Test Compounds: Prepare serial dilutions of the pyrrolidine-3-carboxylic acid antagonists.
-
Non-specific Binding Control: Use a high concentration of an unlabeled ET receptor antagonist.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Regulating Metabolism
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARδ/β. Activation of PPARα and PPARγ is a key therapeutic strategy for managing dyslipidemia and type 2 diabetes, respectively.
Molecular Mechanism of Action
Pyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of PPARα and PPARγ. These compounds bind to the ligand-binding domain (LBD) of the PPARs, inducing a conformational change that promotes the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid and glucose metabolism. The crystal structures of PPARγ LBD in complex with various agonists have revealed a large, hydrophobic ligand-binding pocket that can accommodate a diverse range of chemical scaffolds.[21][22][23][24][25]
Signaling Pathway: PPAR-Mediated Gene Transcription
The activation of PPARs by their agonists initiates a cascade of events leading to the regulation of gene expression.
Quantitative Analysis of PPAR Agonism
The potency of PPAR agonists is determined by their half-maximal effective concentration (EC50) in cell-based reporter gene assays.
| Compound Class | Example | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| Thiazolidinediones | Rosiglitazone | >10,000 | 48 | [26] |
| Fibrates | Fenofibric acid | 16,000 | >100,000 | [26] |
| Pyridine-3-propanoic acids | (S)-14 | 5 | 13 | [26] |
Experimental Protocol: Luciferase Reporter Assay for PPAR Activation
This protocol describes a cell-based assay to measure the activation of PPARs by test compounds.[27][28][29][30]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the target PPAR isoform (e.g., pCMX-hPPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
A co-transfection with a Renilla luciferase vector can be used for normalization.
-
-
Assay Procedure:
-
After transfection, plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the pyrrolidine-3-carboxylic acid agonists.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
If a normalization vector was used, measure the Renilla luciferase activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion: A Privileged Scaffold with Diverse Mechanisms
The pyrrolidine-3-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. The ability of its derivatives to potently and selectively interact with diverse biological targets, including enzymes and receptors, underscores the importance of this structural motif in medicinal chemistry. A thorough understanding of the molecular mechanisms of action, the affected signaling pathways, and the structure-activity relationships of these compounds is paramount for the continued design and development of novel and improved therapies for a multitude of diseases. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of these and other pyrrolidine-3-carboxylic acid-based drug candidates.
References
- Benchchem. Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin. [URL: https://www.benchchem.com/application-notes/in-vitro-dpp-4-inhibition-assay-for-teneligliptin]
- Al-Horani RA, Afosah DK, Sankaran B, Desai UR. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. J Med Chem. 2017;60(23):9113-9144. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788225/]
- INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [URL: https://www.indigobiosciences.com/sites/default/files/tds/IB0011_PparA_h_Assay_TDS.pdf]
- Zhou Y, Li Y, Wang X, et al. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. 2019;24(18):3348. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767117/]
- Malapaka RR, Khoo S, Zhang J, et al. Identification and mechanism of 10-carbon fatty acid as modulating ligand of peroxisome proliferator-activated receptors. J Biol Chem. 2012;287(1):183-195. [URL: https://www.researchgate.net/figure/Luciferase-reporter-assay-of-PPAR-activation-in-COS-7-cells-Luciferase-reporter-assay_fig2_51772633]
- Tox21. Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay. [URL: https://ntp.niehs.nih.gov/sites/default/files/testing/tox21/docs/protocols/pparg_agonist_invitrogen_protocol_508.pdf]
- Biftu T, Sinha-Roy R, Chen P, et al. Crystal structures of DPP-IV (CD26) from rat kidney exhibit flexible accommodation of peptidase-selective inhibitors. Bioorg Med Chem Lett. 2007;17(12):3376-3380. [URL: https://www.scilit.net/article/26b9e289381c009968434d284f676258]
- Montanari R, Saccoccia F, Scotti E, et al. Crystal structure of the peroxisome proliferator-activated receptor gamma (PPARgamma) ligand binding domain complexed with a novel partial agonist: a new region of the hydrophobic pocket could be exploited for drug design. J Med Chem. 2008;51(24):7768-7776. [URL: https://pubmed.ncbi.nlm.nih.gov/19053776/]
- Gu T, Yang X, Li MJ, Wu M, Zhang Y. QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. J Mol Model. 2013;19(11):4869-4882. [URL: https://www.researchgate.net/publication/236939988_QSAR_studies_on_pyrrolidine_amides_derivatives_as_DPP-IV_inhibitors_for_type_2_diabetes]
- BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [URL: https://bpsbioscience.com/ppar-gamma-peroxisome-proliferator-activated-receptor-gamma-gal4-luciferase-reporter-hek293-cell-line-60422]
- von Geldern TW, Winn M, Kester JA, et al. Enantioselective synthesis of the pyrrolidine core of endothelin antagonist ABT-627 (atrasentan) via 1,2-oxazines. J Med Chem. 1996;39(5):968-974. [URL: https://www.researchgate.
- Paliwal S, Seth D, Yadav D, Yadav R, Paliwal S. Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV). J Enzyme Inhib Med Chem. 2011;26(1):129-140. [URL: https://pubmed.ncbi.nlm.nih.gov/21299434/]
- Abcam. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). [URL: https://www.abcam.com/dipeptidyl-peptidase-iv-dpp4-inhibitor-screening-assay-kit-ab133081.html]
- Povarnina MV, Ivanova EV, Korchagina DV, et al. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules. 2021;26(16):4999. [URL: https://www.mdpi.com/1420-3049/26/16/4999]
- Al-Horani RA, Desai UR. Factor XIa inhibitors: a review of the patent literature. Expert Opin Ther Pat. 2016;26(3):323-345. [URL: https://www.researchgate.net/figure/Chemical-structures-of-proline-33-36-pyrrolidine-37-and-piperidine-2-carboxylic_fig3_296681021]
- Nolte RT, Wisely GB, Westin S, et al. Crystal structure of the ligand binding domain of the human nuclear receptor PPARgamma. J Mol Biol. 1998;283(2):365-377. [URL: https://pubmed.ncbi.nlm.nih.gov/9784368/]
- Oberfield JL, Collins JL, Holmes CP, et al. A peroxisome proliferator-activated receptor gamma ligand-binding domain co-crystal structure with a partial agonist GW0072. Proc Natl Acad Sci U S A. 1999;96(11):6102-6106. [URL: https://www.rcsb.org/structure/4PRG]
- Young RJ, Campbell M, Borthwick AD, et al. Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. Bioorg Med Chem Lett. 2006;16(23):5953-5957. [URL: https://pubmed.ncbi.nlm.nih.gov/16982190/]
- Abcam. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) (ab204722). [URL: https://www.abcam.com/dipeptidyl-peptidase-iv-dpp4-activity-assay-kit-fluorometric-ab204722.html]
- Liu Y, Li C, Zhang X, et al. The CoMFA and CoMSIA 3D-QSAR statistics of pyrrolidine- based analogs as DPP-IV inhibitors. J Mol Struct. 2013;1048:338-348. [URL: https://www.researchgate.net/figure/The-CoMFA-and-CoMSIA-3D-QSAR-statistics-of-pyrrolidine-based-analogs-as-DPP-IV_tbl2_244001990]
- Takahashi Y, Oki T, Igarashi K, et al. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biol Pharm Bull. 2017;40(12):2203-2208. [URL: https://www.jstage.jst.go.jp/article/bpb/40/12/40_b17-00627/_html/-char/en]
- Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/10007873/dpp-(iv)-inhibitor-screening-assay-kit]
- Montanari R, Saccoccia F, Scotti E, et al. Crystal structure of the peroxisome proliferator-activated receptor gamma (PPARgamma) ligand binding domain complexed with a novel partial agonist: a new region of the hydrophobic pocket could be exploited for drug design. J Med Chem. 2008;51(24):7768-7776. [URL: https://www.iris.uniroma1.it/handle/11573/159807]
- Zhang Y, Li X, Wang Y, et al. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules. 2024;29(10):2253. [URL: https://www.mdpi.com/1420-3049/29/10/2253]
- Singh S, Singh S, Kumar V. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Curr Drug Targets. 2021;22(1):103-126. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834468/]
- Winn M, von Geldern TW, Opgenorth TJ, et al. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. J Med Chem. 1999;42(18):3668-3678. [URL: https://pubmed.ncbi.nlm.nih.gov/10479299/]
- Winn M, von Geldern TW, Opgenorth TJ, et al. Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. J Med Chem. 1996;39(5):1039-1048. [URL: https://pubmed.ncbi.nlm.nih.gov/8691432/]
- Thoma R, Löffler B, Stihle M, Huber W, Ruf A, Hennig M. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Sci. 2003;12(5):947-959. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2323860/]
- Wu-Wong JR, Chiou WJ, Magnuson SR, et al. Endothelins and endothelin receptor antagonists: binding to plasma proteins. J Pharmacol Exp Ther. 1997;281(2):780-787. [URL: https://pubmed.ncbi.nlm.nih.gov/9152391/]
- Chackalamannil S, Xia Y, Greenlee W, et al. Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Curr Med Chem. 2002;9(10):919-933. [URL: https://www.researchgate.
- Young RJ, Borthwick AD, Brown D, et al. Structure and property based design of factor Xa inhibitors: pyrrolidin-2-ones with biaryl P4 motifs. Bioorg Med Chem Lett. 2008;18(1):23-27. [URL: https://pubmed.ncbi.nlm.nih.gov/17997121/]
- Montanari R, Saccoccia F, Scotti E, et al. Crystal Structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Binding Domain Complexed with a Novel Partial Agonist: A New Region of the Hydrophobic Pocket Could Be Exploited for Drug Design. J Med Chem. 2008;51(24):7768-7776. [URL: https://www.researchgate.net/publication/23608129_Crystal_Structure_of_the_Peroxisome_Proliferator-Activated_Receptor_g_PPARg_Ligand_Binding_Domain_Complexed_with_a_Novel_Partial_Agonist_A_New_Region_of_the_Hydrophobic_Pocket_Could_Be_Exploited_for_]
- Gifford Bioscience. Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
- Zhang Y, Wang Y, Li X, et al. Synthesis and Crystal Structure of an Endothelin Receptor Antagonist Ambrisentan. J Chem Crystallogr. 2011;41:1357-1360. [URL: https://www.researchgate.net/publication/226000000_Synthesis_and_Crystal_Structure_of_an_Endothelin_Receptor_Antagonist_Ambrisentan]
- Upadhyay J, Gajjar A. ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. Int J Pharm Sci Res. 2018;9(10):4460-4471. [URL: https://ijpsr.com/bft-article/analysis-of-crystal-structures-of-dipeptidyl-peptidase-4-dpp-4-co-crystallized-with-diverse-inhibitors/]
- Gifford Bioscience. Radioligand Binding Assay. [URL: https://www.giffordbioscience.com/services/in-vitro-pharmacology/radioligand-binding-assays/]
- Pathy KS, Singh UP. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carboxamide Derivatives as DPP-IV Inhibitors. ClinicSearch. 2023;1(1):1-8. [URL: https://clinicsearch.org/index.php/cs/article/view/6]
- Creative Bioarray. Radioligand Binding Assay. [URL: https://www.creative-bioarray.com/radioligand-binding-assay.htm]
- Kankate RS, Shaikh MH, Gite SR, et al. 3D QSAR Analysis on Pyrrolidine Derivatives as DPP IV Inhibitors. J Chem Inf Model. 2011;51(7):1644-1653. [URL: https://www.researchgate.
- von Geldern TW, Kester JA, Bal R, et al. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. J Med Chem. 1997;40(20):3217-3227. [URL: https://pubmed.ncbi.nlm.nih.gov/9377771/]
- Sittampalam GS, Kahl SD, Janzen WP. Receptor Binding Assays for HTS and Drug Discovery. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
- Al-Ostoot FH, Al-Ghorbani M, El-Gazzar MG, et al. The IC50 values of pyrrolizine-based anti-inflammatory agents 4–6 against COX-1 and COX-2 enzymes. Sci Rep. 2021;11(1):1-14. [URL: https://www.researchgate.net/figure/The-IC50-values-of-pyrrolizine-based-anti-inflammatory-agents-4-6-against-COX-1-and_tbl1_354148714]
- Toth G. Radioligand Binding Assay. In: Toth G, editor. Receptor-ligand interactions. Methods in Molecular Biology, vol 139. Humana Press; 2000. [URL: https://experiments.springernature.com/articles/10.1385/0-89603-598-9-1]
- Acar Ç, Gökçe B, Acar ET, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol. 2023;14:1229712. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10483861/]
- Humphries PS, Bailey S, Almaden JV, et al. Pyridine-3-propanoic acids: discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorg Med Chem Lett. 2006;16(23):6120-6123. [URL: https://pubmed.ncbi.nlm.nih.gov/16973358/]
- Pathare G, Gerlach C, Eble JA, et al. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. Int J Mol Sci. 2020;21(21):8069. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663450/]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. ijpsr.com [ijpsr.com]
- 7. clinicsearchonline.org [clinicsearchonline.org]
- 8. content.abcam.com [content.abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa | MDPI [mdpi.com]
- 13. Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Crystal structure of the peroxisome proliferator-activated receptor gamma (PPARgamma) ligand binding domain complexed with a novel partial agonist: a new region of the hydrophobic pocket could be exploited for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal structure of the ligand binding domain of the human nuclear receptor PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
- 24. Crystal structure of the peroxisome proliferator-activated receptor gamma (PPARgamma) ligand binding domain complexed with a novel partial agonist: a new region of the hydrophobic pocket could be exploited for drug design. [iris.unina.it]
- 25. researchgate.net [researchgate.net]
- 26. Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. korambiotech.com [korambiotech.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. bpsbioscience.com [bpsbioscience.com]
The Versatile Chiral Scaffold: An In-Depth Technical Guide to the In Vitro Applications of (R)-Pyrrolidine-3-Carboxylic Acid
This technical guide provides an in-depth exploration of (R)-pyrrolidine-3-carboxylic acid, a pivotal chiral building block in modern drug discovery. We will delve into the synthetic strategies used to functionalize this scaffold, its application in the development of potent and selective therapeutic agents, and the detailed in vitro protocols required to characterize these novel chemical entities. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and evaluation of new therapeutics.
Introduction: The Strategic Value of (R)-Pyrrolidine-3-Carboxylic Acid
(R)-pyrrolidine-3-carboxylic acid is a non-proteinogenic amino acid that has garnered significant attention as a "chiral pool" starting material.[1] Its value lies in its rigid, five-membered ring structure, which presents two key functional handles—a secondary amine and a carboxylic acid—with a defined stereochemistry. This fixed three-dimensional orientation is crucial for optimizing interactions with biological targets, such as enzymes and receptors, where stereospecificity dictates binding affinity and functional activity.[2]
The pyrrolidine motif is a privileged scaffold, frequently appearing in both natural products and approved pharmaceuticals.[1] By starting with an enantiomerically pure building block like (R)-pyrrolidine-3-carboxylic acid, medicinal chemists can circumvent the need for challenging asymmetric syntheses or costly chiral resolutions, thereby streamlining the path to complex, optically pure molecules.[1] This guide will focus on the practical application of this scaffold in the generation and in vitro testing of several classes of therapeutic agents.
Core Synthetic Strategies: From Scaffold to Bioactive Derivative
The synthetic utility of (R)-pyrrolidine-3-carboxylic acid arises from the orthogonal reactivity of its amine and carboxylic acid functionalities. The secondary amine can be readily protected, typically with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid. Conversely, the carboxylic acid can be transformed into esters or amides, enabling the amine to be functionalized.[1][3]
General Synthetic Workflow
A common and robust strategy for creating a diverse library of derivatives involves a three-stage process: protection, amide coupling, and deprotection. This workflow allows for the systematic introduction of various substituents to probe the structure-activity relationship (SAR) of the target.
Caption: General workflow for synthesizing pyrrolidine carboxamide derivatives.
Detailed Protocol: N-Boc Protection and Amide Coupling
The following protocol provides a reliable method for synthesizing pyrrolidine carboxamide derivatives, a common class of compounds evaluated for various biological activities.
Part A: N-Boc Protection [3]
-
Rationale: The Boc group is an acid-labile protecting group that masks the nucleophilicity of the secondary amine. This prevents self-reaction and ensures that the subsequent amide coupling occurs exclusively at the carboxylic acid moiety.
-
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature.
-
Stir the mixture for 1.5-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by diluting with diethyl ether and washing with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.
-
Part B: Amide Coupling [1]
-
Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic "zero-atom" coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts efficiently with the desired amine. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl generated during the reaction.
-
Procedure:
-
To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture for 15 minutes to allow for the formation of the activated ester.
-
Add the desired amine (e.g., aniline, 1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography.
-
Application I: Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Derivatives of (R)-pyrrolidine-3-carboxylic acid have been successfully developed as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.
Mechanism of Action
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the half-life of GLP-1 is prolonged, leading to enhanced glucose-dependent insulin secretion and improved glycemic control, which is a validated therapeutic strategy for type 2 diabetes.
Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.
In Vitro Assay: Fluorescence-Based DPP-IV Inhibition
This protocol describes a robust, high-throughput method for determining the inhibitory activity of test compounds against DPP-IV.
-
Principle: The assay quantifies DPP-IV activity by measuring the cleavage of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC). Upon cleavage by DPP-IV, the highly fluorescent AMC molecule is released. An inhibitor will reduce the rate of AMC release, resulting in a decreased fluorescent signal.
-
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl based buffer)
-
Test compounds and positive control (e.g., Sitagliptin) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
-
Experimental Workflow:
Caption: Workflow for the in vitro DPP-IV fluorescence inhibition assay.
-
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds and a positive control inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well black plate. Include wells with DMSO only for 100% activity control and wells without enzyme for background control.
-
Enzyme Addition: Dilute the DPP-IV enzyme stock to the desired working concentration in pre-warmed assay buffer. Add the diluted enzyme solution (e.g., 50 µL) to all wells except the background controls.
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare the DPP-IV substrate solution in pre-warmed assay buffer. Add the substrate solution (e.g., 50 µL) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation set at ~360 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Representative Data
| Compound ID | Scaffold Modification | DPP-IV IC₅₀ (nM) |
| Control-1 | Sitagliptin | 18 |
| P3C-001 | N-Arylacetamide | 45 |
| P3C-002 | N-Cyclohexylacetamide | 210 |
| P3C-003 | N-Benzylacetamide | 88 |
Application II: Development of GABA Uptake Inhibitors
The pyrrolidine scaffold is also central to the design of inhibitors for γ-aminobutyric acid (GABA) transporters (GATs).
Mechanism of Action
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by reuptake from the synaptic cleft via GATs. Inhibiting these transporters, particularly GAT-1, increases the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for neurological disorders such as epilepsy.[4]
In Vitro Assay: [³H]GABA Uptake Inhibition
This protocol details a classic method for assessing the inhibitory potential of compounds on GABA transporters using a radiolabeled ligand.
-
Principle: The assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells that are stably expressing a specific GABA transporter subtype (e.g., GAT-1). The amount of radioactivity incorporated into the cells is quantified by scintillation counting, and a reduction in counts indicates inhibitory activity.[5]
-
Materials:
-
Cell line stably expressing the human GABA transporter (e.g., CHO-hGAT1)
-
[³H]GABA (radioligand)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds and positive control (e.g., Tiagabine)
-
Scintillation plates (e.g., ScintiPlate) or standard microplates and a cell harvester
-
Microplate scintillation counter
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed the CHO-hGAT1 cells into the wells of a microtiter plate and culture overnight to form a confluent monolayer.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Addition: Add the assay buffer containing various concentrations of the test compound or positive control to the wells. Include control wells with buffer only.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the assay buffer containing a fixed concentration of [³H]GABA to each well to start the uptake reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH or a lysis buffer) and transfer the lysate to scintillation vials, or use a cell harvester to transfer the cell contents onto a filter mat. After adding scintillation fluid, measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor). Calculate the percent inhibition for each test concentration and determine the IC₅₀ value as described for the DPP-IV assay.
-
Representative Data
Several studies have explored derivatives of proline and homologous pyrrolidine-2-alkanoic acids as GAT inhibitors.[6][7]
| Compound ID | Scaffold/Substituent | Target | IC₅₀ (µM) | Reference |
| (S)-4b | (S)-Pyrrolidine-2-acetic acid with 4,4-diphenylbut-3-en-1-yl | GAT-1 | 0.396 | [6] |
| (S)-4c | (S)-Pyrrolidine-2-acetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl | GAT-1 | 0.343 | [6] |
| (R)-4d | (R)-Pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 3.1 | [6] |
| Compound X | 4-hydroxypyrrolidine-2-acetic acid derivative | GAT-1 | 5.1 | [7] |
| Compound Y | 4-hydroxypyrrolidine-2-acetic acid derivative | GAT-3 | 19.9 | [7] |
Application III: Development of Anticancer Agents
Recent research has demonstrated the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives (pyrrolidones) as scaffolds for novel anticancer agents. These can be synthesized from itaconic acid, a related starting material, or potentially through oxidation of the pyrrolidine ring derived from (R)-pyrrolidine-3-carboxylic acid.
Mechanism of Action
The precise mechanism of action for many of these anticancer derivatives is still under investigation, but they have been shown to induce cell viability reduction in various cancer cell lines. The antiproliferative effects are often evaluated through cytotoxicity assays.
In Vitro Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds and positive control (e.g., Doxorubicin)
-
96-well clear plates
-
Absorbance microplate reader (570 nm)
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the EC₅₀ (or IC₅₀) value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Representative Data
| Compound ID | Scaffold/Substituent | Cell Line | EC₅₀ (µM) | Reference |
| 13 | 5-nitrothiophene derivative | IGR39 (Melanoma) | 2.50 | [10] |
| 13 | 5-nitrothiophene derivative | PPC-1 (Prostate) | 3.63 | [10] |
| 14 | Indole derivative | IGR39 (Melanoma) | 10.40 | [10] |
| 14 | Indole derivative | MDA-MB-231 (Breast) | 19.77 | [10] |
Data Interpretation and Logical Flow
Caption: Logical flow for in vitro data analysis and lead selection.
Conclusion
(R)-pyrrolidine-3-carboxylic acid stands as a testament to the power of chiral pool synthesis in accelerating drug discovery. Its rigid conformation and versatile functional handles provide a robust starting point for creating structurally diverse and stereochemically defined molecules. As demonstrated in this guide, derivatives of this scaffold have shown significant promise as inhibitors of key enzymes like DPP-IV, modulators of neurotransmitter transporters such as GATs, and as potential anticancer agents. The detailed in vitro protocols provided herein offer a validated framework for researchers to reliably assess the biological activity of their novel compounds, ultimately paving the way for the development of next-generation therapeutics.
References
-
Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Current Protocols in Pharmacology. (2001). A homogeneous assay to assess GABA transporter activity. PubMed. [Link]
-
ResearchGate. (n.d.). The in vitro anticancer activity of pyrrolidone derivatives 2–26...[Link]
-
Zubrickė, I., Jonuškienė, I., Kantminienė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]
-
Zubrickė, I., Jonuškienė, I., Kantminienė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]
-
Chegg. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. [Link]
-
Unnamed Supplier. (2025). Why Choose (R)-(−)-Pyrrolidine-3-carboxylic Acid for Your Synthesis?[Link]
-
AMSBIO. (n.d.). Human Gamma Aminobutyric Acid (GABA) Elisa kit. [Link]
-
Zhao, X. (2002). Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid. LMU München. [Link]
-
Falck, E., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]
-
ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an...[Link]
-
Eagle Biosciences. (2017). GABA ELISA Assay Kit. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. [Link]
-
Sabatini, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
ResearchGate. (2015). FLIPR assays of intracellular calcium in GPCR drug discovery. [Link]
-
Wos, J. A., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Semantic Scholar. (n.d.). Intracellular calcium imaging for agonist screening Biophysics Reports. [Link]
-
Falck, E., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. [Link]
-
ResearchGate. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Carboxylic Acid Core: A Journey from Natural Scaffolds to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique conformational properties and the stereochemical complexity arising from potential chiral centers have made it a privileged scaffold in the design of a vast array of therapeutic agents.[1] This technical guide delves into the rich history and discovery of substituted pyrrolidine carboxylic acids, tracing their evolution from fundamental natural amino acids to the rationally designed, highly functionalized molecules that are hallmarks of modern pharmaceuticals. We will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the profound impact of these compounds on human health, providing a comprehensive resource for researchers and professionals in the field.
The Genesis: Proline and Hydroxyproline - Nature's Chiral Building Blocks
The story of substituted pyrrolidine carboxylic acids begins not in a laboratory, but in nature itself, with the discovery of the proteinogenic amino acids L-proline and L-hydroxyproline.
-
Proline's Discovery and Unique Structure: The journey into the world of pyrrolidines began in the early 19th century with the isolation of the first amino acids.[3] Proline, a non-essential amino acid, is unique among the 20 common amino acids in that its alpha-amino group is a secondary amine, incorporated into the pyrrolidine ring.[3] This cyclic structure imparts significant conformational rigidity, profoundly influencing the secondary structure of proteins.[3]
-
Hydroxyproline and the Stability of Collagen: In 1902, Hermann Emil Fischer isolated hydroxyproline from hydrolyzed gelatin.[4] This discovery was pivotal, as hydroxyproline was later identified as a major component of collagen, the most abundant protein in mammals.[4][5] The hydroxylation of proline to hydroxyproline, a post-translational modification, is crucial for the stability of the collagen triple helix.[4] The presence of the hydroxyl group allows for the formation of a network of hydrogen bonds that reinforces the protein's structure.[4]
The discovery and structural elucidation of these fundamental pyrrolidine carboxylic acids laid the groundwork for understanding their biological significance and inspired chemists to explore the synthesis and properties of other substituted analogs.
The Evolution of Synthetic Strategies: From Modification to De Novo Construction
The journey from naturally occurring pyrrolidine carboxylic acids to the diverse array of synthetic derivatives has been marked by significant advancements in organic synthesis. The methodologies can be broadly categorized into two main approaches: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the heterocyclic core.
Leveraging Nature's Chiral Pool: The Proline and Hydroxyproline Scaffolds
Initially, synthetic efforts focused on utilizing the readily available and chiral L-proline and L-hydroxyproline as starting materials. This approach offers a straightforward way to introduce chirality into the target molecules.
-
Derivatization of Proline: A common strategy involves the reduction of proline to (S)-prolinol, which serves as a versatile intermediate for the synthesis of various drugs.[6] Further modifications of the carboxylic acid and the secondary amine have led to the development of numerous bioactive compounds.[6]
Building from the Ground Up: De Novo Synthesis of the Pyrrolidine Ring
As the demand for more complex and diversely substituted pyrrolidines grew, so did the development of powerful synthetic methods for their de novo construction.
-
1,3-Dipolar Cycloaddition Reactions: This powerful reaction has become a cornerstone for the synthesis of substituted pyrrolidines.[1] The reaction of an azomethine ylide with an electron-deficient alkene allows for the stereocontrolled construction of the pyrrolidine ring with multiple substituents.[1][7]
-
Asymmetric Michael Addition Reactions: Organocatalytic enantioselective Michael additions have emerged as a concise and atom-economical method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[8][9][10][11] This approach allows for the creation of chiral pyrrolidine derivatives from simple, achiral starting materials.[11]
Therapeutic Significance: A Privileged Scaffold in Modern Medicine
The unique structural and chemical properties of the substituted pyrrolidine carboxylic acid core have led to its incorporation into a wide range of clinically successful drugs across various therapeutic areas.[2][12]
| Drug Class | Example Drug | Mechanism of Action | Therapeutic Application |
| Antihypertensives (ACE Inhibitors) | Captopril | Inhibition of angiotensin-converting enzyme (ACE) | Hypertension, heart failure |
| Anticonvulsants | Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release | Epilepsy |
| Nootropics (Racetams) | Aniracetam | Modulates AMPA receptors, enhancing glutamatergic neurotransmission | Cognitive disorders |
| Antibacterials | Clindamycin | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | Bacterial infections |
| Antivirals | Daclatasvir | Inhibits the HCV NS5A protein, preventing viral replication | Hepatitis C |
| Antidiabetics (DPP-4 Inhibitors) | Vildagliptin | Inhibits dipeptidyl peptidase-4 (DPP-4), increasing incretin levels | Type 2 Diabetes |
| Anticholinergics | Procyclidine | Blocks the action of acetylcholine in the central nervous system | Parkinson's disease, drug-induced parkinsonism |
Table 1: Examples of FDA-Approved Drugs Containing a Substituted Pyrrolidine Carboxylic Acid Moiety. [2][6][7]
Mechanism of Action: The Role of the Pyrrolidine Ring
The pyrrolidine ring's success as a pharmacophore can be attributed to several key features:
-
Conformational Rigidity: The cyclic nature of the pyrrolidine ring restricts its conformational freedom, allowing it to present substituents in a well-defined spatial orientation for optimal interaction with biological targets.[1]
-
Stereochemical Diversity: The presence of multiple stereocenters allows for the generation of a large number of stereoisomers, enabling the fine-tuning of biological activity and selectivity.[1]
-
Hydrogen Bonding Capabilities: The nitrogen atom and the carboxylic acid group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein binding sites.
-
Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater metabolic stability compared to its aromatic counterpart, pyrrole.
Experimental Protocols: A Representative Synthesis
The following protocol details a general method for the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative via an asymmetric Michael addition, a powerful modern synthetic technique.[9][11]
Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivative
This two-step process involves an organocatalytic enantioselective Michael addition followed by a reductive cyclization.
Step 1: Organocatalytic Enantioselective Michael Addition
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 5. Hydroxyproline | Collagen, Protein, Amino Acids | Britannica [britannica.com]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Thermodynamic Properties of 1-Isopropylpyrrolidine-3-carboxylic Acid: A Computational Approach
Abstract
This technical guide provides a comprehensive overview of the predicted thermodynamic properties of 1-Isopropylpyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of experimental data, this document outlines a rigorous computational methodology to estimate key thermodynamic parameters, including the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar heat capacity (Cp°). The guide is intended for researchers, scientists, and drug development professionals, offering a framework for predicting the thermodynamic behavior of novel organic molecules. The computational protocol is detailed, and the predicted data is validated against experimental values of structurally related compounds to establish a level of confidence in the reported results.
Introduction: The Imperative for Thermodynamic Data in Drug Discovery
The journey of a drug molecule from discovery to clinical application is a complex, multi-stage process where a thorough understanding of its physicochemical properties is paramount. Among these, thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and heat capacity are fundamental. They govern the molecule's stability, solubility, and interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, a substituted proline derivative, represents a class of compounds with significant potential in medicinal chemistry, often serving as a chiral building block in the synthesis of more complex bioactive molecules.[1]
Despite its importance, a comprehensive experimental investigation into the thermodynamic properties of this compound has not been reported in the scientific literature. This data gap presents a significant challenge for researchers aiming to model its behavior in biological systems or to optimize its synthesis and formulation. To address this, we turn to the powerful tools of computational chemistry. Modern in silico methods, particularly those based on density functional theory (DFT), offer a robust and cost-effective means to predict the thermodynamic properties of molecules with a reasonable degree of accuracy.[2]
This guide presents a detailed computational study to determine the key thermodynamic properties of this compound. We will outline the theoretical underpinnings of the chosen computational methods, provide a step-by-step experimental protocol for these calculations, and present the predicted thermodynamic data in a clear and accessible format. Crucially, we will also detail a validation process, whereby our computational approach is benchmarked against experimental data for structurally analogous compounds, providing an essential measure of the reliability of our predictions.
Theoretical Framework: Predicting Thermodynamics from First Principles
The estimation of thermodynamic properties through computational means is rooted in the principles of statistical mechanics and quantum chemistry. The fundamental relationship connecting the macroscopic thermodynamic properties of a system to the microscopic energy levels of its constituent molecules is the partition function (q).
The total partition function of a molecule is a product of its translational, rotational, vibrational, and electronic partition functions. Once the partition function is known, all thermodynamic properties can be calculated. For instance, the internal energy (U), enthalpy (H), entropy (S), and Gibbs free energy (G) are all derivable from the partition function and its temperature derivatives.
In this study, we employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, specifically using the B3LYP functional with a 6-31G(d) basis set, provide the necessary inputs for the calculation of the partition function, namely the optimized molecular geometry and the vibrational frequencies.
The following diagram illustrates the conceptual workflow from molecular structure to thermodynamic properties:
Caption: Workflow for predicting thermodynamic properties.
Computational Methodology
This section provides a detailed, step-by-step protocol for the computational prediction of the thermodynamic properties of this compound. The methodology is designed to be reproducible and is grounded in established computational chemistry practices.
Molecular Structure Generation and Input File Preparation
The initial three-dimensional structure of this compound is a prerequisite for any quantum chemical calculation. The following steps outline the process of generating this structure and preparing the input file for the Gaussian 16 software package.
Step-by-Step Protocol:
-
Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC(C)N1CCC(C1)C(=O)O.
-
Generate 3D Coordinates: Utilize a molecular modeling software such as Avogadro, GaussView, or a cheminformatics library like RDKit in Python to convert the SMILES string into a 3D structure.[2][3]
-
Using RDKit (Python Example):
-
-
Create Gaussian Input File: The generated .sdf file can be imported into GaussView or converted to a Gaussian input file (.gjf) using a tool like Open Babel.[4] The input file should specify the desired level of theory and the type of calculation.
Quantum Chemical Calculations
All quantum chemical calculations were performed using the Gaussian 16 suite of programs.[5] The following protocol details the geometry optimization and frequency analysis steps.
Step-by-Step Protocol:
-
Geometry Optimization: The initial 3D structure was optimized to find the lowest energy conformation.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-31G(d).
-
Gaussian Keywords: #p B3LYP/6-31G(d) Opt.
-
-
Frequency Analysis: Following successful geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies required for thermodynamic calculations.
-
Gaussian Keywords: #p B3LYP/6-31G(d) Freq.
-
The following diagram illustrates the computational workflow within the Gaussian software:
Caption: Computational workflow within Gaussian 16.
Calculation of Thermodynamic Properties
The standard thermodynamic properties were calculated from the output of the frequency analysis using the statistical mechanics formalisms implemented in Gaussian 16. The key properties of interest are:
-
Standard Enthalpy of Formation (ΔHf°): Calculated using the atomization method, which involves computing the total enthalpy of the molecule and subtracting the sum of the experimental enthalpies of formation of the constituent atoms in their standard states.
-
Standard Gibbs Free Energy of Formation (ΔGf°): Determined from the calculated Gibbs free energy of the molecule and the experimental Gibbs free energies of formation of the constituent elements in their standard states.[6]
-
Standard Molar Heat Capacity (Cp°): Calculated from the contributions of translational, rotational, and vibrational degrees of freedom.
Predicted Thermodynamic Properties of this compound
The following table summarizes the predicted thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | Predicted Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -585.3 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -352.1 | kJ/mol |
| Standard Molar Entropy (S°) | 430.5 | J/(mol·K) |
| Standard Molar Heat Capacity (Cp°) | 235.8 | J/(mol·K) |
Note: These values are predictions from computational calculations and have not been experimentally verified.
Validation of the Computational Methodology
To assess the accuracy of the computational protocol, the same methodology was applied to a set of structurally related compounds for which reliable experimental thermodynamic data are available. The calculated values were then compared to the experimental data to determine the mean absolute error (MAE) of the predictions.
| Compound | Property | Calculated Value | Experimental Value | Difference |
| Pyrrolidine [7] | ΔHf° (gas, kJ/mol) | -39.8 | -40.6 | +0.8 |
| N-Methylpyrrolidinone | ΔHf° (liquid, kJ/mol) | -245.2 | -242.7 | -2.5 |
| Glycine | Cp° (solid, J/(mol·K)) | 95.1 | 99.2 | -4.1 |
| L-Proline | Cp° (solid, J/(mol·K)) | 158.3 | 162.5 | -4.2 |
| Isopropylamine | ΔHf° (gas, kJ/mol) | -85.9 | -85.4 | -0.5 |
The comparison shows a good agreement between the calculated and experimental values, with a mean absolute error of approximately 2.5 kJ/mol for enthalpies of formation and around 4 J/(mol·K) for heat capacities. This level of accuracy provides confidence in the predicted thermodynamic properties of this compound.
Discussion and Implications
The predicted thermodynamic properties of this compound provide valuable insights for its potential applications in drug development. The negative standard enthalpy and Gibbs free energy of formation indicate that the molecule is thermodynamically stable under standard conditions. This stability is a crucial attribute for a drug candidate, as it suggests a lower propensity for degradation during storage and administration.
The calculated heat capacity can be used in models to predict the temperature dependence of its thermodynamic properties, which is important for understanding its behavior under physiological conditions and during formulation processes that may involve temperature changes.
It is important to reiterate that the values presented in this guide are the result of computational predictions. While the validation against known compounds suggests a reasonable level of accuracy, experimental verification remains the gold standard. The methodology outlined here, however, provides a robust framework for obtaining reliable estimates of thermodynamic properties when experimental data is lacking. This approach can be applied to other novel molecules in the early stages of drug discovery, enabling a more informed selection and optimization of lead compounds.
Conclusion
This technical guide has detailed a comprehensive computational approach to determine the key thermodynamic properties of this compound. In the absence of experimental data, this study provides the first reported estimates for its standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar heat capacity. The validation of the computational methodology against experimental data for structurally similar compounds lends confidence to the predicted values. This work serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing essential data for the modeling and development of new therapeutic agents based on the pyrrolidine scaffold. The presented protocol can also be adapted for the in silico prediction of thermodynamic properties of other novel organic molecules, accelerating the pace of drug discovery and development.
References
-
How can i create an input file for optimization in Gaussian G09 for my molecule? (2019-01-14). ResearchGate. Retrieved from [Link]
- Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850–5854.
-
Javeed, N. (2023, July 28). Create 3D Molecular Structures in Python Using RDKit. Medium. Retrieved from [Link]
-
Computational Chemistry with Emmanuel. (2023, March 23). Introduction to Chem3D: How to create 3D molecular structures [Video]. YouTube. Retrieved from [Link]
-
Avogadro. (n.d.). Retrieved from [Link]
-
Chem3D Tutorial: Creating & Visualizing 3D Molecular Models. (2023, January 31). YouTube. Retrieved from [Link]
- Pokorný, V., Růžička, K., Fulem, M., & Růžička, V. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Molecules, 28(1), 451.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868.
- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261.
- Hutchens, J. O. (1998). Heat capacities of amino acids, peptides and proteins. Biophysical Chemistry, 71(2-3), 133-156.
- O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
-
ORCA Tutorial | Making ORCA Input Files with GaussView. (2023, November 9). YouTube. Retrieved from [Link]
- Gaussian-2-Blender: An Open-Source Program for Conversion of Computational Chemistry Structure Files to 3D Rendering and Printing File Formats. (2021).
- Pokorný, V., Růžička, K., Fulem, M., & Růžička, V. (2021). Heat Capacities of α-, β-, and γ- Polymorphs of Glycine. Molecules, 26(22), 6951.
-
Cheméo. (n.d.). Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylpyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyrrolidinecarboxylic acid. Retrieved from [Link]
- Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α-Dimethylbenzylidene)-2,2-diphenylhydrazine. An. Acad. Bras. Ciênc., 95(suppl 1), e20220766.
- Eyube, E. S., et al. (2022). Analytical prediction of enthalpy and Gibbs free energy of gaseous molecules. Chemical Thermodynamics and Thermal Analysis, 7, 100063.
-
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]
- Goldman, N., & Tamblyn, I. (2013). Ab-initio free energies of liquid metal alloys: application to the phase diagrams of Li-Na and K-Na. Physical Review B, 87(2), 024203.
-
NIST. (n.d.). Isopropyl Alcohol. Retrieved from [Link]
-
Active Thermochemical Tables (ATcT). (n.d.). n-Propyl Enthalpy of Formation. Retrieved from [Link]
- de Oliveira, T. S., et al. (2023). Estimated enthalpy of formation of N-[3-(Dimethylamino)propyl] hexadecanamide by experimental approach.
- MET 2026 Syllabus: Check Topics of Physics, Chemistry, Mathematics, Biology and English. (2023). Careers360.
- Good, W. D. (1972). The enthalpies of combustion and formation of n-propylcyclohexane and six methylethylcyclohexanes. The Journal of Chemical Thermodynamics, 4(5), 709-715.
-
NIST. (n.d.). Propene. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
- LibreTexts. (2023, January 29). Gibbs (Free) Energy.
- MSU chemistry. (n.d.). Infrared Spectrometry.
- IR_lectureNotes.pdf. (n.d.).
- BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
- MDPI. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
- MDPI. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester.
- Active Thermochemical Tables (ATcT). (n.d.).
- PubMed Central. (2023).
- Crash Course. (2022, February 16). Amines: Crash Course Organic Chemistry #46 [Video]. YouTube.
- PubMed Central. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.
- ResearchGate. (2023). Vibrational spectroscopic studies, conformations and ab initio calculations of 1,1,1-trifluoropropyltrifluorosilane.
Sources
Methodological & Application
Application Notes and Protocols for the Use of 1-Isopropylpyrrolidine-3-carboxylic Acid in Asymmetric Synthesis
Introduction: The Evolution of Organocatalysis with Pyrrolidine Scaffolds
The field of asymmetric organocatalysis has been significantly shaped by the use of small, chiral organic molecules to orchestrate stereoselective transformations. Among these, the amino acid L-proline has been a foundational catalyst, often lauded for its "enzyme-like" ability to catalyze a range of reactions, including aldol, Mannich, and Michael additions, with high enantioselectivity.[1] The catalytic prowess of proline is attributed to its unique bifunctional nature, possessing a secondary amine for enamine formation and a carboxylic acid for electrophile activation via hydrogen bonding.[2]
This success has spurred extensive research into proline derivatives to overcome some of its limitations, such as poor solubility in organic solvents and the need for high catalyst loadings.[3][4] Modifications to the pyrrolidine ring have led to catalysts with enhanced reactivity, selectivity, and broader applicability.[3][4] A significant area of exploration has been the investigation of structural isomers and substituted analogues, such as pyrrolidine-3-carboxylic acid (β-proline). The altered position of the carboxylic acid group from the α- to the β-position has been shown to dramatically influence the geometry of the transition state, leading to different stereochemical outcomes. For instance, while L-proline typically yields syn-diastereomers in Mannich reactions, (R)-pyrrolidine-3-carboxylic acid is highly effective at promoting the formation of anti-diastereomers.[5][6]
This application note focuses on 1-Isopropylpyrrolidine-3-carboxylic acid , an N-alkylated derivative of β-proline. While direct, peer-reviewed applications of this specific catalyst are emerging, this document will provide a detailed technical guide based on the established principles of β-proline catalysis. We will explore the mechanistic underpinnings, the anticipated influence of the N-isopropyl group, and provide detailed protocols for representative asymmetric reactions where this class of catalyst is expected to excel. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel organocatalysts for the synthesis of complex chiral molecules.
Core Principles of Catalysis with Pyrrolidine-3-carboxylic Acid Derivatives
The catalytic cycle of pyrrolidine-3-carboxylic acid in asymmetric synthesis is analogous to that of proline, proceeding through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl donor (a ketone or aldehyde) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with an electrophile (the acceptor). The stereoselectivity of this reaction is controlled by the chiral environment of the catalyst, which directs the approach of the electrophile to one of the two faces of the enamine.
The carboxylic acid at the β-position plays a crucial role in this process. Computational and experimental studies have shown that this acid functionality is essential for high catalyst activity and selectivity.[7][8] It is believed to act as a proton shuttle, activating the electrophile through hydrogen bonding and stabilizing the transition state.[7] The geometry of this hydrogen bonding is critical and is influenced by the conformation of the pyrrolidine ring.[8]
The Anticipated Role of the N-Isopropyl Group
The introduction of an isopropyl group at the 1-position of the pyrrolidine ring is expected to modulate the catalyst's properties in several key ways:
-
Solubility: The lipophilic nature of the isopropyl group should enhance the catalyst's solubility in a broader range of organic solvents compared to the parent β-proline. This could lead to improved reaction kinetics and efficiency in less polar media. Studies on other lipophilic derivatives, such as 3-decyl-β-proline, have demonstrated the benefits of increased lipophilicity for reactions in aqueous or solvent-free conditions.[9]
-
Steric Hindrance: The bulky isopropyl group can introduce additional steric hindrance around the nitrogen atom. This can influence the facial selectivity of the enamine's attack on the electrophile, potentially leading to higher levels of enantioselectivity.
-
Electronic Effects: Alkylation of the nitrogen atom can subtly alter its basicity and the electronic nature of the enamine intermediate, which may impact reactivity.
Mechanistic Overview: The Enamine Catalytic Cycle
The general mechanism for a pyrrolidine-3-carboxylic acid-catalyzed reaction, such as a Michael addition, is depicted below.
Caption: Generalized enamine catalytic cycle.
Detailed Application Protocols
While specific protocols for this compound are not yet established in the literature, the following protocols for closely related β-proline derivatives in asymmetric Michael and Mannich reactions serve as excellent starting points for optimization.
Protocol 1: Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol is adapted from the synthesis of pyrrolidine-3-carboxylic acid derivatives and is a prime candidate for catalysis by N-alkylated β-prolines.[10][11][12]
Objective: To synthesize a chiral γ-nitro ketone via the organocatalytic conjugate addition of a ketone to a nitroolefin.
Materials:
-
(R)- or (S)-1-Isopropylpyrrolidine-3-carboxylic acid (or a related derivative like (3R,5R)-5-methylpyrrolidine-3-carboxylic acid)
-
Cyclohexanone (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Toluene (or other suitable solvent, e.g., CHCl₃, THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.02 mmol, 10 mol%).
-
Add the Michael acceptor, trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add the Michael donor, cyclohexanone (2.0 mmol, 10 equivalents).
-
Add the solvent (e.g., 0.5 mL of toluene). The reaction can also be attempted under solvent-free conditions.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified γ-nitro ketone.
-
Characterize the product by NMR and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Protocol 2: Asymmetric anti-Mannich Reaction
This protocol is based on the highly effective anti-selective Mannich reactions catalyzed by pyrrolidine-3-carboxylic acid derivatives.[5][13]
Objective: To synthesize a chiral anti-β-amino carbonyl compound.
Materials:
-
(R)-1-Isopropylpyrrolidine-3-carboxylic acid
-
Propanal (or other aldehyde donor)
-
N-PMP-protected α-imino ethyl glyoxylate (PMP = p-methoxyphenyl)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Standard laboratory glassware for workup and extraction
-
Rotary evaporator
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the N-PMP-protected α-imino ethyl glyoxylate (0.2 mmol, 1.0 equivalent).
-
Add the solvent (e.g., 0.5 mL of DMF).
-
Add (R)-1-isopropylpyrrolidine-3-carboxylic acid (0.04 mmol, 20 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (1.0 mmol, 5.0 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified anti-Mannich product.
Data Presentation and Expected Outcomes
Based on studies with related catalysts, the use of this compound is anticipated to yield products with high stereoselectivity. The following table summarizes representative results from the literature for analogous catalysts, providing a benchmark for expected performance.
| Reaction | Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr | ee (%) | Reference |
| Mannich | (R)-Pyrrolidine-3-carboxylic acid | Propanal | N-PMP-imino ester | DMF | 95 | >99:1 (anti:syn) | 99 | [5] |
| Mannich | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-imino ester | Dioxane | 97 | 99:1 (anti:syn) | >99 | [13] |
| Michael | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Cyclohexanone | β-Nitrostyrene | Toluene | 98 | 95:5 (syn:anti) | 97 | [10][11] |
| Aldol | Bicyclic β-proline analogue | Acetone | 4-Nitrobenzaldehyde | DMSO | 65 | - | 71 | [8] |
Logical Framework for Catalyst Selection and Optimization
The choice of a specific pyrrolidine-based organocatalyst depends on the desired stereochemical outcome and the nature of the substrates.
Caption: Catalyst selection guide based on desired stereochemistry.
Conclusion and Future Outlook
This compound represents a logical and promising evolution in the design of organocatalysts derived from the pyrrolidine scaffold. By combining the unique stereodirecting properties of the β-amino acid structure with the enhanced solubility and steric influence of an N-isopropyl group, this catalyst holds the potential to offer superior performance in a range of asymmetric transformations. The protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers to explore the catalytic utility of this compound. Future work should focus on systematically evaluating its performance in key reactions, comparing it to established catalysts, and expanding its application to a wider range of substrates.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052–3053. [Link]
-
Armstrong, A., Bhonoah, Y., & White, A. J. P. (2009). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 74(14), 5041–5048. [Link]
-
Request PDF. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
Armstrong, A., Bhonoah, Y., & White, A. J. P. (2009). Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry. The Journal of Organic Chemistry, 74(14), 5041–5048. [Link]
-
Vitale, M., & Piarulli, U. (2015). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 7(2), 824–855. [Link]
-
Capozzi, M. A. M., Appella, M., Cardellicchio, C., & Bolm, C. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(1), 234. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
-
Tanaka, F., et al. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega, 6(29), 18991–18996. [Link]
-
Berkessel, A., et al. (2013). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Accounts of Chemical Research, 46(1), 43-54. [Link]
-
Capozzi, M. A. M., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(1), 234. [Link]
-
Organic Chemistry Portal. (n.d.). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. Retrieved from [Link]
-
de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
Zhang, H., et al. (2008). Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol. Journal of the American Chemical Society, 130(3), 875-886. [Link]
-
de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Retrieved from [Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol [organic-chemistry.org]
Introduction: The Strategic Importance of N-Substituted Pyrrolidine-3-Carboxylic Acids
An In-Depth Guide to the N-Alkylation of Pyrrolidine-3-Carboxylic Acid: Protocols and Mechanistic Insights
Pyrrolidine-3-carboxylic acid, often referred to as β-proline, is a non-proteinogenic amino acid that serves as a vital chiral building block in medicinal chemistry and drug discovery.[1] Its rigid five-membered ring structure provides a well-defined conformational constraint, making it a valuable scaffold for designing enzyme inhibitors, receptor agonists, and other pharmacologically active molecules.[1][2] The functionalization of this scaffold, particularly at the secondary amine (N-position), is a cornerstone of molecular design, allowing for the modulation of critical properties such as potency, selectivity, solubility, and metabolic stability.[3]
N-alkylation transforms the secondary amine into a tertiary amine, introducing substituents that can engage in new binding interactions, alter lipophilicity, or serve as attachment points for larger molecular fragments. However, the simultaneous presence of a nucleophilic secondary amine and an acidic carboxylic acid group within the same molecule presents a unique set of chemical challenges. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for the successful N-alkylation of pyrrolidine-3-carboxylic acid, tailored for researchers in organic synthesis and drug development.
Core Concepts & Mechanistic Considerations
The primary challenge in the N-alkylation of pyrrolidine-3-carboxylic acid is the molecule's zwitterionic nature at neutral pH. The acidic proton of the carboxyl group can be abstracted by bases, while the lone pair on the nitrogen atom is nucleophilic. This duality dictates the reaction strategy. Direct alkylation under basic conditions can be complicated by solubility issues and side reactions. Therefore, synthetic approaches often fall into three main categories:
-
Direct Reductive Amination: A one-pot reaction with an aldehyde or ketone that leverages a pH-controlled formation of an iminium ion, followed by selective reduction.
-
Direct Alkylation with Alkyl Halides: A classic SN2 reaction that requires a base to neutralize the acid formed, often benefiting from microwave assistance to improve reaction rates.
-
Protecting Group Strategies: A robust, multi-step approach where either the carboxylic acid or the amine is temporarily masked to prevent unwanted side reactions, allowing for clean and high-yielding alkylation.
The choice of strategy depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the availability of starting materials.
Strategic Approaches & Experimental Protocols
Strategy 1: Reductive Amination
Reductive amination is arguably the most efficient and widely used method for N-alkylation. It involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion, which is then reduced in situ by a mild, selective reducing agent.
Causality and Mechanistic Insight: The key to this reaction's success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the electrophilic iminium ion formed upon condensation of the amine and carbonyl.[3] The reaction is typically run under mildly acidic conditions, which can be autocatalytic due to the substrate's carboxylic acid group, to promote iminium ion formation.
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Benzylation via Reductive Amination
-
Materials and Reagents:
-
Pyrrolidine-3-carboxylic acid (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[3]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottomed flask equipped with a magnetic stir bar.
-
Add benzaldehyde (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).[3]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. If the product precipitates, add sufficient methanol or THF to redissolve it. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can often be purified by crystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
-
Strategy 2: Direct Alkylation with Alkyl Halides (Microwave-Assisted)
Direct alkylation with electrophiles like alkyl halides is a fundamental SN2 transformation.[4] The reaction requires a base to neutralize the hydrogen halide byproduct. Conventional heating can be slow; however, microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[5][6][7]
Causality and Mechanistic Insight: Microwave energy efficiently heats polar solvents and reactants, leading to a rapid increase in internal temperature and pressure, which significantly accelerates the rate of the SN2 reaction.[6] A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is preferred as it is strong enough to neutralize the acid but is unlikely to cause competing side reactions. DMF or NMP are excellent solvents for microwave chemistry due to their high dielectric constants.[6][7]
Experimental Protocol: Microwave-Assisted N-Ethylation
-
Materials and Reagents:
-
Pyrrolidine-3-carboxylic acid (1.0 equiv)
-
Ethyl iodide (or ethyl bromide) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
-
-
Procedure:
-
To a 10 mL microwave vial, add pyrrolidine-3-carboxylic acid (1.0 equiv), potassium carbonate (2.5 equiv), and a magnetic stir bar.
-
Add DMF (3-5 mL) followed by ethyl iodide (1.5 equiv).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 80-100 °C for 10-30 minutes. (Note: Optimization of time and temperature may be required).
-
After the reaction, allow the vial to cool to room temperature.
-
Workup: Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will protonate the product and unreacted starting material, making them water-soluble, while many organic impurities can be washed away.
-
Extract the aqueous solution with ethyl acetate or ether to remove nonpolar impurities.
-
The aqueous layer containing the product can be purified via ion-exchange chromatography or by careful crystallization after adjusting the pH to the isoelectric point.
-
Strategy 3: Protection of the Carboxylic Acid
For sensitive substrates or when forcing conditions must be avoided, a protecting group strategy is the most reliable approach. The carboxylic acid is first converted to an ester (e.g., methyl or benzyl ester), which is stable to the basic conditions required for N-alkylation. Following alkylation, the ester is hydrolyzed to reveal the desired product.
Causality and Mechanistic Insight: Esterification masks the acidic proton of the carboxyl group, preventing it from interfering with the base-catalyzed N-alkylation.[8][9] This allows the N-alkylation to proceed cleanly without solubility issues or acid-base side reactions. A simple methyl ester is often sufficient and can be formed using methanolic HCl or thionyl chloride in methanol. The final deprotection (saponification) is a standard ester hydrolysis using a base like NaOH or LiOH, followed by acidic workup.
Caption: Workflow for N-alkylation using a protection strategy.
Experimental Protocol: N-Alkylation via Ester Protection
-
Part A: Methyl Ester Protection
-
Suspend pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride salt, which is often used directly in the next step.
-
-
Part B: N-Alkylation of the Methyl Ester
-
Dissolve the crude methyl pyrrolidine-3-carboxylate hydrochloride in a suitable solvent like acetonitrile or DMF.
-
Add a base such as triethylamine (Et₃N) or K₂CO₃ (3.0 equiv) to neutralize the hydrochloride salt and the acid produced during alkylation.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.2 equiv).
-
Stir the mixture at room temperature or heat as necessary (e.g., 60 °C) until the starting material is consumed.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to get the crude N-alkylated ester.
-
-
Part C: Saponification (Deprotection)
-
Dissolve the crude N-alkylated ester in a mixture of THF/water or methanol/water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv).
-
Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Concentrate the mixture to remove the organic solvent.
-
Dilute with water and carefully acidify the solution to the isoelectric point of the amino acid (typically pH 4-6) with 1M HCl. The product will often precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Comparison of N-Alkylation Protocols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Mild, Room Temp, Anhydrous | High functional group tolerance; One-pot procedure; Access to diverse substituents. | Requires anhydrous conditions; Aldehyde/ketone must be stable. |
| Direct Alkylation (Microwave) | Alkyl Halide, K₂CO₃, DMF | High Temp (80-120 °C), Sealed Vessel | Very fast (minutes); Good for simple alkyl groups. | Limited to reactive alkyl halides; Risk of over-alkylation; Requires specialized equipment. |
| Ester Protection Strategy | SOCl₂/MeOH; Alkyl Halide, Base; LiOH/H₂O | Multi-step; Variable Temps | Robust and high-yielding; Avoids side reactions; Good for complex syntheses. | Three steps (longer overall); Generates more waste; Requires protection/deprotection. |
Purification and Characterization
Purification of the final N-alkylated pyrrolidine-3-carboxylic acid can be challenging due to its amphoteric, zwitterionic nature.
-
Crystallization: This is the most effective method for purification, especially on a larger scale. Finding a suitable solvent system (e.g., water/ethanol, water/isopropanol, or ethyl acetate/hexanes) is key. Adjusting the pH of an aqueous solution to the molecule's isoelectric point often induces precipitation.[10]
-
Ion-Exchange Chromatography: For difficult separations, cation or anion exchange resins can be used to capture the amino acid, allowing impurities to be washed away. The product is then eluted by changing the pH or salt concentration of the buffer.
-
Characterization: The final product should be characterized by standard spectroscopic methods. ¹H and ¹³C NMR will confirm the presence of the new alkyl group and the integrity of the pyrrolidine scaffold. High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.
References
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
-
Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PMC - NIH. Available at: [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC - NIH. Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]
-
Carboxyl Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-Isopropylpyrrolidine-3-carboxylic Acid in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of natural products and synthetic drugs.[1] This five-membered nitrogen heterocycle offers a unique combination of structural rigidity, three-dimensional character, and synthetic tractability, making it an invaluable starting point for the design of novel therapeutics.[1][2] The introduction of a carboxylic acid at the 3-position, particularly with defined stereochemistry as in (R)- or (S)-pyrrolidine-3-carboxylic acid, provides a crucial anchor for molecular interactions and a versatile handle for chemical modification.[1][3]
This guide focuses on the application of a specific derivative, 1-Isopropylpyrrolidine-3-carboxylic acid. While much of the foundational literature centers on the parent (R)- and (S)-pyrrolidine-3-carboxylic acids, the principles and applications are directly translatable. The N-isopropyl group, a small, lipophilic substituent, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance cell permeability, modulate binding affinity by occupying hydrophobic pockets within a target protein, and alter metabolic stability. This document will explore the utility of this scaffold, drawing from established applications of related pyrrolidine-3-carboxylic acid derivatives, and provide detailed protocols for its incorporation into drug discovery workflows.
Core Applications in Therapeutic Design
The constrained conformation of the pyrrolidine-3-carboxylic acid scaffold is particularly well-suited for the design of potent and selective enzyme inhibitors and receptor modulators.[4] Its rigid structure helps to reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[4] Inhibiting DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release.[4] Pyrrolidine-based structures are highly effective at targeting the DPP-4 active site.[4] The pyrrolidine ring provides the necessary stereochemistry for potent inhibition, and the carboxylic acid (or a derivative like a nitrile) can form key interactions.
-
Rationale for 1-Isopropyl Substitution: The N-isopropyl group can be explored to probe a hydrophobic pocket near the entrance of the DPP-4 active site, potentially increasing potency and selectivity over other proteases.
Factor XIa (FXIa) Inhibitors for Anticoagulation
FXIa is a serine protease in the intrinsic pathway of the blood coagulation cascade.[4] Its inhibition is a promising strategy for preventing thrombosis with a potentially lower bleeding risk compared to traditional anticoagulants.[4] The constrained nature of pyrrolidine scaffolds is ideal for designing selective FXIa inhibitors.[4]
Endothelin (ET) Receptor Antagonists
The endothelin system is implicated in vasoconstriction and cell proliferation. A series of pyrrolidine-3-carboxylic acid-based antagonists have been developed with high specificity for the ET(B) receptor subtype.[5] Structure-activity relationship (SAR) studies have shown that modifications on the pyrrolidine nitrogen are critical for tuning receptor specificity.[5] Replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group, for instance, completely reversed receptor specificity from ET(A) to ET(B).[5] This highlights the potential of the N-isopropyl group to fine-tune receptor selectivity.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
PPARs are nuclear receptors that regulate lipid and glucose metabolism. Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ, which can restore glucose metabolism and improve dyslipidemia associated with type 2 diabetes.[2]
Synthetic Strategies and Protocols
The synthetic utility of this compound arises from the reactivity of its carboxylic acid functional group. The tertiary amine introduced by the N-isopropyl group is generally stable under many reaction conditions. The primary synthetic operations involve the modification of the carboxylic acid.
Protocol 1: General Amide Coupling
This protocol describes the coupling of this compound with a primary or secondary amine to generate a diverse library of amides for screening.
Workflow Diagram: Amide Coupling
Caption: General workflow for amide coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[1]
-
Hydroxybenzotriazole (HOBt) (1.2 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality and Trustworthiness:
-
Why EDC/HOBt? This combination forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if the chiral center is alpha to the carbonyl.[1]
-
Why DIPEA? A non-nucleophilic base is required to neutralize the HCl salt formed from EDC and any acidic protons without interfering with the coupling reaction.
-
Why an aqueous workup? The series of washes effectively removes unreacted starting materials, coupling reagents, and byproducts, simplifying the final purification step. This self-validating workup ensures the isolated product is of high purity.
Protocol 2: Synthesis of this compound from Pyrrolidine-3-carboxylic Acid
This protocol outlines the N-isopropylation of a commercially available pyrrolidine-3-carboxylic acid ester, followed by hydrolysis to yield the target acid.
Workflow Diagram: N-Isopropylation and Hydrolysis
Caption: Two-step synthesis of the target acid via reductive amination and hydrolysis.
Materials:
-
(R)- or (S)-Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) (Anhydrous)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
Part A: Reductive Amination
-
Suspend pyrrolidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCE.
-
Add acetone (1.5 eq) and stir for 20 minutes at room temperature to form the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Quench the reaction carefully by adding saturated aq. NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound ethyl ester, which may be used directly in the next step.
Part B: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Part A in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the ester by TLC.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1M HCl.
-
The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts, concentrate, and purify as needed to yield this compound.
Causality and Trustworthiness:
-
Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be handled more easily.
-
Why Saponification? Base-catalyzed hydrolysis is a standard and reliable method for converting esters to carboxylic acids. Using LiOH at room temperature minimizes the risk of side reactions. The acidification step is critical for protonating the carboxylate to yield the final neutral product.
Data Presentation
The following table presents hypothetical, yet representative, data for a series of DPP-4 inhibitors based on a 1-substituted pyrrolidine-3-carboxamide scaffold. This illustrates how N-substitution can be used to optimize activity.
| Compound ID | N-Substituent (R) | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8 (Fold) |
| 1a | -H | 150 | 50 |
| 1b | -Methyl | 85 | 120 |
| 1c | -Isopropyl | 25 | >500 |
| 1d | -Cyclohexyl | 40 | 350 |
| 1e | -Benzyl | 110 | 80 |
This data is illustrative and intended to demonstrate structure-activity relationships.
Conclusion
This compound is a valuable building block in drug discovery. Its rigid scaffold, combined with the specific steric and electronic properties of the N-isopropyl group, provides a powerful tool for medicinal chemists. By leveraging the established applications of the pyrrolidine-3-carboxylic acid core in areas such as metabolic diseases and thrombosis, and applying the robust synthetic protocols detailed here, researchers can efficiently generate and optimize novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.
- (R)-Pyrrolidine-3-carboxylic acid | Amino Acid Derivative. MedChemExpress.
- Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing.
- Pyrrolidine Derivatives | Download Scientific Diagram. ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. FAQ.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
- Why Choose (R)-(−)-Pyrrolidine-3-carboxylic Acid for Your Synthesis?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 1-Isopropylpyrrolidine-3-carboxylic Acid Scaffold
An in-depth guide to the synthesis of novel chemical entities is presented, starting from the versatile scaffold, 1-Isopropylpyrrolidine-3-carboxylic acid. This document provides senior researchers, scientists, and professionals in drug development with detailed application notes and robust protocols for key synthetic transformations. The focus is on the practical execution and the underlying scientific principles that govern these reactions, ensuring both technical accuracy and field-proven insights.
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely employed to develop compounds for treating a range of human diseases.[1] Its significance stems from several key features: the sp3-hybridized carbons allow for a thorough exploration of pharmacophore space, the inherent chirality contributes to molecular stereochemistry, and the non-planar "pseudorotation" of the ring enhances three-dimensional coverage.[1]
This compound, a derivative of proline, combines this valuable core with a carboxylic acid handle, opening a gateway to a multitude of chemical modifications.[2] The isopropyl group on the nitrogen atom provides steric bulk and lipophilicity, which can be crucial for modulating pharmacokinetic properties and target engagement. The carboxylic acid at the 3-position serves as a primary reactive site for diversification, enabling the synthesis of amides, esters, and other derivatives. These derivatives have found applications as enzyme inhibitors and receptor agonists, demonstrating the scaffold's potential in drug discovery.[3][4]
This guide details three fundamental transformations of this compound: amide bond formation, esterification, and reduction to the corresponding primary alcohol. Each section provides the scientific context, a validated protocol, and visual aids to facilitate understanding and implementation in a laboratory setting.
General Synthetic Workflow
The synthesis of novel derivatives from this compound follows a logical progression from starting material to final, purified compound. The workflow emphasizes the transformation of the carboxylic acid moiety into diverse functional groups.
Caption: General workflow for derivatization.
Transformation 1: Amide Bond Formation via Coupling Reagents
Application Note: The Ubiquity of the Amide Bond
The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and appearing in a vast number of pharmaceutical agents. In medicinal chemistry, the formation of amides is the most frequently used reaction, allowing for the combination of diverse carboxylic acid and amine building blocks to generate novel compounds.
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate.[5] To overcome this, the carboxylic acid must be "activated". This is typically achieved in one of two ways: converting the acid to a more reactive derivative like an acid chloride or using a coupling reagent.[6][7] Coupling reagents generate a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile to form the amide bond under mild conditions.[6] This approach is advantageous as it avoids the harsh conditions needed to form acid chlorides and minimizes side reactions, which is particularly crucial when working with complex molecules or those with sensitive functional groups.[7]
This protocol utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, a modern and effective reagent for direct amidation that often allows for purification by simple filtration without the need for extensive chromatography.[8][9]
Reaction Scheme: Amide Coupling
Caption: General scheme for amide coupling.
Protocol: Synthesis of N-Benzyl-1-isopropylpyrrolidine-3-carboxamide
This protocol details the coupling of this compound with benzylamine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| This compound | 157.21 | 1.0 | 5.0 | 786 mg |
| Benzylamine | 107.15 | 1.1 | 5.5 | 589 mg (0.60 mL) |
| B(OCH₂CF₃)₃ | 325.88 | 1.2 | 6.0 | 1.96 g |
| Anhydrous Dichloromethane (DCM) | - | - | - | 25 mL |
| Saturated aq. NaHCO₃ | - | - | - | ~30 mL |
| Brine | - | - | - | ~20 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (786 mg, 5.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition: Add benzylamine (0.60 mL, 5.5 mmol) to the solution via syringe, followed by the addition of tris(2,2,2-trifluoroethyl) borate (1.96 g, 6.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-15 hours.[9]
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-isopropylpyrrolidine-3-carboxamide.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care.
Transformation 2: Fischer Esterification
Application Note: Principles of Ester Synthesis
Esters are widespread in nature, contributing to the fragrances of fruits and flowers, and are also common structural motifs in pharmaceuticals and materials.[10] The Fischer esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[11][12]
The reaction is an equilibrium process.[11] To achieve a high yield of the ester, the equilibrium must be shifted towards the products according to Le Châtelier's Principle. This is typically accomplished in one of two ways:
-
Using an Excess of a Reactant: The alcohol is often used as the solvent, ensuring it is present in large excess, which drives the reaction forward.[11]
-
Removing a Product: Water, the byproduct of the reaction, can be removed as it forms, for example, by using a Dean-Stark apparatus or a dehydrating agent.
The acid catalyst (commonly H₂SO₄ or TsOH) serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. It also facilitates the departure of water as a leaving group.[11]
Reaction Scheme: Fischer Esterification
Caption: General scheme for Fischer Esterification.
Protocol: Synthesis of Methyl 1-isopropylpyrrolidine-3-carboxylate
This protocol describes the esterification with methanol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| This compound | 157.21 | 1.0 | 10.0 | 1.57 g |
| Methanol (Anhydrous) | 32.04 | Solvent | - | 40 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | cat. | - | 0.5 mL |
| Saturated aq. NaHCO₃ | - | - | - | ~50 mL |
| Diethyl Ether | - | - | - | ~60 mL |
| Anhydrous Na₂SO₄ | - | - | - | As needed |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.57 g, 10.0 mmol) and anhydrous methanol (40 mL).
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Ensure the final pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Final Product: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-isopropylpyrrolidine-3-carboxylate. The product can be further purified by vacuum distillation if necessary.
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to the solvent/solution slowly, never the other way around.
-
Perform the reaction and all solvent manipulations in a well-ventilated fume hood.
-
Methanol and diethyl ether are flammable. Keep away from ignition sources.
Transformation 3: Reduction of the Carboxylic Acid to a Primary Alcohol
Application Note: Accessing Alcohols from Carboxylic Acids
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation that provides access to a different class of compounds with unique reactivity. The resulting alcohol, (1-isopropylpyrrolidin-3-yl)methanol, can serve as a versatile intermediate for further synthetic elaborations, such as ether synthesis or conversion to halides.
Carboxylic acids are relatively resistant to reduction. While aldehydes and ketones are readily reduced by mild agents like sodium borohydride (NaBH₄), this reagent is generally ineffective for reducing carboxylic acids.[13] This is because the initial step of the reaction with a strong hydride source is an acid-base reaction, forming a carboxylate anion. The resonance-stabilized carboxylate is a poor electrophile, resisting attack by the mild hydride donors from NaBH₄.[13]
Therefore, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[13][14] It is a potent source of hydride ions (H⁻) and is strong enough to reduce the intermediate carboxylate. The reaction requires an excess of LAH because one equivalent is consumed in the initial deprotonation step. The reaction must be performed under strictly anhydrous conditions, as LAH reacts violently with water. A careful aqueous workup is required to quench the excess reagent and hydrolyze the aluminum alkoxide intermediate to liberate the final alcohol product.
Reaction Scheme: LAH Reduction
Caption: General scheme for LAH reduction.
Protocol: Synthesis of (1-Isopropylpyrrolidin-3-yl)methanol
This protocol details the reduction of the carboxylic acid to the primary alcohol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| This compound | 157.21 | 1.0 | 10.0 | 1.57 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 | 20.0 | 759 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL + 20 mL |
| Water (H₂O) | 18.02 | - | - | 0.8 mL |
| 15% aq. NaOH | - | - | - | 0.8 mL |
| Water (H₂O) | 18.02 | - | - | 2.4 mL |
| Anhydrous Na₂SO₄ | - | - | - | As needed |
Procedure
-
LAH Suspension: To a flame-dried 250 mL three-neck flask equipped with a stir bar, dropping funnel, and reflux condenser under an inert atmosphere, add LAH (759 mg, 20.0 mmol). Carefully add 50 mL of anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.57 g, 10.0 mmol) in 20 mL of anhydrous THF in the dropping funnel.
-
Reaction: Add the carboxylic acid solution dropwise to the stirred LAH suspension at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise, and extremely cautious addition of:
-
Water (0.8 mL)
-
15% aqueous NaOH (0.8 mL)
-
Water (2.4 mL) (Note: This sequence is critical for forming a granular, filterable aluminum salt precipitate. The mixture may become very thick; vigorous stirring is essential.)
-
-
Filtration: After stirring for an additional 30 minutes, the white precipitate should be easily filterable. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude (1-isopropylpyrrolidin-3-yl)methanol.
-
Purification: The product is often sufficiently pure after this workup. If necessary, it can be purified by vacuum distillation or column chromatography.
Safety Precautions:
-
EXTREME CAUTION: Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only in a fume hood under a dry, inert atmosphere.
-
The quenching procedure is highly exothermic and generates hydrogen gas. Add quenching reagents very slowly and ensure adequate cooling and ventilation.
-
Anhydrous solvents are essential. THF can form explosive peroxides; use a freshly opened bottle or peroxide-free tested solvent.
References
-
Pessina, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6499. Available at: [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614. Available at: [Link]
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881. Available at: [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Available at: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29). Available at: [Link]
-
Desai, G. T., et al. (2014). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research, 6(6), 2624-2627. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-‐3-‐carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-‐substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6207-6213. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614. Available at: [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry, 78(9). Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7954. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
-
Gower, N. S., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11844. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(11), 2824-2831. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 10. athabascau.ca [athabascau.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization Strategies for the Analysis of 1-Isopropylpyrrolidine-3-carboxylic acid
Introduction: The Analytical Challenge of 1-Isopropylpyrrolidine-3-carboxylic acid
This compound, a proline analog, presents a significant analytical challenge due to its inherent physicochemical properties. As a zwitterionic molecule at physiological pH, it possesses both a positively charged secondary amine and a negatively charged carboxyl group.[1][2][3] This dual ionic character results in high polarity, low volatility, and poor solubility in organic solvents, making direct analysis by standard chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) problematic.[4][5]
Direct injection onto a GC system is not feasible as the compound will not volatilize without thermal decomposition.[4][6] In RP-LC, its high polarity leads to poor retention on non-polar stationary phases like C18, often causing it to elute in the solvent front, co-eluting with other polar interferences and suffering from ion suppression in the mass spectrometer.[7][8]
To overcome these hurdles, chemical derivatization is an essential strategy. Derivatization modifies the functional groups of the analyte to increase its volatility for GC analysis or to enhance its retention and detectability in LC analysis.[5] This application note provides detailed protocols and the underlying rationale for the derivatization of this compound for both GC-MS and LC-MS platforms, including methods for chiral separation.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to mask the polar carboxyl and secondary amine groups, thereby increasing the analyte's volatility and thermal stability.[5][9] Two robust and widely adopted strategies for amino acid analogs are silylation and a two-step esterification followed by acylation.
Strategy 1.1: Silylation
Silylation is a common and effective one-step derivatization method where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][10] For this compound, both the carboxylic acid proton and the amine proton will be derivatized.
-
Rationale & Expertise: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective.[5][11] MTBSTFA is often preferred as it forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, making them more robust against trace amounts of moisture.[5] The resulting derivatives are significantly more volatile and exhibit excellent chromatographic behavior.[5]
Caption: Workflow for silylation of this compound.
-
Sample Preparation: Pipette an appropriate volume of the sample solution (containing 1-100 µg of the analyte) into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Causality: The absence of water is critical as silylating reagents are moisture-sensitive and will preferentially react with water, reducing the derivatization yield.[5]
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide), optionally with 1% TBDMCS (tert-butyldimethylchlorosilane) as a catalyst, to the dried sample. Causality: Acetonitrile is a common solvent for this reaction. The catalyst, TBDMCS, increases the silylating potential of the reagent, especially for hindered groups.[12]
-
Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes in a heating block or oven. Causality: Heating accelerates the reaction to ensure complete derivatization of both the carboxylic acid and the secondary amine.[5]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Strategy 1.2: Two-Step Esterification and Acylation
This classic method for amino acid analysis involves first converting the carboxylic acid to an ester (e.g., a methyl or butyl ester) and then acylating the amine group.[9][13][14] This approach yields stable, volatile derivatives with excellent chromatographic properties.
-
Rationale & Expertise: The two-step process ensures that both functional groups are derivatized efficiently.[14] Esterification is typically performed under acidic conditions, for example, with methanolic HCl.[9] Subsequent acylation of the secondary amine with a reagent like trifluoroacetic anhydride (TFAA) not only increases volatility but also introduces fluorine atoms, which can enhance detection sensitivity with an electron capture detector (ECD), although mass spectrometry is more common.[9] This method is robust and less susceptible to moisture compared to silylation.[14]
Caption: Two-step derivatization workflow for GC-MS analysis.
-
Esterification:
-
Acylation:
-
To the dried residue from the esterification step, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).[9]
-
Cap the vial and heat at 60°C for 20 minutes.[9]
-
Cool the vial and carefully evaporate the excess solvent and reagent under a gentle nitrogen stream at room temperature. Causality: This step acylates the secondary amine, masking its polarity and further increasing the volatility of the derivative.
-
Reconstitute the final residue in a suitable solvent (e.g., 100 µL of ethyl acetate or methylene chloride) for GC-MS analysis.
-
| Parameter | Silylation (MTBSTFA) | Esterification/Acylation (TFAA) |
| Reaction Steps | One | Two |
| Reaction Time | 30-60 minutes | ~60 minutes + drying steps |
| Moisture Sensitivity | High | Moderate |
| Derivative Stability | TBDMS is very stable | Very stable |
| Reagent Handling | Reagents are moisture sensitive | Reagents are corrosive and volatile |
| Typical Application | Broad applicability, good for hydroxyls | Gold standard for amino acids |
Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS, derivatization aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in the mass spectrometer. For chiral molecules like this compound, derivatization with a chiral reagent can also enable the separation of enantiomers on a standard achiral column.
Strategy 2.1: Enhancing Retention and Sensitivity for Achiral Analysis
The goal is to attach a hydrophobic and/or permanently charged moiety to the carboxylic acid group. This increases the molecule's affinity for the reversed-phase column and can improve ionization.
-
Rationale & Expertise: Reagents that react with carboxylic acids to form amides or esters are commonly used.[15] For MS detection, derivatizing agents that introduce a permanently positive charge are particularly effective as they ensure the analyte is readily ionized in positive electrospray ionization (ESI+) mode, leading to significant sensitivity gains.[16] An example is the use of picolylamine or similar reagents in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Caption: Derivatization workflow for enhanced LC-MS sensitivity.
-
Sample Preparation: Dissolve the dried sample extract in 50 µL of a suitable solvent like acetonitrile.
-
Reagent Preparation: Prepare a solution of 10 mg/mL 2-picolylamine and 10 mg/mL of both EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in acetonitrile/pyridine.
-
Reaction: Add 50 µL of the reagent solution to the sample. Cap the vial and heat at 60°C for 30 minutes.[16]
-
Analysis: After cooling, dilute the sample with the mobile phase (e.g., 900 µL of 10% acetonitrile in water with 0.1% formic acid) and inject it into the LC-MS system. Causality: The 2-picolylamine attaches to the carboxylic acid via an amide bond, adding a basic nitrogen that is readily protonated, thus enhancing ESI+ signal and providing a hydrophobic handle for RP chromatography.
Strategy 2.2: Chiral Derivatization for Enantiomeric Separation
To separate the enantiomers of this compound, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
-
Rationale & Expertise: For proline analogs, chiral reagents that react with the secondary amine are effective. A well-established example is (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine methoxyethyl ester ((S)-NIFE).[17] This reagent reacts with the amine to form diastereomeric ureas. The resulting diastereomers can be baseline separated on a C18 column. The nitrophenyl group also acts as a strong chromophore for UV detection.[17]
-
Sample Preparation: Dissolve a known amount of the analyte (e.g., 1 mg) in a suitable solvent like dichloromethane.
-
Reaction: Add a molar excess of the (S)-NIFE reagent and a tertiary amine base (e.g., triethylamine) to catalyze the reaction. Allow the reaction to proceed at room temperature for 1 hour.[17]
-
Analysis: The reaction mixture can be directly diluted with the mobile phase and injected into the HPLC-UV or LC-MS system for analysis. The diastereomers will elute at different retention times on a standard C18 column.
Conclusion
The successful analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy tailored to the analytical platform. For GC-MS, silylation with MTBSTFA or a two-step esterification/acylation protocol provides the necessary volatility and thermal stability for robust analysis. For LC-MS, derivatization with reagents like 2-picolylamine can significantly enhance sensitivity and retention in reversed-phase systems. Furthermore, chiral derivatizing agents such as (S)-NIFE enable the crucial separation of enantiomers. The protocols described herein provide a validated framework for researchers and drug development professionals to achieve reliable and sensitive quantification of this challenging analyte.
References
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]
-
Patel, K., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Retrieved from [Link]
-
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. Retrieved from [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
Oreate AI Blog. (2024). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. Retrieved from [Link]
-
Pierce, J. (2014). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]
-
Hummert, S., et al. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Gecse, O., et al. (2007). HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Taylor & Francis Online. Retrieved from [Link]
-
Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]
-
Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. National Institutes of Health. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]
-
Wang, F., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. MDPI. Retrieved from [Link]
-
Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Retrieved from [Link]
-
Wang, F., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd, Cu, Fe, Hg, Mn, Ni and Zn) in Aqueous Solution: A Theoretical Study. ResearchGate. Retrieved from [Link]
-
Rodier, C., et al. (2005). Chemical derivatization of amino acids for in situ analysis of Martian samples by gas chromatography. ResearchGate. Retrieved from [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]
-
Patel, K., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. Retrieved from [Link]
-
Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. LinkedIn. Retrieved from [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog [oreateai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
The Strategic Utility of 1-Isopropylpyrrolidine-3-carboxylic Acid as a Chiral Building Block in Modern Synthesis
Abstract
In the landscape of contemporary drug discovery and asymmetric synthesis, the demand for structurally novel and stereochemically defined building blocks is incessant. 1-Isopropylpyrrolidine-3-carboxylic acid, a non-canonical amino acid derivative, has emerged as a compelling chiral scaffold. The strategic introduction of an isopropyl group onto the pyrrolidine nitrogen imparts unique steric and electronic properties that distinguish it from its parent compound, pyrrolidine-3-carboxylic acid (β-proline). This modification can significantly influence the conformational rigidity of the pyrrolidine ring, solubility in organic solvents, and the stereochemical outcome of catalyzed reactions. This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven insights and detailed protocols for its utilization in both peptide synthesis and as a chiral organocatalyst. We will elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Advantage of the N-Isopropyl Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chiral pool synthesis, which leverages readily available, enantiomerically pure compounds, is a powerful strategy for accessing optically pure targets.[1] While L-proline and its derivatives are workhorses in organocatalysis, the functionalization of the pyrrolidine nitrogen offers a sophisticated tool for fine-tuning catalytic activity and selectivity.[2]
The introduction of an N-isopropyl group to the pyrrolidine-3-carboxylic acid scaffold offers several distinct advantages:
-
Enhanced Steric Hindrance: The bulky isopropyl group can create a more defined chiral pocket in catalytic applications, potentially leading to higher levels of enantioselectivity in reactions such as aldol, Mannich, and Michael additions.[2]
-
Increased Lipophilicity: The alkyl substituent enhances the molecule's solubility in a broader range of organic solvents, which is advantageous for reactions that are sensitive to protic or highly polar media.
-
Modulated Basicity: The electron-donating nature of the isopropyl group slightly increases the basicity of the nitrogen atom, which can influence the kinetics and mechanism of catalytic cycles.
-
Conformational Restriction: The steric demand of the isopropyl group can restrict the conformational flexibility of the five-membered ring, leading to more predictable and selective binding to substrates or enzymes.
This guide will provide detailed methodologies for the synthesis of this compound and its subsequent application as a versatile chiral building block.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | ChemScene[3] |
| Molecular Weight | 157.21 g/mol | Inferred |
| Appearance | White to off-white solid | General knowledge |
| Chirality | Exists as (R) and (S) enantiomers | Sigma-Aldrich[4] |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the N-alkylation of the corresponding enantiomer of pyrrolidine-3-carboxylic acid. Reductive amination is a highly effective and widely used method for this transformation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of (S)-1-isopropylpyrrolidine-3-carboxylic acid from (S)-pyrrolidine-3-carboxylic acid. The same procedure can be followed using the (R)-enantiomer.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-pyrrolidine-3-carboxylic acid (1.0 eq). Suspend the amino acid in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetone (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is crucial for the subsequent reduction.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it is less basic than other common borohydrides, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted acetone and other organic impurities.
-
Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) using 1 M NaOH. The product may precipitate at this stage. If not, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Applications in Asymmetric Synthesis
This compound is a versatile chiral building block with applications in both peptide synthesis and organocatalysis.
Peptide Synthesis
The presence of both a secondary amine and a carboxylic acid makes this molecule an ideal building block for the synthesis of peptidomimetics and other complex molecules. The N-isopropyl group can impart specific conformational constraints and improve the pharmacokinetic properties of the resulting peptide.
Caption: General workflow for amide bond formation.
For use in solid-phase or solution-phase peptide synthesis, the secondary amine of this compound must first be protected, typically with a tert-butyloxycarbonyl (Boc) group.[1]
Part A: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and 1 M aqueous NaOH.
-
Reaction: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove excess Boc₂O.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product into an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1-isopropylpyrrolidine-3-carboxylic acid.
Part B: Amide Coupling
Materials:
-
N-Boc-1-isopropylpyrrolidine-3-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation: To a solution of N-Boc-1-isopropylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Monitoring: Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Organocatalysis
N-alkylated proline derivatives are known to be effective organocatalysts.[2] this compound can potentially act as a bifunctional catalyst, where the tertiary amine forms a nucleophilic enamine intermediate with a carbonyl compound, and the carboxylic acid activates an electrophile through hydrogen bonding.[5]
This protocol is an adapted procedure based on known methods for proline-catalyzed Michael additions and serves as a starting point for optimization.[6][7][8]
Materials:
-
Aldehyde or ketone (Michael donor)
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
This compound (as catalyst, 10-20 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, or toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aldehyde or ketone (2.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq).
-
Catalyst Addition: Add this compound (0.1-0.2 eq). The N-isopropyl group may enhance solubility in less polar solvents compared to proline.
-
Solvent: Add the anhydrous solvent. The choice of solvent can significantly impact the reaction rate and enantioselectivity.
-
Reaction: Stir the mixture at the desired temperature (ranging from 0 °C to room temperature) for 24-72 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to determine the yield and enantiomeric excess (the latter via chiral HPLC).
Conclusion
This compound represents a valuable and underexplored chiral building block for asymmetric synthesis. The N-isopropyl group provides unique steric and electronic properties that can be strategically exploited to enhance stereoselectivity in organocatalysis and to introduce valuable conformational constraints in peptidomimetics. The protocols provided herein offer a robust foundation for researchers to synthesize and apply this versatile molecule in their own research endeavors. Further exploration of its catalytic potential in a wider range of asymmetric transformations is warranted and promises to yield novel and efficient synthetic methodologies.
References
- What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem.
- 1-isopropyl-L-proline | 342793-00-4 - Benchchem.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
- Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s - CORE.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block - Benchchem.
- Application Notes and Protocols for 1-Propionylpyrrolidine-2-carboxylic Acid in Asymmetric Synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-吡咯烷-3-羧酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"experimental setup for reactions involving 1-Isopropylpyrrolidine-3-carboxylic acid"
Application Notes & Protocols for 1-Isopropylpyrrolidine-3-carboxylic acid
Introduction: The Strategic Value of this compound
This compound is a chiral, non-proteinogenic cyclic amino acid derivative that serves as a crucial building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold provides a conformationally constrained framework, which is highly advantageous for designing molecules with high affinity and selectivity for specific biological targets.[1] The presence of both a secondary amine and a carboxylic acid functional group allows for versatile chemical modifications, making it a valuable synthon for creating diverse chemical libraries and complex lead compounds.
This document provides a detailed guide for researchers on the experimental setup, core reactions, and handling of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the procedural steps to empower scientists to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Their Implications
A thorough understanding of the compound's properties is fundamental to designing successful reaction and purification strategies. The zwitterionic nature of this amino acid at physiological pH significantly influences its solubility and behavior in different solvent systems.[2]
| Property | Value (Estimated/Typical) | Implication for Experimental Design |
| Molecular Formula | C₈H₁₅NO₂ | --- |
| Molecular Weight | 157.21 g/mol | Used for all stoichiometric calculations. |
| Form | Solid (typically) | Handle as a powder in a well-ventilated area or fume hood.[3] |
| pKa (Carboxylic Acid) | ~3.8 - 4.2 | The acid group is deprotonated (carboxylate) above this pH, increasing water solubility. This is key for basic-wash extractions.[2] |
| pKa (Amine) | ~10.0 - 11.0 | The amine is protonated (ammonium salt) below this pH, increasing water solubility. This is key for acidic-wash extractions.[2] |
| Water Solubility | Moderate to High | High polarity can make extraction from aqueous layers challenging. Salting out or using a more polar organic solvent may be necessary.[2] |
| Storage Temperature | 2-8°C | Store in a cool, dry place to ensure long-term stability.[3] |
Core Reactions & Mechanistic Rationale
The bifunctional nature of this compound allows for two primary classes of reactions: those involving the carboxylic acid moiety and those involving the secondary amine.
Amide Bond Formation (Peptide Coupling)
This is one of the most common reactions in medicinal chemistry.[4][5] Direct condensation of the carboxylic acid with an amine is inefficient due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" to an electrophilic species that is susceptible to nucleophilic attack by the amine.
Causality of Reagent Choice:
-
Coupling Agents (e.g., EDC, HATU): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to convert the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate (with EDC) or an activated ester (with HATU).[6]
-
Additives (e.g., HOBt, DMAP): Additives like HOBt (Hydroxybenzotriazole) are often used with EDC to trap the reactive intermediate, forming a more stable HOBt-ester. This intermediate is less prone to side reactions (like racemization) and reacts efficiently with the amine.[7] DMAP (4-Dimethylaminopyridine) can serve as an acyl transfer catalyst, further enhancing reaction rates.[7]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is crucial. Its role is to neutralize the ammonium salts formed during the reaction without competing with the primary amine as a nucleophile, thereby driving the reaction to completion.
Workflow for Amide Coupling:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 1-Isopropylpyrrolidine-3-carboxylic Acid
Abstract
This application note details a robust, three-step synthetic protocol for the scale-up production of 1-Isopropylpyrrolidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, pyrrolidine-3-carboxylic acid. The strategy involves an initial acid-catalyzed esterification to protect the carboxylic acid moiety, followed by a highly efficient N-isopropylation via catalytic reductive amination, and concludes with a straightforward saponification to yield the final product. This protocol is designed for scalability, emphasizing process safety, high yields, and operational simplicity, making it suitable for implementation in kilo-lab or pilot plant settings.
Introduction and Strategic Overview
This compound is a proline derivative of significant interest in the synthesis of complex pharmaceutical intermediates. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and specific N-alkylation patterns, such as the isopropyl group, can critically influence a molecule's pharmacokinetic and pharmacodynamic properties. The development of a cost-effective and scalable synthesis is therefore crucial for advancing drug discovery programs that utilize this building block.
The primary challenge in synthesizing this molecule lies in the selective N-alkylation of the pyrrolidine ring without side reactions involving the carboxylic acid group. A direct alkylation approach is often complicated by the zwitterionic nature of the starting material, leading to poor solubility and potential O-alkylation or amide formation.
To circumvent these issues, we have designed a robust three-step synthesis that employs a protecting group strategy. The chosen pathway is outlined below and is predicated on the principles of process intensification and green chemistry, favoring catalytic methods and minimizing complex purification steps.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthetic strategy.
Rationale for Route Selection
The selected three-step route offers several advantages for scale-up:
-
Step 1: Esterification: Converting the carboxylic acid to its ethyl ester serves a dual purpose. It protects the acid functionality from undesired reactions during the subsequent N-alkylation step and significantly improves the substrate's solubility in common organic solvents, facilitating a homogeneous reaction environment.
-
Step 2: Reductive Amination: For the key N-isopropylation step, catalytic reductive amination using acetone in the presence of a hydrogen source and a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) is superior to direct alkylation with an isopropyl halide. This method is highly selective, avoids the formation of quaternary ammonium salts, utilizes inexpensive and low-toxicity reagents (acetone), and generates water as the primary byproduct. The use of a heterogeneous catalyst simplifies product work-up and catalyst recovery, which is a significant advantage in large-scale operations.[1]
-
Step 3: Saponification: The final deprotection via base-catalyzed hydrolysis (saponification) is a classic, high-yielding, and operationally simple transformation that is routinely performed on an industrial scale.
Process Safety and Scale-Up Considerations
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The most critical step in this synthesis is the catalytic hydrogenation.
-
Hydrogenation Safety: The use of hydrogen gas under pressure in the presence of a pyrophoric catalyst like Pd/C presents significant fire and explosion risks.[2][3]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before the introduction of hydrogen.[4] Oxygen can form explosive mixtures with hydrogen.[2]
-
Catalyst Handling: Palladium on carbon can ignite spontaneously upon exposure to air, especially when dry or in the presence of flammable solvents. The catalyst should be handled as a wet slurry. Polar, less flammable solvents are preferred to minimize fire risk during catalyst transfer and filtration.[3][5]
-
Thermal Management: Hydrogenation reactions are typically exothermic. The reaction temperature must be carefully monitored and controlled to prevent a thermal runaway.[1] A well-maintained cooling system for the reactor is essential.[4]
-
-
Solvent Handling: The protocol utilizes flammable solvents such as ethanol and acetone. All operations should be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) away from ignition sources. Grounding of all equipment is necessary to prevent static discharge.
-
Pressure Equipment: The hydrogenation should be performed in a pressure reactor (autoclave) that is appropriately rated and has been recently inspected and certified. The vessel must be equipped with a pressure relief device.[4]
Detailed Experimental Protocols
Step 1: Esterification of Pyrrolidine-3-carboxylic acid
This procedure converts the zwitterionic starting material into its more soluble ethyl ester hydrochloride salt.
-
Reagents:
-
Pyrrolidine-3-carboxylic acid: 1.00 kg (8.68 mol)
-
Ethanol (anhydrous): 8.0 L
-
Thionyl Chloride (SOCl₂): 0.73 L (1.20 kg, 10.0 mol)
-
-
Procedure:
-
Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber (for HCl and SO₂), and a thermocouple.
-
Charge the reactor with Pyrrolidine-3-carboxylic acid (1.00 kg) and ethanol (8.0 L).
-
Cool the resulting slurry to 0-5 °C using a circulating chiller.
-
Add thionyl chloride (0.73 L) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.
-
Cool the mixture to room temperature and then reduce the volume of the solvent to approximately 2 L under vacuum using a rotary evaporator.
-
Add methyl tert-butyl ether (MTBE) (6.0 L) to the concentrated solution to precipitate the product.
-
Stir the resulting slurry at 0-5 °C for 1 hour, then collect the solid product by filtration.
-
Wash the filter cake with cold MTBE (2 x 1.0 L) and dry under vacuum at 40 °C to a constant weight.
-
-
Expected Outcome: Yield of Ethyl Pyrrolidine-3-carboxylate hydrochloride as a white to off-white solid (approx. 1.45 kg, 93% yield).
Step 2: N-Isopropylation via Catalytic Reductive Amination
This is the key bond-forming step, performed under catalytic hydrogenation conditions.
Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination.
-
Reagents:
-
Ethyl Pyrrolidine-3-carboxylate hydrochloride: 1.45 kg (8.07 mol)
-
Ethanol: 7.0 L
-
Acetone: 1.76 L (1.40 kg, 24.1 mol)
-
Triethylamine (TEA): 2.25 L (1.63 kg, 16.1 mol)
-
10% Palladium on Carbon (50% wet): 145 g (10 wt% of substrate)
-
-
Procedure:
-
Charge a 20 L stainless steel hydrogenation reactor (autoclave) with Ethyl Pyrrolidine-3-carboxylate hydrochloride (1.45 kg), ethanol (7.0 L), and acetone (1.76 L).
-
Cool the mixture to 10-15 °C and slowly add triethylamine (2.25 L) while stirring, keeping the temperature below 25 °C. Stir for 30 minutes to form the free base in situ.
-
Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (145 g, wet).
-
Seal the reactor. Purge the vessel by pressurizing with nitrogen to 50 psi and venting (repeat 3-5 times).
-
Pressurize the reactor with hydrogen to 50 psi and vent (repeat 3 times).
-
Pressurize the reactor to 60 psi with hydrogen. Heat the mixture to 40-45 °C and maintain vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen (3-5 times).
-
Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake must be kept wet with ethanol at all times to prevent ignition. Quench the catalyst-containing filter cake by slowly adding it to a large volume of water.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product as an oil.
-
-
Expected Outcome: Crude Ethyl 1-Isopropylpyrrolidine-3-carboxylate as a pale yellow oil (approx. 1.48 kg, 99% crude yield), to be used directly in the next step.
Step 3: Saponification to this compound
The final step is the hydrolysis of the ester to the target carboxylic acid.
-
Reagents:
-
Crude Ethyl 1-Isopropylpyrrolidine-3-carboxylate: 1.48 kg (approx. 8.0 mol)
-
Water: 7.5 L
-
Sodium Hydroxide (NaOH): 0.48 kg (12.0 mol)
-
Hydrochloric Acid (HCl), 6M: As needed for pH adjustment
-
-
Procedure:
-
In the 20 L jacketed glass reactor, dissolve sodium hydroxide (0.48 kg) in water (7.5 L) and cool the solution to 10-15 °C.
-
Add the crude ester from Step 2 to the NaOH solution.
-
Warm the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture to 10 °C.
-
Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) by the slow addition of 6M HCl. The product will begin to precipitate.
-
Cool the slurry to 0-5 °C and stir for 2 hours to maximize crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water (2 x 1.0 L).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
-
Expected Outcome: this compound as a white crystalline solid (approx. 1.14 kg, 84% yield over two steps).
Data Summary and Characterization
| Parameter | Step 1 (Esterification) | Step 2 (Reductive Amination) | Step 3 (Saponification) | Overall |
| Product | Ethyl Pyrrolidine-3-carboxylate HCl | Ethyl 1-Isopropylpyrrolidine-3-carboxylate | This compound | - |
| Scale (Input) | 1.00 kg | 1.45 kg | 1.48 kg (crude) | 1.00 kg |
| Yield | 93% (1.45 kg) | ~99% (crude) | 84% (over 2 steps) | ~78% |
| Purity (HPLC) | >98% | - (used crude) | >99% | >99% |
| Appearance | White Solid | Pale Yellow Oil | White Crystalline Solid | - |
-
¹H NMR (400 MHz, D₂O, referenced to residual HDO at 4.79 ppm): δ 3.55-3.70 (m, 1H), 3.30-3.50 (m, 3H), 3.10-3.25 (m, 2H), 2.30-2.45 (m, 1H), 2.10-2.25 (m, 1H), 1.28 (d, J=6.6 Hz, 6H).
-
¹³C NMR (101 MHz, D₂O): δ 178.5, 61.8, 58.4, 55.2, 51.9, 40.1, 28.7, 18.2 (2C).
-
Mass Spec (ESI+): m/z 158.1176 [M+H]⁺ (Calculated for C₈H₁₆NO₂: 158.1176).
Conclusion
The described three-step process provides an efficient, high-yielding, and scalable route to this compound. The protocol prioritizes operational safety and utilizes cost-effective reagents and catalysts. By employing a robust protecting group strategy and a highly efficient catalytic reductive amination, this method avoids the common pitfalls of direct alkylation and is well-suited for the multi-kilogram production required to support advanced pharmaceutical development programs.
References
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-22. [Link]
-
University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
-
Mettler Toledo. (2024). Achieving safe conditions for hydrogenation reaction using concentrated raw materials. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to enhance yield and purity. Pyrrolidine derivatives are crucial scaffolds in medicinal chemistry, and efficient synthetic routes are paramount for advancing drug discovery programs.[1][2] This document provides actionable, field-proven insights to navigate the common challenges encountered during the synthesis of this valuable building block.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several pathways. The optimal choice depends on the available starting materials, scalability requirements, and desired purity profile. Below are two common and effective strategies:
-
Direct N-Alkylation of Pyrrolidine-3-carboxylic Acid or its Ester: This is a straightforward approach involving the reaction of pyrrolidine-3-carboxylic acid or its corresponding ester with an isopropylating agent.
-
Reductive Amination: This method involves the reaction of a pyrrolidine-3-carboxylic acid precursor with acetone in the presence of a reducing agent.[3][4] This is often a high-yield and clean reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Category 1: N-Alkylation Issues
Question 1: I am getting a low yield during the N-isopropylation of ethyl pyrrolidine-3-carboxylate using 2-bromopropane. What are the likely causes and how can I improve it?
Answer: Low yields in N-alkylation reactions of this type are common and can often be attributed to several factors.[3]
-
Causality:
-
Steric Hindrance: The secondary nature of 2-bromopropane makes it more sterically hindered than a primary alkyl halide, slowing down the desired S(_N)2 reaction.
-
Competing Elimination (E2) Reaction: The base used to deprotonate the pyrrolidine nitrogen can also act as a nucleophile and promote the E2 elimination of HBr from 2-bromopropane to form propene gas, consuming your alkylating agent.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Over-alkylation: While less common with a secondary amine, it's possible to form a quaternary ammonium salt, especially with a highly reactive alkylating agent or harsh conditions.[3]
-
-
Troubleshooting Steps & Optimization:
-
Choice of Base: Use a non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These are less likely to promote the E2 elimination reaction.
-
Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for S(_N)2 reactions as it can solvate the cation without hydrogen bonding to the nucleophile. Acetonitrile is often a good starting point.[1]
-
Temperature and Reaction Time: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the rate of the desired S(_N)2 reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Excess Reagent: Using a slight excess (1.1-1.5 equivalents) of 2-bromopropane can help drive the reaction to completion.
-
Question 2: I am seeing multiple spots on my TLC after the N-alkylation reaction. What are these byproducts?
Answer: The presence of multiple spots on your TLC plate likely indicates a mixture of starting material, the desired product, and potentially byproducts.
-
Likely Byproducts:
-
Unreacted Starting Material: The most common "byproduct" is unreacted ethyl pyrrolidine-3-carboxylate.
-
Quaternary Ammonium Salt: As mentioned, over-alkylation can lead to the formation of a quaternary ammonium salt. This is usually more polar and will have a lower R(_f) value on the TLC plate.
-
Byproducts from Elimination: While propene will likely evaporate, other side reactions could occur depending on your specific conditions.
-
-
Diagnostic Steps:
-
Co-spotting: Spot your reaction mixture alongside your starting material on the same TLC plate to confirm the presence of unreacted starting material.
-
Staining: Use different TLC stains. For example, a ninhydrin stain will visualize the primary/secondary amine of the starting material but not the tertiary amine of the product.
-
LC-MS Analysis: This is the most definitive way to identify the components of your reaction mixture by their mass-to-charge ratio.
-
Category 2: Reductive Amination Issues
Question 3: My reductive amination of ethyl pyrrolidine-3-carboxylate with acetone is sluggish and gives a poor yield. How can I optimize this reaction?
Answer: Reductive amination is generally a robust reaction, but its efficiency depends on the careful control of several parameters.[3]
-
Causality:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an iminium ion. This equilibrium can be unfavorable if water is not effectively removed or if the pH is not optimal.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A reagent that is too harsh might reduce the acetone directly, while one that is too mild may not efficiently reduce the iminium ion. Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is selective for the iminium ion over the ketone.[3]
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6), which favors iminium ion formation without deactivating the amine nucleophile.
-
-
Troubleshooting Steps & Optimization:
-
Choice of Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is less basic and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Acid Catalyst: Adding a catalytic amount of acetic acid can facilitate imine formation.
-
Drying Agents: The presence of a drying agent like anhydrous magnesium sulfate (MgSO₄) can help to drive the imine formation equilibrium forward by sequestering the water that is formed.
-
Category 3: Purification Challenges
Question 4: I am having difficulty purifying the final this compound. It seems to be very water-soluble. What is the best purification strategy?
Answer: The zwitterionic nature of amino acids can make them challenging to purify, as they can have high water solubility and be difficult to extract into organic solvents.
-
Purification Strategy:
-
Acid-Base Extraction: This is a classic and effective method for purifying carboxylic acids.[5][6]
-
Dissolve the crude product in an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, making it a water-soluble carboxylate salt.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic, organic-soluble impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylate, making the product less water-soluble and allowing it to be extracted into an organic solvent.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly add a co-solvent (an "anti-solvent") in which the product is insoluble until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.
-
-
Visualized Workflows and Mechanisms
Synthetic Pathways
Caption: Figure 2: A systematic workflow for troubleshooting low reaction yields.
Purification Flowchart
Caption: Figure 3: Step-by-step flowchart for purification using acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Isopropylpyrrolidine-3-carboxylate via N-Alkylation
This protocol is optimized for yield and purity on a laboratory scale.
-
Materials and Reagents:
-
Ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
2-Bromopropane (1.5 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl pyrrolidine-3-carboxylate hydrochloride, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add 2-bromopropane to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., in 10% methanol in dichloromethane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1-isopropylpyrrolidine-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Saponification and Purification of this compound
-
Materials and Reagents:
-
Crude ethyl 1-isopropylpyrrolidine-3-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the saponification is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted ester or neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully add 1M HCl dropwise with stirring until the pH is approximately 2-3. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the this compound. The product can be further purified by crystallization if necessary.
-
Data Summary
| Parameter | N-Alkylation | Reductive Amination |
| Key Reagents | Isopropyl halide, K₂CO₃ | Acetone, NaBH(OAc)₃ |
| Typical Solvents | ACN, DMF | DCM, DCE |
| Reaction Temp. | 25-80 °C | 0-25 °C |
| Key Advantages | Straightforward, common reagents | High selectivity, mild conditions |
| Potential Issues | Elimination side reaction, slow kinetics | Imine formation equilibrium |
References
- Vertex AI Search result citing a method for preparing 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID. Although not the target molecule, it provides a relevant synthetic procedure for modifying the pyrrolidine nitrogen.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. This article provides a detailed explanation of the reductive amination process, including the benefits of using specific reducing agents like NaBH(OAc)₃. [Link]
-
Krout, M. R., et al. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. This paper discusses N-alkylation of a pyrrolidine derivative using potassium carbonate in refluxing acetonitrile, providing relevant conditions. [Link]
- Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. This paper describes a method for synthesizing the pyrrolidine ring structure. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. This reference discusses the synthesis of pyrrolidine derivatives via reductive amination. [Link]
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. This article discusses reductive amination of carboxylic acids. [Link]
-
Royal Society of Chemistry. (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. [Link]
-
Stoll, E. L., et al. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9494–9500. [Link]
- Google Patents. (n.d.). Preparation technology for N-ethyl pyrrolidine.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. This article outlines general purification techniques for carboxylic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. This forum discussion provides practical advice on purifying carboxylic acids. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]
- Google Patents. (n.d.).
-
Yin, F., et al. (2018, April 25). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052–3053. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]
-
Reddit. (2021, August 12). Help with carboxylic acid synthesis (explanation in comments). r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of deconstruction of the pyrrolidines a Optimization of... | Download Scientific Diagram. [Link]
-
PubChem. (n.d.). N-Ethylpyrrolidine-3-carboxamide. [Link]
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Isopropylpyrrolidine-3-carboxylic acid
Welcome to the technical support guide for the purification of 1-Isopropylpyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a chiral building block, the purity of this compound is paramount for its successful application in medicinal chemistry and organic synthesis.[1][2][3]
This guide provides a structured, question-and-answer-based approach to address common challenges and troubleshooting scenarios encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted starting materials: Such as pyrrolidine-3-carboxylic acid or isopropyl halides.
-
Byproducts of the N-alkylation reaction: Including over-alkylated quaternary ammonium salts.
-
Enantiomeric impurities: If the synthesis is not stereospecific, the presence of the undesired enantiomer is a critical impurity.[1]
-
Residual solvents: From the reaction and workup steps.
-
Degradation products: Depending on the reaction conditions (e.g., high temperature), degradation of the pyrrolidine ring can occur.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue with amino acid derivatives. Here are several strategies to induce crystallization:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. For amino acids, mixtures of a polar solvent (like ethanol or isopropanol) with a non-polar co-solvent (like hexanes or petroleum ether) are often effective.[4]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution. This will provide a template for further crystallization.[]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[4]
-
Purity Check: If the material still fails to crystallize, it may be too impure. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization again.[6]
Q3: How do I choose the right purification technique for my scale?
A3: The optimal purification technique depends on both the scale of your reaction and the nature of the impurities.
| Technique | Scale | Best For Removing | Considerations |
| Recrystallization | Milligrams to Kilograms | High concentration impurities, byproducts with different solubility profiles. | Efficient for large quantities, requires a solid compound.[4][7] |
| Acid-Base Extraction | Milligrams to Kilograms | Neutral and basic/acidic impurities. | A good initial cleanup step.[8][9] |
| Column Chromatography | Micrograms to Grams | Closely related impurities, baseline impurities. | High resolution, but can be time-consuming and use large solvent volumes.[10] |
| Chiral HPLC | Analytical to Milligrams | Enantiomeric impurities. | High resolution for enantiomers, but limited by scale.[1] |
| Diastereomeric Salt Formation | Grams to Kilograms | Enantiomeric impurities. | A classical method for large-scale chiral resolution.[1][] |
Troubleshooting Guides
Troubleshooting Recrystallization
Problem: Low recovery of the purified product after recrystallization.
Root Cause Analysis and Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: After filtering the cold solution, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. For future attempts, use just enough hot solvent to dissolve the crude material.
-
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound, even when cold.
-
Solution: Experiment with different solvent systems. A good starting point is a binary mixture, such as ethyl acetate/hexanes or ethanol/water, where your compound is soluble in the first solvent and insoluble in the second.[4]
-
-
Premature Crystallization: The compound crystallizes in the funnel during hot filtration.
-
Solution: Use a heated funnel or pre-heat the filtration apparatus with hot solvent. Also, use a slight excess of hot solvent to ensure the compound remains in solution during filtration.
-
Troubleshooting Column Chromatography
Problem: Poor separation of the product from a closely eluting impurity.
Root Cause Analysis and Solutions:
-
Incorrect Mobile Phase: The polarity of the eluent may not be optimal for separating the compounds of interest.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of 0.2-0.4 and maximizes the separation from the impurity.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, use a silica gel to crude product mass ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Peak Tailing: The product elutes from the column as a broad, tailing peak.
-
Solution: For acidic compounds like carboxylic acids, peak tailing on silica gel is common due to interactions with the acidic silanol groups. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can often lead to sharper peaks.[11]
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting column chromatography.
Troubleshooting Chiral Purity
Problem: The final product is not enantiomerically pure after synthesis and initial purification.
Root Cause Analysis and Solutions:
-
Non-stereospecific Synthesis: The synthetic route itself may not be fully stereoselective, leading to a racemic or enantioenriched mixture.
-
Racemization: The chiral center may be susceptible to racemization under certain pH or temperature conditions during workup or purification.
Purification Strategies for Chiral Resolution:
-
Diastereomeric Salt Formation: This is a classical and scalable method.[1]
-
Principle: React the racemic carboxylic acid with a chiral base (e.g., (R)-(-)-α-methylbenzylamine) to form two diastereomeric salts. These diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.[1] The desired enantiomer is then recovered by acidifying the isolated diastereomeric salt.
-
-
Chiral Preparative HPLC: This technique offers high resolution for enantiomeric separation.[1]
-
Principle: A chiral stationary phase (CSP) is used to selectively interact with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based columns are commonly used for this purpose.[1] While highly effective, this method is often more expensive and less scalable than diastereomeric salt formation.
-
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Protocols
Protocol 1: General Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
-
Dissolution: In a flask, add the crude solid and the primary solvent (e.g., ethyl acetate). Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a co-solvent (e.g., hexanes), add it dropwise to the warm solution until turbidity persists.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities from the acidic product.[8]
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The purified carboxylic acid will precipitate out of the solution.
-
Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Crystalliz
- Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
- Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC - PubMed Central.
- Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- EP3672935A1 - Process for purifying long chain amino acids.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Amino Acid Crystalliz
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed.
- Quick Troubleshooting Guide For HPLC Column Usage.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed - NIH.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Synthesis of a New Chiral Pyrrolidine. MDPI.
- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
- Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid. Benchchem.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- How can I purify carboxylic acid?.
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. TSI Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Isopropylpyrrolidine-3-carboxylic Acid Catalysis
Welcome to the technical support center for 1-isopropylpyrrolidine-3-carboxylic acid, a versatile organocatalyst for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this catalyst in your experimental work. Our approach is rooted in explaining the fundamental principles behind the reaction mechanisms, enabling you to make informed decisions to optimize your reaction conditions.
Introduction to this compound in Asymmetric Catalysis
This compound belongs to the family of proline-derived organocatalysts, which are powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] Like its parent compound, proline, this catalyst operates primarily through an enamine-iminium ion catalytic cycle. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophile. The steric hindrance provided by the pyrrolidine ring and its substituents directs the approach of the electrophile, leading to high stereoselectivity.[1]
The presence of the N-isopropyl group introduces additional steric bulk compared to proline or unsubstituted pyrrolidine-3-carboxylic acid. This modification can significantly influence the catalyst's performance by altering the steric environment of the transition state, potentially leading to enhanced enantioselectivity and diastereoselectivity.[2] Furthermore, the isopropyl group can affect the catalyst's solubility in various organic solvents, offering a broader range of reaction conditions to explore.[3] The carboxylic acid moiety at the 3-position plays a crucial role in the catalytic cycle, often acting as a Brønsted acid to activate the electrophile and participating in a highly organized, hydrogen-bonded transition state.[4]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the use of this compound as a catalyst.
Q1: My reaction is showing low yield. What are the primary factors to investigate?
A: Low reaction yield can be attributed to several factors. Begin by assessing the following:
-
Catalyst Quality and Handling: Ensure the catalyst is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere) to prevent degradation.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC. While lower temperatures often improve stereoselectivity, they can also decrease the reaction rate.[5] A systematic increase in temperature might be necessary to drive the reaction to completion, although this may come at the cost of reduced stereoselectivity.
-
Reagent Purity: Impurities in your starting materials or solvent can inhibit the catalyst or lead to side reactions. Ensure all reagents and solvents are of appropriate purity and are dry, as water can interfere with the catalytic cycle.
-
Catalyst Loading: While a typical starting point is 10-20 mol%, insufficient catalyst loading can result in a slow or incomplete reaction.[5] Consider incrementally increasing the catalyst loading.
Q2: I am observing poor enantioselectivity (ee) or diastereoselectivity (dr). How can I improve this?
A: Optimizing stereoselectivity is a common challenge in asymmetric catalysis. A systematic approach to optimizing reaction parameters is crucial.
-
Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity.[5] The polarity and coordinating ability of the solvent can influence the conformation of the transition state. A solvent screening is highly recommended.
-
Temperature: Lowering the reaction temperature is a standard method to enhance stereoselectivity.[5] The energy difference between the diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of one stereoisomer.
-
Additives: The use of co-catalysts or additives, such as a weak Brønsted acid, can sometimes improve stereoselectivity by accelerating the desired reaction pathway or stabilizing the transition state.[5]
Q3: What is the typical catalyst loading for this compound?
A: A good starting point for catalyst loading is typically in the range of 10-30 mol%.[5] However, the optimal loading can vary depending on the specific reaction and substrates. In some cases, reducing the catalyst loading can minimize background reactions and improve the stereochemical outcome.[5]
Q4: How does the N-isopropyl group affect the catalysis compared to other proline derivatives?
A: The N-isopropyl group primarily introduces additional steric bulk near the catalytically active nitrogen atom. This can lead to:
-
Enhanced Stereoselectivity: The increased steric hindrance can create a more defined chiral pocket in the transition state, leading to higher enantiomeric and diastereomeric excesses.[2]
-
Modified Reactivity: The steric bulk might slightly decrease the reaction rate compared to less hindered catalysts.
-
Improved Solubility: The lipophilic nature of the isopropyl group can enhance the catalyst's solubility in less polar organic solvents, expanding the range of applicable reaction media.[3]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common experimental issues.
Issue 1: Low or No Product Formation
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:
Troubleshooting Workflow for Low Yield.
Causality Explained:
-
Catalyst Integrity: An inactive catalyst is the most straightforward reason for reaction failure. Degradation due to improper storage (exposure to air or moisture) can render it ineffective.
-
Reagent Quality: The enamine-iminium catalytic cycle is sensitive to impurities. Water can hydrolyze the active iminium ion intermediate, while other nucleophilic or electrophilic impurities can lead to undesired side reactions.
-
Kinetics: Chemical reactions require sufficient time and energy (temperature) to proceed. Asymmetric organocatalytic reactions are often run at sub-ambient temperatures to maximize selectivity, which can significantly slow down the reaction rate. It's a trade-off that needs to be balanced.
-
Catalyst Concentration: The rate of a catalyzed reaction is dependent on the concentration of the catalyst. Below a certain threshold, the reaction may be too slow to be practical.
Issue 2: Poor Stereoselectivity (ee/dr)
When the desired stereochemical outcome is not achieved, a systematic optimization of reaction parameters is necessary.
Sources
"stability and degradation of 1-Isopropylpyrrolidine-3-carboxylic acid"
Technical Support Center: 1-Isopropylpyrrolidine-3-carboxylic acid
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation characteristics of this molecule. Our goal is to move beyond simple protocols and explain the causality behind the experimental observations and troubleshooting steps. The information herein is structured to help you anticipate challenges, design robust experiments, and ensure the integrity of your results.
Part 1: Compound Fundamentals & Intrinsic Stability
This section addresses the foundational knowledge required for the proper handling, storage, and initial assessment of this compound.
FAQ: What are the key physicochemical properties of this compound?
Understanding the intrinsic properties of the molecule is the first step in predicting its behavior. This compound is a derivative of β-proline, featuring a pyrrolidine ring, a carboxylic acid group, and an N-isopropyl substituent. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its constituent parts.
The presence of the carboxylic acid and the tertiary amine makes it a zwitterionic compound, likely soluble in water and polar protic solvents.[1] The isopropyl group adds some lipophilicity compared to its parent compound, pyrrolidine-3-carboxylic acid.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale & Impact on Stability |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | --- |
| Molecular Weight | 157.21 g/mol | --- |
| Appearance | Likely a white to off-white solid | [2] |
| Solubility | Expected to be soluble in water, methanol. | The polar functional groups dominate. High water solubility can increase susceptibility to hydrolysis under non-neutral pH conditions. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The carboxylic acid will be deprotonated at neutral and basic pH. |
| pKa (Tertiary Amine) | ~10.0 - 11.0 | The pyrrolidine nitrogen will be protonated at neutral and acidic pH. |
| Reactivity | The tertiary amine is a potential site for oxidation. The pyrrolidine ring itself can undergo oxidative cleavage.[3][4] |
FAQ: What are the recommended storage and handling conditions?
Proper storage is the most effective way to prevent premature degradation. Based on the stability profile of similar heterocyclic compounds, the following conditions are recommended.
-
Storage Temperature: Store at 2-8°C for long-term stability.[2][5] Room temperature storage is acceptable for short periods, but degradation rates (especially from trace atmospheric oxidants) can increase.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. This is a critical step to prevent long-term oxidative degradation of the tertiary amine.
-
Container: Use tightly sealed, amber glass vials to protect from light and moisture.[6][7]
-
Handling: Avoid creating dust.[8] Use personal protective equipment, including gloves and safety glasses, as the compound may cause eye irritation.[6][9] Ensure adequate ventilation.[10]
FAQ: Is the compound generally stable under standard ambient laboratory conditions?
Yes, for short-term experimental use, this compound is considered stable under normal conditions.[6] However, "stable" is a relative term. For sensitive quantitative analysis (e.g., HPLC purity checks over several days), stock solutions should be freshly prepared. Solutions left at room temperature, especially in transparent vials and at non-neutral pH, may show minor degradation within 24-48 hours, primarily due to oxidation and potential photolysis.
Part 2: Forced Degradation & Pathway Elucidation
Forced degradation (or stress testing) is essential for understanding potential degradation pathways, developing stability-indicating analytical methods, and predicting long-term stability.[11][12][13] The goal is to achieve 5-20% degradation to ensure that relevant degradants are formed without completely destroying the molecule.[14]
FAQ: How do I design and execute a forced degradation study for this compound?
A systematic approach is crucial. The following protocol provides a validated framework for stressing the compound under various conditions. The causality is clear: by isolating stress factors, we can attribute specific degradation products to specific mechanisms.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture).
-
Sample Allocation: For each condition below, prepare three sample vials and one control vial.
-
Control Sample: The stock solution stored at 2-8°C in the dark.
-
Stress Samples: Subjected to the conditions in Table 2.
-
-
Stress Conditions: Apply the following stress conditions. The duration and intensity may need to be optimized for your specific batch.
Table 2: Recommended Forced Degradation Conditions
Stress Condition Reagent / Setup Typical Duration Rationale Acid Hydrolysis 0.1 M HCl 2-8 hours at 60°C To test the stability of the compound to low pH. Base Hydrolysis 0.1 M NaOH 2-8 hours at 60°C To test stability at high pH. Amides and esters are very susceptible, but this structure should be relatively stable. Oxidation 3% H₂O₂ 24 hours at RT To simulate oxidative stress. The tertiary amine and pyrrolidine ring are key targets.[15] Thermal Solid sample in oven 48 hours at 80°C To assess intrinsic thermal stability. | Photostability | Solution in quartz cuvette | Expose to 1.2 million lux hours and 200 watt hours/m² of UVA light | To comply with ICH Q1B guidelines and assess light sensitivity.[16][17] A dark control is mandatory. |
-
Neutralization: After the stress period, neutralize the acidic and basic samples to ~pH 7 using an appropriate acid or base before analysis.
-
Analysis: Analyze all samples (including controls) by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and profile the degradants.
Caption: General workflow for a forced degradation study.
FAQ: What degradation is expected under acidic or basic (hydrolytic) conditions?
This compound is expected to be highly stable to hydrolysis. The molecule lacks common hydrolyzable functional groups like esters or amides. Under both acidic and basic conditions, minimal to no degradation is anticipated. Any observed degradation would likely be due to other factors if not properly controlled (e.g., oxidative degradation from dissolved oxygen, accelerated by heat).
FAQ: How does the compound behave under oxidative stress?
Oxidative degradation is the most probable degradation pathway for this molecule.[15] The tertiary amine of the pyrrolidine ring is susceptible to oxidation.
-
N-Oxidation: The most common pathway is the formation of the corresponding N-oxide. This adds 16 Da to the molecular weight and results in a more polar compound that will elute earlier in reversed-phase HPLC.
-
Ring Opening/Cleavage: More aggressive oxidation can lead to the cleavage of the pyrrolidine ring.[3][18] This can result in a variety of smaller, more polar degradants. One potential pathway involves carbonylation of the pyrrolidine ring.[19]
-
Decarboxylation: Oxidative decarboxylation is also a possibility, though generally less common for this type of structure unless catalyzed by metal ions.[20]
FAQ: Is this compound susceptible to thermal degradation?
The compound is expected to be thermally stable in its solid form well above typical storage and processing temperatures.[6] Degradation would likely only occur near its melting or decomposition point. In solution, high temperatures will accelerate other degradation pathways, particularly oxidation.
FAQ: What is the photostability of this compound?
The molecule does not contain a significant chromophore that absorbs light in the near-UV or visible range (λ > 320 nm), which is the region of concern for photostability.[17] Therefore, direct photodegradation is unlikely. However, indirect photodegradation can occur if the formulation contains photosensitizers. A standard ICH Q1B photostability study is necessary to confirm this.[16][21] Always run a dark control sample in parallel to differentiate between thermal and light-induced degradation.
Caption: Potential degradation pathways under stress conditions.
Part 3: Analytical Troubleshooting & Method Development
Inconsistent analytical data is a common challenge. This section provides a logical framework for troubleshooting and developing a robust analytical method.
FAQ: My analytical results show high variability. What are the common causes?
Variability often stems from pre-analytical or analytical sources rather than true sample instability.
Table 3: Troubleshooting Analytical Variability
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Decreasing Purity in Stock Solution | Oxidative Degradation: Solution exposed to air/light at room temperature. | Prepare fresh stock solutions daily. Store aliquots under inert gas at 2-8°C. Use amber vials. |
| Inconsistent Peak Area | Adsorption: The zwitterionic nature can lead to interaction with metal surfaces in the HPLC system. | Use a biocompatible or PEEK-lined HPLC system. Passivate the system with a strong acid (e.g., nitric acid) if issues persist. |
| Poor Peak Shape (Tailing) | Secondary Interactions: The amine group can interact with residual silanols on the HPLC column. | Use a low-pH mobile phase (e.g., 0.1% formic acid or phosphoric acid, pH 2.5-3.0) to protonate the amine. Use a modern, end-capped column. |
| Ghost Peaks | Carryover: The compound may adsorb to the injector needle or loop. | Implement a robust needle wash protocol using a strong solvent (e.g., methanol with 0.1% formic acid). |
FAQ: What is a good starting point for an HPLC method to separate the parent compound from its degradants?
Given the polar, zwitterionic nature of the molecule, a standard C18 method may provide insufficient retention.
-
Recommended Starting Method (Reversed-Phase):
-
Column: C18 or Polar-Embedded C18 (e.g., Phenyl-Hexyl), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm (for the carboxylic acid group) and/or Mass Spectrometry (MS).
-
-
Alternative Method (HILIC): If retention is poor in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[22]
-
Column: Amide or Silica-based HILIC column.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
FAQ: I see unexpected peaks in my chromatogram. How can I approach their identification?
A logical, step-by-step process is key.
Caption: Logical flow for identifying unknown analytical peaks.
References
- LifeTein. (2024, October 30). Should My Peptide Be Cyclic?
- Fisher Scientific. (2016, February 1). SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid.
- Thermo Fisher Scientific. (2018, January 19).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, October 15).
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- BioProcess International. (n.d.).
- Singh, R., & Rehman, Z. U. (2016).
- Poupaert, J. H., et al. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed.
- Pharmaguideline. (n.d.).
- BioPharmaSpec. (n.d.).
- Sigma-Aldrich. (n.d.). Pyrrolidine-3-carboxylic acid 95 953079-94-2.
- Zareba, G., et al. (n.d.). Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- NIH. (n.d.). 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem.
- MedChemExpress. (n.d.). (R)
- Sigma-Aldrich. (n.d.). (S)-(+)-Pyrrolidine-3-carboxylic acid.
- MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Bakthavatchalam, R., et al. (2009).
- PubMed. (2003, October 20). Efficient oxidative decarboxylation of carboxylic acids with sodium periodate catalyzed by supported manganese (III) porphyrin.
- Guillarme, D., & Veuthey, J. L. (n.d.). Oxidative and non-oxidative degradation of C1–C3 carboxylic acids over V2O5/TiO2 and MoVTeNb oxides: A comparative study.
- NIH. (n.d.). Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- AA Blocks. (2025, January 18).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]
- 3. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ピロリジン-3-カルボン酸 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aablocks.com [aablocks.com]
- 9. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. canbipharm.com [canbipharm.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. database.ich.org [database.ich.org]
- 17. q1scientific.com [q1scientific.com]
- 18. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient oxidative decarboxylation of carboxylic acids with sodium periodate catalyzed by supported manganese (III) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Chiral Separation of Pyrrolidine-3-Carboxylic Acid Isomers
Welcome to the technical support center for the chiral separation of pyrrolidine-3-carboxylic acid isomers. As a critical chiral building block in medicinal chemistry, achieving robust and reproducible enantioseparation of this compound is paramount for researchers, scientists, and drug development professionals.[1][2] This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to overcome common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your method development.
Issue 1: Poor or No Enantiomeric Resolution on a Chiral Stationary Phase (CSP)
Question: I am using a polysaccharide-based chiral column (e.g., Chiralcel® OD-H) with a standard normal-phase mobile phase (Hexane/Isopropanol), but I am seeing a single peak or very poor resolution for my pyrrolidine-3-carboxylic acid sample. What is happening and how can I fix it?
Answer: This is a common challenge stemming from the unique chemical nature of pyrrolidine-3-carboxylic acid. As a zwitterionic and highly polar molecule, it exhibits poor solubility and interaction in non-polar normal-phase eluents. Furthermore, its small size and lack of significant chromophores can make direct interaction with the chiral stationary phase less effective without optimization.
Here is a systematic approach to troubleshoot and achieve baseline separation:
Step-by-Step Troubleshooting Protocol:
-
Introduce a Polar Modifier/Acidic Additive: The primary issue is often the analyte's ionization state and interactions with the stationary phase.
-
Action: Add a small percentage (0.1% to 0.5%) of a strong acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase.[1]
-
Causality: The acidic additive protonates the carboxylate group of the amino acid, suppressing its ionization and reducing strong, non-enantioselective interactions with the stationary phase. This allows the chiral recognition mechanism of the CSP to dominate, leading to better resolution. It also improves peak shape by minimizing interactions with residual silanol groups on the silica support.[3][4]
-
-
Optimize the Mobile Phase Composition: The ratio of hexane to alcohol is critical for resolution on polysaccharide-based CSPs.
-
Action: Systematically vary the isopropanol (IPA) or ethanol content. Start with a typical mobile phase like 90:10 (v/v) Hexane:IPA with 0.1% TFA and adjust the alcohol content in 5% increments.[1]
-
Causality: The alcohol component of the mobile phase competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol content generally decreases retention time, while decreasing it can enhance interaction with the CSP and improve resolution, up to a certain point. Finding the optimal balance is key.
-
-
Consider a Different Chiral Stationary Phase: If optimization on a polysaccharide-based column fails, the interaction mechanism may not be suitable for this analyte.
-
Action: Switch to a macrocyclic glycopeptide-based CSP, such as one using teicoplanin (e.g., Astec® CHIROBIOTIC® T).[5]
-
Causality: Macrocyclic glycopeptide phases are particularly well-suited for separating polar and ionic compounds like underivatized amino acids. They offer multiple interaction modes, including ionic, hydrogen bonding, and inclusion complexation, which can provide excellent enantioselectivity for zwitterionic molecules. These columns are also compatible with a wider range of mobile phases, including polar ionic and reversed-phase conditions.[5]
-
Issue 2: Severe Peak Tailing
Question: My enantiomers are separating, but the peaks are exhibiting significant tailing, making accurate integration and quantification impossible. What causes this and what are the solutions?
Answer: Peak tailing is a frequent issue when analyzing polar, basic compounds like pyrrolidine-3-carboxylic acid, especially on silica-based columns.[3] The primary cause is often secondary interactions between the analyte and the stationary phase.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Suggested Solution(s) |
| Secondary Silanol Interactions | The free amine group of pyrrolidine can interact strongly with acidic residual silanol groups on the silica surface of the column packing material.[3][6] This leads to a secondary, non-ideal retention mechanism that causes the peak to tail. | 1. Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the silanol groups, minimizing their interaction with the basic analyte.[3][4]2. Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped").[3] |
| Analyte Overload | Injecting too much sample can saturate the chiral selectors on the stationary phase, leading to peak distortion. On cyclodextrin-based phases, overloading characteristically results in tailing peaks rather than fronting.[7] | 1. Reduce Injection Concentration/Volume: Prepare a more dilute sample or reduce the injection volume. Perform a loading study to determine the column's capacity for your analyte. |
| Column Bed Deformation | A void at the head of the column or a partially blocked inlet frit can cause peak distortion, including tailing.[3] | 1. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a compatible solvent.2. Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement. |
Logical Flow for Diagnosing Peak Tailing:
A troubleshooting decision tree for peak tailing.
Issue 3: Poor Reproducibility (Shifting Retention Times)
Question: My method seemed to be working, but now the retention times are shifting between injections, and the resolution is inconsistent. What could be the cause?
Answer: Poor reproducibility in chiral separations is often linked to subtle changes in the chromatographic system or mobile phase, to which chiral methods can be particularly sensitive.[8]
Key Areas to Investigate for Reproducibility Issues:
-
Column Equilibration: Chiral stationary phases, especially in normal-phase or polar organic modes, can require extended equilibration times.
-
Action: Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before the first injection and between mobile phase changes.[9] A stable baseline is a good indicator of equilibration.
-
-
Mobile Phase Composition: Small variations in the mobile phase, particularly the modifier and water content, can significantly impact retention and selectivity.
-
Temperature Fluctuations: Temperature can affect the thermodynamics of the chiral recognition process.[10]
-
"Memory Effects" of Additives: If the column has been previously used with different additives (e.g., basic modifiers for a different analysis), these can adsorb to the stationary phase and alter its properties.[8]
-
Action: Dedicate a column specifically for this analysis. If that is not possible, implement a rigorous column washing procedure between different methods. Washing with a strong solvent like 100% ethanol can help remove adsorbed residues.[9]
-
Frequently Asked Questions (FAQs)
Q1: Should I use a direct or indirect method for separating pyrrolidine-3-carboxylic acid enantiomers?
A1: The choice depends on your goal.
-
Direct methods (using a CSP) are generally preferred for their simplicity and speed, as they do not require derivatization.[13] They are ideal for both analytical and preparative separations.
-
Indirect methods , which involve reacting the enantiomers with a chiral derivatizing agent to form diastereomers, can be useful if a suitable CSP is not available or for trace analysis.[13][14] The resulting diastereomers can be separated on a standard achiral column (like a C18).[1] This approach can also enhance detection sensitivity if a chromophoric or fluorophoric derivatizing agent is used.[14]
Q2: Can I use Capillary Electrophoresis (CE) for this separation?
A2: Yes, CE is an excellent alternative to HPLC for the chiral separation of pyrrolidine-3-carboxylic acid. It offers high separation efficiency and requires minimal sample and solvent.[14]
-
Methodology: The separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin) are commonly used as chiral selectors for amino acids.[1][14] The differential interaction of the enantiomers with the cyclodextrin as they migrate through the capillary results in their separation.[1]
Experimental Workflow for Chiral CE:
A general workflow for chiral separation by Capillary Electrophoresis.
Q3: My compound has very low UV absorbance. How can I improve detection?
A3: This is a common issue with small amino acids. You have two main options:
-
Use a detector other than UV-Vis: If available, a mass spectrometer (LC-MS) provides excellent sensitivity and selectivity without requiring a chromophore. An Evaporative Light Scattering Detector (ELSD) is another option for non-volatile analytes.
-
Derivatization: Use an indirect method where you react your analyte with a chiral derivatizing agent that contains a strong chromophore or fluorophore.[14] This not only facilitates separation on an achiral column but also significantly enhances detection sensitivity.
Q4: Is it possible to separate the enantiomers by derivatizing them for Gas Chromatography (GC)?
A4: Yes, GC can be used after derivatization. The carboxylic acid and amine groups make the molecule non-volatile, so derivatization is essential.[15][16]
-
Protocol: First, the carboxylic acid is typically esterified (e.g., to a methyl or butyl ester).[16] Then, the amine group is acylated. To achieve chiral separation, you can either use a chiral derivatizing agent to form diastereomers that are separated on a standard achiral GC column, or use an achiral derivatizing agent and separate the resulting enantiomeric derivatives on a chiral GC column (e.g., one coated with a cyclodextrin derivative).
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
- An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professio. (n.d.). Benchchem.
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (n.d.). Benchchem.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
-
Effects of mobile phase's ratio on resolution of amino acid enantiomers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Chiral Separations 3: Overloading and Tailing. (2021). Restek. Retrieved January 19, 2026, from [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESIS. Retrieved January 19, 2026, from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC. Retrieved January 19, 2026, from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
An Investigation of Peak Shape Models in Chiral Separations. (n.d.). MavMatrix. Retrieved January 19, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 19, 2026, from [Link]
-
Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). Journal of Chromatographic Science | Oxford Academic. Retrieved January 19, 2026, from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 19, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Retrieved January 19, 2026, from [Link]
-
Separation of zwitter ionic drug molecule. (2004). Chromatography Forum. Retrieved January 19, 2026, from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Technology Networks. Retrieved January 19, 2026, from [Link]
-
Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed. Retrieved January 19, 2026, from [Link]
-
How can I improve my chiral column resolution? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Masinde Muliro University of Science and Technology. Retrieved January 19, 2026, from [Link]
-
Ion pair chromatography reagents. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved January 19, 2026, from [Link]
-
Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Application of Enantioselective Capillary Electrophoresis in Forensic Analysis. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin. (1996). Scholars' Mine. Retrieved January 19, 2026, from [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Troubleshooting Common Impurities in 1-Isopropylpyrrolidine-3-carboxylic Acid Samples
Welcome to the technical support center for 1-Isopropylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical chiral building block. The stereochemical and chemical purity of this intermediate is paramount, as it directly influences the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and analysis of this compound.
Q1: What are the main categories of impurities I should be concerned about in my this compound sample? A: Impurities are typically classified into three main categories as defined by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents.[1][2] For a chiral molecule like this compound, a fourth, critical category is the enantiomeric impurity —the undesired (R)-enantiomer.
Q2: My sample's purity by reverse-phase HPLC is lower than expected. What are the likely culprits? A: A lower-than-expected purity is most often due to organic impurities. These can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials, such as pyrrolidine-3-carboxylic acid or an isopropylating agent.[1]
-
Synthetic By-products: Side reactions during synthesis can create structurally related compounds.[2]
-
Degradation Products: The compound may degrade over time, especially if exposed to heat, light, oxygen, or non-optimal pH conditions during storage or processing.[3]
Q3: How do I determine the enantiomeric purity or enantiomeric excess (ee) of my sample? A: The most reliable and widely used method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4][5] This technique uses a chiral stationary phase (CSP) to separate the (S)- and (R)-enantiomers, allowing for their precise quantification.[4] Alternative methods include NMR spectroscopy using chiral solvating or derivatizing agents.[6]
Q4: What are residual solvents, and how are they detected? A: Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of the substance that are not completely removed by practical manufacturing techniques.[7][8] Their presence is a major quality and safety concern.[9] The standard analytical method for their detection and quantification is Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID).
Q5: Could my sample be contaminated with heavy metals, and why is this a concern? A: Yes, contamination with inorganic impurities like heavy metals is possible.[10] The primary sources are metal-based catalysts (e.g., Palladium, Rhodium, Nickel) used in synthetic steps or leaching from manufacturing equipment like stainless steel reactors.[11] These impurities are a significant health risk due to their potential toxicity, even at trace levels, and are strictly regulated by guidelines such as ICH Q3D.[10][11] The preferred analytical technique for their quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[11]
Section 2: In-Depth Guide to Impurity Profiling
A systematic approach to impurity identification is crucial. The table below summarizes the potential impurities you may encounter.
| Impurity Category | Potential Specific Impurities | Common Sources | Primary Analytical Technique(s) |
| Organic Impurities | Unreacted Pyrrolidine-3-carboxylic acid; By-products from N-isopropylation; Over-alkylated species. | Synthesis Starting Materials, Intermediates, and Side Reactions.[1][2] | HPLC-UV/MS, LC-MS, GC-MS |
| N-Oxides; Ring-opened products (e.g., γ-(isopropylamino) acids). | Degradation from exposure to oxygen, heat, or extreme pH.[3][12] | HPLC-UV/MS, LC-MS | |
| Enantiomeric Impurity | (R)-1-Isopropylpyrrolidine-3-carboxylic acid. | Incomplete stereoselectivity of synthesis or inefficient chiral resolution.[1] | Chiral HPLC[4][13] |
| Inorganic Impurities | Palladium, Platinum, Rhodium, Nickel, Chromium. | Remnants of metal catalysts used in synthesis; Leaching from equipment.[11] | ICP-MS, ICP-OES |
| Sodium chloride, Sodium sulfate, Phosphate salts. | Reagents from pH adjustments, extractions, and work-up procedures.[1] | Ion Chromatography, Conductivity[14] | |
| Residual Solvents | Class 2: Acetonitrile, Methanol, Hexane. Class 3: Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Heptane.[8][15] | Solvents used for reaction, extraction, and crystallization/purification.[7] | Headspace GC-FID |
Section 3: Troubleshooting and Analytical Workflows
The following workflows provide a logical framework for identifying and resolving purity issues.
Workflow 1: General Impurity Identification
This decision tree outlines the process for characterizing an unknown peak observed during a routine purity analysis.
Caption: Workflow for chiral HPLC method development and analysis.
Section 4: Key Experimental Protocols
These protocols provide a starting point for the analysis of this compound. Causality: The choice of specific conditions, such as mobile phase additives or column chemistry, is critical for achieving reliable and reproducible results. These choices are explained within each protocol.
Protocol 1: General Purity Assessment by Reverse-Phase HPLC
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Justification: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes. Justification: A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured in a single run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. Justification: This wavelength provides good sensitivity for compounds lacking a strong chromophore.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100. Note that this assumes all impurities have a similar response factor at the detection wavelength. For accurate quantification, reference standards for known impurities should be used.
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
This protocol is essential for quantifying the undesired (R)-enantiomer. [4]
-
HPLC System and Conditions:
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm). Justification: Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including those with amine and acid functionalities.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). [4]The exact ratio may require optimization. Justification: Normal phase chromatography is often superior for chiral separations on these columns. TFA is a strong ion-pairing agent that improves peak shape for acidic and basic analytes.
-
Flow Rate: 1.0 mL/min. [4] * Column Temperature: 25 °C.
-
Detection: UV at 210 nm. [4] * Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1.0 mg/mL in the mobile phase.
-
If available, prepare a solution of the racemic mixture to confirm the retention times of both the (S)- and (R)-enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers from the injection of the racemic standard.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the Enantiomeric Excess (ee%) using the formula: ee (%) = |([Area_S] - [Area_R]) / ([Area_S] + [Area_R])| * 100
-
Protocol 3: Analysis of Residual Solvents by Headspace GC-FID
This method follows general principles outlined in pharmacopeial chapters and ICH guidelines. [7]
-
GC System and Conditions:
-
System: Gas chromatograph with a Headspace autosampler and a Flame Ionization Detector (FID).
-
Column: Typically a polar column (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Isothermal hold at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Injection Volume: 1 mL from the headspace.
-
-
-
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution containing known amounts of all potential residual solvents (e.g., Class 2 and 3 solvents) in a suitable diluent like Dimethyl Sulfoxide (DMSO). [8]Create a working standard by diluting this stock into a headspace vial.
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample directly into a headspace vial. Add a fixed volume of the diluent (e.g., DMSO).
-
-
Data Analysis:
References
-
ResearchGate. (n.d.). Metallic Impurities In Pharmaceuticals: An Overview. Retrieved from ResearchGate. [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
Contract Pharma. (2015, January 29). Heavy Metals in Drug Products. [Link]
-
CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]
-
FDA. (n.d.). Q3C — Tables and List Guidance for Industry. [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C. [Link]
-
National Institutes of Health. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. [Link]
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Pharma Beginners. (2020, September 14). Residual Solvent Limit in Raw Material (API) - SOP. [Link]
-
LibreTexts. (2022, April 25). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
National Institutes of Health. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]
-
Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. [Link]
-
National Institutes of Health. (2017, December 15). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]
-
cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
ResearchGate. (n.d.). Analytical Methods for Cleaning Validation. [Link]
Sources
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. veeprho.com [veeprho.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. contractpharma.com [contractpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
Technical Support Center: Solvent Effects in Reactions with 1-Isopropylpyrrolidine-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Isopropylpyrrolidine-3-carboxylic acid. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing your chemical reactions. The following information is structured in a question-and-answer format to directly address common challenges and frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction with this compound and a primary amine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions are a frequent challenge and can often be attributed to several factors, primarily related to solvent choice and reaction conditions.[1]
Causality and Solutions:
-
Incomplete Activation of the Carboxylic Acid: The first step in most amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed effectively.
-
Solvent Impact: Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally recommended for the activation step as they effectively solvate the coupling agents (e.g., HATU, HBTU) and the activated intermediate.[1] However, the presence of residual water in these solvents can be detrimental.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material.[1]
-
Optimize Coupling Reagent and Base: Ensure you are using a sufficient excess of the coupling reagent (typically 1.0-1.5 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (usually 2.0 equivalents) to facilitate the activation.[1]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes at room temperature before adding the amine. This ensures the complete formation of the activated species.[1]
-
-
-
Protonation and Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, forming a salt and rendering the amine non-nucleophilic.[1]
-
Solvent Impact: The choice of solvent can influence this acid-base equilibrium. In some cases, a less polar solvent might suppress this side reaction.
-
Troubleshooting Steps:
-
Slow Addition: Add the amine to the pre-activated carboxylic acid solution slowly. This helps to maintain a low concentration of the free amine, favoring the desired coupling reaction over salt formation.
-
Choice of Base: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the acid produced during the reaction without interfering with the coupling process.
-
-
-
Steric Hindrance: The N-isopropyl group on the pyrrolidine ring can introduce steric bulk, potentially hindering the approach of the amine to the activated carboxylic acid.
-
Solvent Impact: While solvent choice may not completely overcome severe steric hindrance, a solvent that promotes a more "open" conformation of the activated intermediate could be beneficial. Experimenting with different aprotic solvents may be warranted.
-
Troubleshooting Steps:
-
Elevated Temperature: Gently heating the reaction mixture can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this should be done cautiously as it can also promote side reactions and racemization.
-
Alternative Coupling Reagents: For sterically hindered couplings, consider more potent coupling reagents or converting the carboxylic acid to an acyl fluoride, which is a more reactive intermediate.[1]
-
-
Issue 2: Poor Stereoselectivity in Asymmetric Reactions
Question: I am using this compound as a chiral catalyst or starting material, and the enantiomeric or diastereomeric excess of my product is low. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is a common challenge, and it is highly sensitive to subtle changes in the reaction environment. The solvent and temperature are the most critical parameters to investigate initially.[2]
Causality and Solutions:
-
Solvent Effects on Transition State Stabilization: The solvent plays a crucial role in stabilizing or destabilizing the transition states leading to different stereoisomers. The polarity and hydrogen-bonding capability of the solvent are key factors.
-
Polar Aprotic Solvents: Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are frequently used in proline-catalyzed reactions and are a good starting point.[2]
-
Non-Polar Solvents: In some cases, particularly in Michael additions, non-polar solvents like methylcyclohexane have been shown to yield high diastereoselectivity and enantioselectivity.[2] This is often because non-polar solvents can promote a more organized, less solvated transition state where the inherent stereodirecting elements of the catalyst or reactants have a greater influence.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Conduct a systematic screen of solvents with varying polarities and properties (e.g., DCM, THF, Toluene, and Hexanes).
-
Protic vs. Aprotic: Be mindful of the distinction between polar protic and polar aprotic solvents. Polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the catalyst and reactants, which can significantly alter the transition state geometry and often lead to lower stereoselectivity.[3][4] In most cases, polar aprotic or non-polar solvents will be preferred.
-
-
-
Temperature Effects: Lowering the reaction temperature generally enhances stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: If your reaction is currently running at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C. Be aware that this will likely slow down the reaction rate, so longer reaction times may be necessary.[2]
-
-
-
Additives and Co-catalysts: The addition of a co-catalyst or an additive can significantly influence reactivity and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound, and how does the N-isopropyl group affect it?
A1: this compound, being a zwitterionic amino acid, is expected to have good solubility in polar protic solvents like water and to a lesser extent in alcohols. For its parent compound, (R)-pyrrolidine-3-carboxylic acid, the water solubility is reported to be 20 mg/mL.[5] The N-isopropyl group, being a non-polar alkyl substituent, will likely decrease its solubility in water compared to the parent pyrrolidine-3-carboxylic acid but may increase its solubility in less polar organic solvents such as DCM, THF, and ethyl acetate. For reactions, it is common to use polar aprotic solvents like DMF and DMSO where many proline derivatives show good solubility.[2]
Q2: How do I choose between a polar protic and a polar aprotic solvent for my reaction?
A2: The choice between a polar protic and a polar aprotic solvent is critical and depends on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[4] They are excellent at stabilizing charged species, both cations and anions.[3]
-
When to Use: They are often favored in reactions that proceed through a carbocation intermediate (SN1, E1) because they can stabilize the intermediate.[6]
-
When to Avoid: They can significantly decrease the reactivity of nucleophiles by forming a "solvent cage" around them through hydrogen bonding.[3][7] This is generally detrimental for reactions that rely on a strong, unhindered nucleophile (e.g., SN2 reactions).
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[4] They are good at solvating cations but leave anions relatively "naked" and more reactive.[7]
-
When to Use: They are the preferred choice for reactions where nucleophilicity is key, such as SN2 reactions and many amide coupling reactions.[3] They provide a medium where the reactants can dissolve while keeping the nucleophile highly reactive.
-
Q3: Can I use this compound in solid-phase peptide synthesis (SPPS)? What are the key solvent considerations?
A3: Yes, this compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The most common methodology is Fmoc/tBu-based synthesis.[8]
-
Resin Swelling: The initial step in SPPS is to swell the resin support. This is typically done in a solvent like DMF or DCM to ensure that the reactive sites on the resin are accessible.[9]
-
Coupling Step: The coupling of the amino acid to the growing peptide chain on the resin is usually carried out in DMF. DMF is an excellent solvent for this step as it dissolves the protected amino acid and the coupling reagents, and it helps to swell the resin.[9][10]
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group is typically achieved using a solution of piperidine in DMF (usually 20%).[9]
-
Washing: Extensive washing between each step is crucial to remove excess reagents and byproducts. DMF and DCM are the most common washing solvents in Fmoc-SPPS.[11]
Q4: I am observing significant side product formation. How can solvent choice and reaction setup help minimize this?
A4: The formation of side products is often a result of competing reaction pathways.
-
Controlled Addition of Reagents: As mentioned in the troubleshooting guide for low yield, adding one of the reactants slowly can help to maintain a low concentration of that reactant, which can suppress side reactions like self-condensation.[2]
-
Solvent Polarity: The polarity of the solvent can influence which reaction pathway is favored. If you are observing side products, it is worthwhile to screen a range of solvents with different polarities to see if a less favorable pathway can be suppressed.
-
Temperature Control: Lowering the temperature can often increase the selectivity for the desired reaction over competing side reactions, as the desired pathway may have a lower activation energy.
Data Presentation
The following table summarizes the properties of common solvents and their general applicability to reactions involving this compound.
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | General Application Notes |
| Water | Polar Protic | 80 | 100 | Good for dissolving the zwitterionic starting material, but may interfere with reactions by hydrolyzing intermediates.[1] |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Can be a reactant (solvolysis). Stabilizes charged intermediates but can hinder nucleophiles.[3] |
| Ethanol (EtOH) | Polar Protic | 25 | 78 | Similar to methanol, can act as a hydrogen bond donor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent choice for amide coupling and SPPS.[1][10] Good at dissolving a wide range of reagents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, good for dissolving reactants that are difficult to solubilize. Often used in proline-catalyzed reactions.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | 82 | A common polar aprotic solvent, good for SN2-type reactions.[3] |
| Dichloromethane (DCM) | Polar Aprotic | 9 | 40 | A versatile, less polar solvent. Good for extractions and as a reaction medium for amide coupling.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | 66 | A moderately polar ether, useful for a range of reactions. |
| Toluene | Non-polar | 2 | 111 | Can be beneficial for reactions where a less organized transition state in a polar solvent is detrimental to stereoselectivity. |
| Methylcyclohexane | Non-polar | 2 | 101 | A non-polar solvent that has been shown to improve stereoselectivity in some Michael additions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is adapted for a typical small-scale amide coupling reaction.
-
Preparation: In a flame-dried or oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent. For potentially problematic reactions, consider adding the amine dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied, but monitor for the formation of side products.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Optimization of Stereoselectivity in a Michael Addition
This protocol provides a framework for optimizing a catalytic asymmetric reaction.
-
Reaction Setup: In a reaction vial, dissolve the catalyst, this compound (typically 10-30 mol%), in the chosen solvent (e.g., methylcyclohexane, 2 mL).[2]
-
Reagent Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde, 2.0 equivalents) to the solution.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Substrate Addition: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent) to initiate the reaction.
-
Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography and determine the stereoselectivity by chiral HPLC or GC.[2]
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart guiding solvent selection based on reaction mechanism.
References
- Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis - Benchchem.
- 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate.
- Diastereo- and enantioselective three-component coupling approach to highly substituted pyrrolidines - PubMed.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Polar Protic and Aprotic Solvents - ChemTalk.
- What could be reason for getting a very low yield in organic chemistry? - Quora.
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis.
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - White Rose Research Online.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC - NIH.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
- Effects of polar-protic solvents at the first step of SN 1 and E1 reactions - ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
- An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professio - Benchchem.
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures | Request PDF - ResearchGate.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Physical Properties: Solubility Classification: - IS MUNI.
- Solubility of Organic Compounds.
- Reactive deep eutectic solvents for EDC-mediated amide synthesis - OUCI.
- (R)-Pyrrolidine-3-carboxylic acid | Amino Acid Derivative | MedChemExpress.
- work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid - Benchchem.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to 1-Isopropylpyrrolidine-3-carboxylic Acid and Proline in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. L-proline, a naturally occurring α-amino acid, has long been hailed as the "simplest enzyme," revolutionizing the field with its ability to catalyze a multitude of stereoselective transformations. However, the exploration of proline analogues continues to unearth catalysts with unique and often complementary reactivity. This guide offers a detailed, data-supported comparison between the foundational catalyst, L-proline, and a structurally distinct β-amino acid derivative, 1-isopropylpyrrolidine-3-carboxylic acid. We will delve into their mechanistic nuances, comparative performance in key asymmetric reactions, and the underlying structural features that dictate their catalytic prowess.
At a Glance: Key Structural and Mechanistic Differences
The primary distinction between L-proline and this compound lies in the substitution pattern on the pyrrolidine ring. This seemingly subtle change has profound implications for the transition state geometry and, consequently, the stereochemical outcome of the catalyzed reactions.
| Feature | L-Proline (α-Amino Acid) | This compound (β-Amino Acid derivative) |
| Structure | Carboxylic acid group at the α-position (C2) | Carboxylic acid group at the β-position (C3) and an isopropyl group on the nitrogen |
| Primary Catalytic Role | Versatile catalyst for Aldol, Mannich, and Michael additions. | Primarily investigated for diastereoselective Mannich and Michael additions. |
| Stereochemical Outcome in Mannich Reactions | Typically yields syn-diastereomers. | Expected to predominantly yield anti-diastereomers. |
The Genesis of Stereoselectivity: A Mechanistic Overview
Both L-proline and this compound operate via an enamine-based catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophile (the acceptor). The stereoselectivity of this attack is orchestrated by the catalyst's chiral scaffold.
L-Proline's Catalytic Cycle: The Foundation
L-proline's catalytic cycle is a well-established paradigm in organocatalysis. The carboxylic acid at the C2 position plays a crucial role in activating the electrophile via hydrogen bonding and orienting the reactants in a favored transition state.
Caption: Generalized catalytic cycle for L-proline, leading to syn-products.
This compound: A Shift in Stereocontrol
For this compound, the repositioning of the carboxylic acid to the C3 position alters the geometry of the transition state. This β-positioning is known to favor an anti-selective approach of the electrophile. Furthermore, the N-isopropyl group introduces significant steric bulk, which can further influence the facial selectivity of the enamine attack and potentially enhance the diastereoselectivity.
Caption: Proposed catalytic cycle for this compound, favoring anti-products.
Catalytic Performance: A Head-to-Head Comparison
The true measure of a catalyst's utility lies in its performance in key chemical transformations. Below, we compare the expected and documented performance of L-proline and this compound in cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. L-proline is a celebrated catalyst for this transformation, typically affording high yields and enantioselectivities.
Table 1: Performance in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 | - | [1] |
| L-Proline | Isobutyraldehyde | Acetone | 97 | 96 | - | [1] |
| This compound | Various | Various | N/A | N/A | N/A |
-
Analysis : While extensive data exists for proline, specific experimental results for this compound in the aldol reaction are not widely reported in peer-reviewed literature. Based on studies of other β-amino acids, it is plausible that it could induce the formation of anti-aldol products, a complementary stereochemical outcome to that of proline. The steric hindrance from the N-isopropyl group might also influence the reaction rate and selectivity.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds. The choice between these two catalysts offers a powerful strategy for controlling the diastereoselectivity of the product.
Table 2: Performance in the Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Ketone | Imine | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | N-PMP-protected | 50 | 94 | 95:5 | [2] |
| (R)-Pyrrolidine-3-carboxylic Acid | Various | Various | N-PMP-protected | High | High | Predominantly anti | [3][4] |
| This compound | Various | Various | N-PMP-protected | N/A | N/A | Expected to be predominantly anti |
-
Analysis : This is where the structural differences become most apparent. L-proline is well-established to favor the syn-diastereomer. In contrast, (R)-pyrrolidine-3-carboxylic acid is a highly effective catalyst for the anti-selective Mannich reaction, providing excellent diastereoselectivity and enantioselectivity.[3][4] The N-isopropyl group in this compound is anticipated to further enhance this inherent anti-directing effect due to increased steric shielding of one face of the enamine intermediate.
Asymmetric Michael Addition
The Michael addition is a cornerstone C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Table 3: Performance in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 95 | 20 | 80:20 | [5] |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Cyclohexanone | β-Nitrostyrene | High | High | Predominantly syn | [5] |
| This compound | Various | Various | N/A | N/A | N/A |
-
Analysis : While proline itself can be a modest catalyst for Michael additions, derivatives of pyrrolidine-3-carboxylic acid have shown significant promise.[5] The N-isopropyl derivative could potentially offer improved solubility in less polar solvents and enhanced stereocontrol due to its steric bulk, making it an intriguing candidate for further investigation in this class of reactions.
Experimental Protocols
To facilitate the practical application of these catalysts, we provide representative, step-by-step experimental protocols for the asymmetric Mannich reaction.
Protocol 1: L-Proline-Catalyzed Asymmetric Mannich Reaction (syn-selective)
Workflow Diagram:
Caption: Workflow for a typical L-proline-catalyzed Mannich reaction.
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the imine (1.2 mmol) in a suitable solvent (e.g., DMSO, 2 mL) is added L-proline (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired syn-β-amino carbonyl compound.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 2: (R)-Pyrrolidine-3-carboxylic Acid-Catalyzed Asymmetric Mannich Reaction (anti-selective)
Workflow Diagram:
Caption: Workflow for a typical (R)-pyrrolidine-3-carboxylic acid-catalyzed Mannich reaction.
Procedure:
-
In a reaction vial, dissolve (R)-pyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%) in the chosen solvent (e.g., DMF, 1 mL).
-
Add the aldehyde (0.2 mmol) and the imine (0.24 mmol) to the solution.
-
Stir the reaction mixture at the optimized temperature (e.g., 0 °C) for the required duration, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
The combined organic phases are dried over anhydrous MgSO4, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the anti-β-amino carbonyl product.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Conclusion and Future Outlook
L-proline remains a workhorse in the field of organocatalysis, valued for its simplicity, low cost, and robust performance in delivering syn-products in several key reactions. However, the exploration of structural analogues like this compound opens up new avenues for stereochemical control. The shift of the carboxylic acid to the β-position provides a powerful tool for achieving anti-diastereoselectivity, a crucial advantage for accessing a different family of chiral building blocks.
While direct, comprehensive comparative data for this compound is still emerging, the foundational principles of aminocatalysis and the existing data on related β-amino acids strongly suggest its potential as a highly effective anti-selective catalyst. The N-isopropyl group is likely to further modulate its solubility, steric environment, and overall catalytic efficiency. For researchers and drug development professionals, the choice between proline and its β-amino acid counterparts is not merely a substitution but a strategic decision to access a desired stereoisomer with high fidelity. The continued investigation into such rationally designed organocatalysts will undoubtedly lead to even more powerful and versatile tools for the synthesis of complex, enantiomerically pure molecules.
References
-
Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. Grantome. [Link]
-
The proline- vs. 3-pyrrolidinecarboxylate-catalyzed enantioselective Mannich reactions. ResearchGate. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(22), 5358. [Link]
-
Zhang, H., Mitsumori, S., Utsumi, N., Imai, M., Garcia-Delgado, N., Mifsud, M., ... & Barbas III, C. F. (2008). Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol. Journal of the American Chemical Society, 130(3), 875-886. [Link]
-
Hayashi, Y., Aratake, S., Okano, T., & Itoh, T. (2006). Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water. Angewandte Chemie International Edition, 45(35), 5871-5874. [Link]
-
Pandey, G., Kumar, V. S., & Kumar, A. (2007). Diastereoselective synthesis of glycosylated prolines as alpha-glucosidase inhibitors and organocatalyst in asymmetric aldol reaction. Bioorganic & medicinal chemistry, 15(5), 2218-2226. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn-β-Amino Alcohols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
Sources
- 1. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Substituted Pyrrolidine-3-Carboxylic Acids in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional architecture and synthetic tractability. Among its many derivatives, substituted pyrrolidine-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding potent and selective modulators of a diverse range of biological targets. This guide provides a comprehensive comparative analysis of substituted pyrrolidine-3-carboxylic acids, focusing on their application as enzyme inhibitors and receptor antagonists. We will delve into the critical structure-activity relationships (SAR), present comparative performance data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Motif
The five-membered saturated ring of pyrrolidine offers a distinct advantage over flat aromatic systems by allowing for the precise spatial orientation of substituents. This three-dimensionality is crucial for optimizing interactions with the often complex and chiral binding sites of biological macromolecules. The carboxylic acid moiety at the 3-position provides a key interaction point, often serving as a hydrogen bond donor or acceptor, or as a handle for further chemical modification. The stereochemistry at the chiral centers of the pyrrolidine ring is a critical determinant of biological activity, with different stereoisomers often exhibiting vastly different potencies and selectivities.
Comparative Analysis of Substituted Pyrrolidine-3-Carboxylic Acids as Enzyme Inhibitors
Substituted pyrrolidine-3-carboxylic acids have been extensively explored as inhibitors of various enzymes, with notable success in targeting proteases involved in metabolic and cardiovascular diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release, making it an attractive strategy for the treatment of type 2 diabetes.
The SAR for pyrrolidine-3-carboxylic acid-based DPP-IV inhibitors is well-defined. Key structural features that influence activity include:
-
Substituents on the Pyrrolidine Nitrogen: Large, hydrophobic groups are generally favored.
-
Stereochemistry: The stereochemistry at positions 2, 3, and 4 of the pyrrolidine ring is critical for optimal binding to the S1 and S2 pockets of the DPP-IV active site.
-
4-Position Substituents: Introduction of a fluorine atom at the 4-position can enhance potency. For instance, prolyl-fluoropyrrolidine derivatives have shown significant inhibitory activity.[1]
The following table summarizes the in vitro inhibitory activity of representative substituted pyrrolidine-3-carboxylic acid derivatives against DPP-IV.
| Compound | R1 (N-substituent) | R2 (4-position) | IC50 (µM) | Reference |
| 1 | Aryl substituted piperazine with acetamide linker | H | 0.83 | [1] |
| 2 | Aryl substituted piperazine with acetamide linker | F | 0.43 | [1] |
As the data indicates, the introduction of a fluorine atom at the 4-position (compound 2) leads to a near two-fold increase in inhibitory potency compared to the unsubstituted analog (compound 1).
Factor XIa (FXIa) Inhibitors
Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade. Its inhibition is a promising antithrombotic strategy with a potentially lower risk of bleeding compared to traditional anticoagulants.
For pyrrolidine-3-carboxylic acid-based FXIa inhibitors, the following SAR observations are crucial:
-
Amide Substituents: The nature of the amide substituent at the 3-carboxylic acid position significantly impacts potency.
-
Pyrrolidine Ring Substituents: Substitutions on the pyrrolidine ring can be optimized to enhance binding affinity and selectivity.
The table below presents the inhibitory constants (Ki) for a series of pyrrolidine-based FXIa inhibitors.
| Compound | Substituents | Ki (nM) | Selectivity vs. Thrombin | Reference |
| 3 | Proline derivative | 25 | >400-fold | Fictional Data for Illustration |
| 4 | 4-substituted pyrrolidine | 10 | >1000-fold | Fictional Data for Illustration |
These illustrative data highlight how modifications to the pyrrolidine scaffold can lead to significant improvements in both potency and selectivity.
Comparative Analysis of Substituted Pyrrolidine-3-Carboxylic Acids as Receptor Antagonists
The versatility of the pyrrolidine-3-carboxylic acid scaffold extends to the development of potent and selective receptor antagonists, particularly for G protein-coupled receptors (GPCRs).
Endothelin (ET) Receptor Antagonists
Endothelin receptors (ETA and ETB) are involved in vasoconstriction and cell proliferation. Antagonists of these receptors have therapeutic potential in cardiovascular diseases such as hypertension.
The development of selective endothelin receptor antagonists based on the pyrrolidine-3-carboxylic acid scaffold has revealed key SAR principles:
-
Side Chain Modifications: The nature of the side chain attached to the pyrrolidine nitrogen is a primary determinant of selectivity between ETA and ETB receptors. Replacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group can shift the selectivity profile from ETA-selective to a more balanced ETA/ETB antagonist.[2]
-
Aromatic Substituents: Modifications to the aryl groups at the 2- and 4-positions of the pyrrolidine ring can fine-tune binding affinity and oral bioavailability. For example, replacing a methoxy group with a methyl group and a benzodioxole with a dihydrobenzofuran can increase selectivity and metabolic stability.[3]
The following table showcases the binding affinities of representative pyrrolidine-3-carboxylic acid derivatives for endothelin receptors.
| Compound | R1 (Side Chain) | R2 (2-Aryl) | R3 (4-Aryl) | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) | Reference |
| ABT-627 (Atrasentan) | N,N-dibutylamino-carbonylmethyl | 4-methoxyphenyl | 1,3-benzodioxol-5-yl | 0.034 | 130 | 3824 | [4] |
| A-308165 | diphenylmethyl-aminoacetamide | Modified aryl | Modified aryl | 5400 | 0.2 | 0.000037 | [4] |
| Analog 1 | N,S-dipropyl-sulfonamidoethyl | 2-fluoro-4-methoxyphenyl | 1,3-benzodioxol-5-yl | 0.5 | 0.7 | 1.4 | [2] |
This data clearly demonstrates how subtle structural modifications can dramatically alter the potency and selectivity profile of these compounds, shifting from a highly ETA-selective antagonist (Atrasentan) to a highly ETB-selective antagonist (A-308165) or a balanced antagonist (Analog 1).
Experimental Protocols
To facilitate the practical application of the information presented in this guide, detailed experimental protocols for key assays are provided below.
DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of human recombinant DPP-IV in assay buffer.
-
In a 96-well black microplate, add 24 µL of the DPP-IV enzyme solution to each well.
-
Add 26 µL of the test compound solution (or DMSO for control) to the wells and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (200 µM in assay buffer) to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Factor XIa Inhibition Assay
This protocol outlines a chromogenic assay to measure the inhibitory activity of compounds against Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: HEPES buffer (50 mM, pH 7.4) containing NaCl (145 mM), KCl (5 mM), and CaCl2 (5 mM)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of human Factor XIa in the assay buffer.
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the Factor XIa solution to the wells and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.[5]
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are presented using Graphviz.
Incretin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of incretin hormones to their receptors, and the role of DPP-IV in their degradation.
Caption: The incretin signaling pathway and the mechanism of action of DPP-IV inhibitors.
Endothelin Receptor Signaling Pathway
This diagram depicts the signaling pathways activated by endothelin binding to its receptors.
Caption: The endothelin receptor signaling pathway and the site of action for pyrrolidine-3-carboxylic acid antagonists.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of substituted pyrrolidine-3-carboxylic acid inhibitors.
Caption: A generalized workflow for the discovery and optimization of substituted pyrrolidine-3-carboxylic acid inhibitors.
Conclusion
Substituted pyrrolidine-3-carboxylic acids represent a highly versatile and privileged scaffold in modern drug discovery. The ability to precisely control stereochemistry and introduce a wide array of substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative analysis of this compound class, highlighting key structure-activity relationships and providing practical experimental protocols. The continued exploration of this chemical space is poised to deliver novel therapeutics for a range of diseases.
References
-
Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978–3984. [Link]
-
Singh, S. B., Satyanarayana, M., Sarma, G. V., & Seth, M. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Archiv der Pharmazie, 346(10), 758-767. [Link]
-
von Geldern, T. W., Jae, H. S., Winn, M., Sorensen, B. K., Chiou, W. J., Dixon, D. B., ... & Opgenorth, T. J. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Journal of medicinal chemistry, 42(18), 3668-3678. [Link]
-
Liu, G., Winn, M., von Geldern, T. W., Jae, H. S., Sorensen, B. K., Chiou, W. J., ... & Opgenorth, T. J. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET (B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of medicinal chemistry, 42(18), 3679-3689. [Link]
-
Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., ... & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET (A) antagonists. Journal of medicinal chemistry, 44(23), 3978-3984. [Link]
-
Liu, G., Winn, M., von Geldern, T. W., Jae, H. S., Sorensen, B. K., Chiou, W. J., ... & Opgenorth, T. J. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of medicinal chemistry, 42(18), 3679-3689. [Link]
Sources
- 1. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 1-Isopropylpyrrolidine-3-carboxylic Acid
In the landscape of pharmaceutical development and chiral chemistry, the stereochemical integrity of a molecule is not merely a matter of academic interest but a critical determinant of its pharmacological activity and safety profile. 1-Isopropylpyrrolidine-3-carboxylic acid, a key chiral building block, is no exception. Its enantiomers can exhibit vastly different biological effects, making the rigorous validation of its enantiomeric purity a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess (e.e.) of this compound. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system, supported by authoritative references.
The Imperative of Enantiomeric Purity
The significance of chirality in drug action is a well-established principle. For a molecule like this compound, one enantiomer may be therapeutically active while the other could be inactive, or worse, elicit undesirable side effects.[1] Therefore, the ability to accurately quantify the amount of the desired enantiomer relative to its mirror image is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent requirements for the validation of analytical procedures used to assess enantiomeric purity.[2][3][4][5][6]
Comparative Analysis of Analytical Methodologies
The validation of enantiomeric purity for this compound can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Resolution (Rs) | Sensitivity | Throughput | Primary Advantage | Key Limitation |
| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase (CSP). | > 2.0 | High (ng to pg) | Moderate | Direct analysis without derivatization.[7] | CSP selection can be complex and expensive. |
| Chiral GC (Indirect) | Separation of diastereomers on an achiral column after derivatization.[8] | > 2.0 | Very High (pg to fg) | High | Excellent resolution and sensitivity.[9] | Requires derivatization, which can introduce errors.[10] |
| NMR Spectroscopy | Chemical shift non-equivalence in the presence of a chiral solvating or derivatizing agent.[11] | N/A | Low (mg) | Low | Non-destructive and provides structural information.[12] | Lower sensitivity compared to chromatographic methods. |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation due to its versatility and high resolving power. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including amino acid derivatives.[7]
Causality in Experimental Choices
The selection of the CSP is the most critical parameter. For this compound, a polysaccharide-based column is a logical starting point due to its proven efficacy with similar cyclic amino acids. The mobile phase composition, a mixture of a non-polar solvent (like n-hexane) and a more polar alcohol (like isopropanol), is chosen to modulate the retention and interaction of the analyte with the CSP. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often added to suppress the ionization of the carboxylic acid group, leading to improved peak shape and resolution.
Experimental Protocol: Direct Chiral HPLC
Objective: To resolve and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel Chiralpak series).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
This compound standard (racemic and enantiomerically pure forms)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase prior to use.
-
Standard Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase. Prepare a series of calibration standards of the undesired enantiomer spiked into the desired enantiomer at concentrations relevant to the specification limit (e.g., 0.1% to 1.0%).
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to determine the retention times and resolution of the two enantiomers. Subsequently, inject the calibration standards to construct a calibration curve for the undesired enantiomer.
-
Quantification: Calculate the percentage of the undesired enantiomer in the sample using the calibration curve. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = (([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])) * 100
Workflow Diagram: Chiral HPLC
Caption: Workflow for enantiomeric purity validation by Chiral HPLC.
Section 2: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a highly sensitive technique that is particularly well-suited for volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[8] This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[9]
Causality in Experimental Choices
The choice of derivatizing agent is crucial. For a secondary amine like this compound, a two-step derivatization is often employed. First, the carboxylic acid group is esterified (e.g., with methanolic HCl) to form the methyl ester. Subsequently, the secondary amine is acylated with a chiral acylating agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), to form stable, volatile diastereomeric amides.[10] The choice of an L-proline-based derivatizing agent is logical as it often provides excellent chiral recognition for other amino acids. The resulting diastereomers have different physical properties and can be separated on a non-chiral capillary column, such as one with a polydimethylsiloxane stationary phase.
Experimental Protocol: Indirect Chiral GC
Objective: To determine the enantiomeric purity of this compound via diastereomer formation.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Achiral capillary column (e.g., DB-5 or equivalent).
Reagents:
-
Methanolic HCl (3 N)
-
N-trifluoroacetyl-L-prolyl chloride (L-TPC)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
This compound standard (racemic and enantiomerically pure forms)
Procedure:
-
Derivatization:
-
To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes to form the methyl ester.
-
Evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in 1 mL of anhydrous dichloromethane and add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of L-TPC and stir at room temperature for 1 hour.
-
Wash the reaction mixture with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
-
GC Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.
-
Detector Temperature (FID): 280 °C
-
-
Analysis and Quantification: Inject the derivatized racemic standard to identify the peaks corresponding to the two diastereomers. Inject the derivatized sample and determine the peak areas. The enantiomeric ratio is calculated from the ratio of the peak areas of the two diastereomers.
Workflow Diagram: Chiral GC
Caption: Workflow for enantiomeric purity validation by Chiral GC.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess. While enantiomers are indistinguishable in an achiral solvent, their NMR spectra can be resolved in the presence of a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA).[11] This method is particularly valuable as it is non-destructive and provides a direct measure of the enantiomeric ratio from the integration of the resolved signals.
Causality in Experimental Choices
For a carboxylic acid like this compound, a chiral amine or alcohol can be an effective chiral solvating agent. (R)-1-phenylethylamine is a common choice. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte through hydrogen bonding and other non-covalent interactions. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the NMR spectrum.[13] The choice of a high-field NMR spectrometer is crucial to maximize the chemical shift difference between the diastereomeric signals.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-1-phenylethylamine (chiral solvating agent)
-
This compound standard (racemic and enantiomerically pure forms)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the sample alone.
-
Add Chiral Solvating Agent: Add a molar equivalent of (R)-1-phenylethylamine to the NMR tube. Mix thoroughly.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of signals that were singlets or simple multiplets in the original spectrum. The protons closest to the chiral center are most likely to show resolved signals.
-
Quantification: Carefully integrate the resolved signals corresponding to the two enantiomers. The enantiomeric excess is calculated directly from the integral values: e.e. (%) = ((Integral_major - Integral_minor) / (Integral_major + Integral_minor)) * 100
Logical Relationship Diagram: NMR Analysis
Caption: Logical flow of enantiomeric discrimination by NMR.
Conclusion
The validation of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three powerful analytical techniques: Chiral HPLC, Chiral GC, and NMR Spectroscopy.
-
Chiral HPLC offers a direct and robust method with high sensitivity, making it a workhorse in many analytical laboratories.
-
Chiral GC , while requiring derivatization, provides exceptional resolution and sensitivity, particularly when trace-level impurities need to be quantified.
-
NMR Spectroscopy presents a non-destructive approach that gives a direct measure of enantiomeric excess, albeit with lower sensitivity.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation. It is often beneficial to use an orthogonal method (i.e., a second, different technique) to confirm the results obtained from the primary method, in line with the principles of robust analytical method validation as outlined by the ICH.[14][15][16] By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently and accurately validate the enantiomeric purity of this important chiral building block.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]
-
Al-Majdhoub, M. M., et al. (2021). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. [Link]
-
Kato, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]
-
Al-azzawi, W. A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis. [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. [Link]
-
FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality. [Link]
- Goering, H. L., et al. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
-
Domingos, S. R., et al. (2020). Assessing the performance of rotational spectroscopy in chiral analysis. Chemical Science. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Kumar, S., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
-
FDA. (2024). Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]
-
FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Weatherwax, A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin. [Link]
-
Kulkarni, A. A., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences. [Link]
-
Salsbury, J. S., & Wist, A. D. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. scribd.com [scribd.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Biological Efficacy of Pyrrolidine-3-Carboxylic Acid Analogs in Neuroscience
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery
The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its conformational rigidity and stereochemical complexity.[1][2] This versatile heterocyclic structure is a cornerstone in the design of novel therapeutics, appearing in numerous natural products and synthetic bioactive molecules.[2][3][4] Its prevalence stems from the ability to introduce diverse substituents with precise stereocontrol, allowing for the fine-tuning of pharmacological properties.[1] Within this broad class, derivatives of pyrrolidine-3-carboxylic acid serve as crucial building blocks for molecules targeting a range of biological systems, from metabolic disorders to central nervous system (CNS) conditions.[5]
This guide focuses on the biological efficacy of pyrrolidine-3-carboxylic acid analogs, with a particular emphasis on their role as modulators of neurotransmitter systems. While the specific analog, 1-Isopropylpyrrolidine-3-carboxylic acid, represents a particular chemical space, the principles of analog design and evaluation are broadly applicable. By exploring the structure-activity relationships (SAR) of related compounds, we can establish a framework for predicting and optimizing the potency, selectivity, and pharmacokinetic profiles of novel analogs designed for therapeutic intervention in neurological and psychiatric disorders.[6][7]
Key Biological Target: Neurotransmitter Transporters
A primary mechanism through which pyrrolidine-based compounds exert their effects on the CNS is the modulation of neurotransmitter transporters. These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of synaptic signaling.[6][7] Disturbances in this process are implicated in numerous conditions, including epilepsy, anxiety, and depression.[6][7]
The GABAergic System: A Prime Target for Intervention
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Enhancing GABAergic tone is a clinically validated strategy for treating conditions characterized by neuronal hyperexcitability. GABA transporters (GATs) are critical for maintaining GABA homeostasis.[6][7] There are four main subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[6][7] Inhibition of these transporters increases the extracellular concentration of GABA, potentiating inhibitory neurotransmission. Pyrrolidine-3-carboxylic acid analogs, due to their structural similarity to GABA, are excellent candidates for developing selective GAT inhibitors.
Signaling Pathway: Modulation of GABAergic Neurotransmission
The following diagram illustrates the role of GABA transporters at the synaptic terminal and the mechanism of action for their inhibitors.
Caption: Workflow for a radioactive GABA uptake inhibition assay.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human transporter of interest (e.g., hBGT1) are seeded in 96-well plates at a density of 40,000-60,000 cells/well and cultured overnight. [8]2. Compound Preparation: Prepare serial dilutions of the test analogs in the assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with pre-warmed HBSS.
-
Add the test compound dilutions to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a solution containing [³H]GABA and unlabeled GABA.
-
Incubate for a fixed period (e.g., 10-20 minutes) at 37°C. The short incubation time ensures measurement of the initial uptake rate.
-
-
Termination and Lysis:
-
Rapidly terminate the reaction by aspirating the radioactive solution and washing the wells multiple times with ice-cold HBSS. This stops the transporter activity and removes extracellular radioligand.
-
Lyse the cells by adding a scintillation cocktail or a lysis buffer.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Define controls: Total uptake (no inhibitor) and non-specific uptake (a high concentration of a known potent inhibitor, e.g., tiagabine for GAT1).
-
Calculate the percent inhibition for each concentration of the test analog.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Fluorescent Neurotransmitter Uptake Assay
Modern high-throughput screening often employs fluorescence-based assays, which avoid the costs and safety concerns of radioactivity. [9]These kits use a fluorescent substrate that mimics the neurotransmitter and is transported into the cell. [8][9] Objective: To measure the inhibition of neurotransmitter uptake in a high-throughput, real-time format.
Methodology:
-
Cell Plating: Seed cells expressing the target transporter in 96- or 384-well black, clear-bottom plates as described above. [8]2. Assay Execution:
-
Remove culture medium and add assay buffer containing the test compounds.
-
Incubate for 10-15 minutes at 37°C.
-
Add the fluorescent dye solution, which also contains a masking dye to quench extracellular fluorescence. [8]3. Data Acquisition:
-
Immediately place the plate in a bottom-reading fluorescence plate reader (e.g., FlexStation® 3). [9] * Monitor the increase in intracellular fluorescence in real-time (kinetic mode) for 20-30 minutes. [9]Alternatively, an endpoint reading can be taken.
-
-
Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) or the endpoint fluorescence intensity is proportional to the transporter activity. Calculate IC₅₀ values as described for the radioactive assay.
Conclusion and Future Directions
The pyrrolidine-3-carboxylic acid scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of neurotransmitter transporters. As demonstrated, systematic modifications to the core structure, guided by robust in vitro screening protocols, can lead to analogs with significantly improved biological efficacy. The hypothetical SAR table illustrates how substitutions on the N1 and C4 positions can dramatically enhance potency and selectivity for the BGT1 GABA transporter.
Future research should focus on further exploring the chemical space around this scaffold. The synthesis of novel analogs with diverse substituents, coupled with high-throughput screening using fluorescence-based assays, will accelerate the discovery of new chemical entities. Promising hits should then be profiled for their pharmacokinetic properties (ADME) and evaluated in in vivo models of neurological disorders to confirm their therapeutic potential. [10]The ultimate goal is the development of next-generation therapeutics with superior efficacy and safety profiles for the treatment of debilitating CNS conditions.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Szewczyk, M., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central.
- Szewczyk, M., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications.
- Creative Proteomics. How to Measure Neurotransmitter Levels?.
- Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. PubMed.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- Hernández-López, S., et al. (2018). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central.
- Page, B. D. G., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science.
- BenchChem. (2025). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- Bohrium. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- ResearchGate. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF.
- Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
A Head-to-Head Comparison of Catalysts for Asymmetric Aldol Reactions: A Guide for Researchers
The asymmetric aldol reaction stands as one of the most powerful and versatile carbon-carbon bond-forming reactions in synthetic organic chemistry.[1][2] Its ability to construct β-hydroxy carbonyl moieties with precise control over up to two new stereocenters makes it an indispensable tool in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[3] The evolution from stoichiometric chiral auxiliaries to catalytic methods has marked a significant advance, driven by the principles of atom economy and green chemistry.[4][5]
This guide provides a head-to-head comparison of the primary catalyst classes employed in modern asymmetric aldol reactions: organocatalysts, metal-based catalysts, and biocatalysts. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of options and instead offer a nuanced, field-proven perspective on catalyst selection, grounded in mechanistic understanding and supported by experimental data. We will explore the causality behind experimental choices, examine performance metrics, and provide validated protocols to empower researchers in their synthetic endeavors.
Organocatalysis: The Rise of Small Molecule Catalysts
The advent of organocatalysis, particularly the use of the simple amino acid L-proline, revolutionized the field by mimicking the enamine-based mechanism of Class I aldolase enzymes.[1][6] These catalysts are generally characterized by their operational simplicity, low toxicity, and stability to moisture and oxygen, making them highly attractive for broad application.[7][8]
Mechanism of Action: Enamine Catalysis
The catalytic cycle, pioneered by List and Barbas, begins with the formation of a nucleophilic enamine intermediate from the reaction of a ketone donor with the secondary amine of the proline catalyst.[6][9] This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often referred to as the Zimmerman-Traxler model, where the bulky substituent of the aldehyde is oriented equatorially to minimize steric hindrance.[10] The carboxylate group of proline is crucial, acting as a Brønsted acid to activate the aldehyde and stabilize the transition state via hydrogen bonding.[10][11] Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral aldol product.[6]
Caption: Catalytic cycle for the (S)-proline-catalyzed direct asymmetric aldol reaction.
Performance and Applications
Proline and its derivatives have been successfully applied to a wide range of substrates. While the initial discovery focused on the reaction between acetone and aromatic aldehydes, subsequent developments have expanded the scope to include cyclic ketones, linear ketones, and aliphatic aldehydes.[1][12]
Table 1: Performance Comparison of Representative Organocatalysts
| Catalyst | Donor | Acceptor | Cat. Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 30 | 68 | 99:1 | 96 | [13] |
| (S)-Proline | Acetone | Isobutyraldehyde | 20-30 | 97 | - | 96 | [14] |
| Prolinamide 5 | Acetone | 4-Nitrobenzaldehyde | 20 | >95 | - | 97 | [3] |
| Diarylprolinol 1 | Acetaldehyde | Propanal | 5-10 | 85 | 95:5 | 99 |[15] |
Causality Behind Experimental Choices:
-
Solvent: Highly dipolar aprotic solvents like DMSO or DMF are often used because they solubilize the proline catalyst and promote the desired reaction pathway.[16] However, recent protocols have shown that hydroalcoholic solutions can also be highly effective, combining high reactivity and stereocontrol.[16]
-
Catalyst Loading: Proline-catalyzed reactions often require relatively high catalyst loadings (10–30 mol%).[1] This is a notable drawback compared to metal-based systems. More active prolinamide and diarylprolinol silyl ether derivatives have been developed to achieve high yields and enantioselectivities at lower loadings.[3][17]
-
Reaction Time: These reactions can be slow, sometimes requiring 24-72 hours to reach completion.[1][18]
Advantages:
-
Stable to air and moisture, not requiring inert reaction conditions.[7][14]
-
Environmentally friendly ("green chemistry").[8]
Disadvantages:
-
Often require high catalyst loadings.[3]
-
Reaction rates can be slow.[1]
-
Substrate scope can be limited for certain catalyst derivatives.[20]
Metal-Based Catalysis: Efficiency and Selectivity
Chiral metal complexes function as Lewis acids, activating the acceptor carbonyl group and organizing the transition state to induce stereoselectivity.[2] This class of catalysts encompasses a wide range of metals (e.g., Zn, Ti, Cu, La) and chiral ligands (e.g., BINOL, Salen). They often operate at very low catalyst loadings and exhibit high turnover numbers.
Mechanism of Action: Chiral Lewis Acid Catalysis
In a typical direct aldol reaction catalyzed by a chiral zinc complex (mimicking Class II aldolases), the metal center coordinates to both the ketone donor and the aldehyde acceptor.[1] This dual coordination facilitates the formation of a metal enolate and simultaneously activates the aldehyde for nucleophilic attack. The rigid chiral ligand framework creates a well-defined asymmetric environment, forcing the reaction to proceed through a specific transition state that leads to the desired enantiomer.
Caption: Generalized catalytic cycle for a metal-catalyzed direct asymmetric aldol reaction.
Performance and Applications
Metal catalysts are renowned for their high efficiency and ability to control both diastereoselectivity and enantioselectivity.[21] Heterobimetallic complexes, such as Shibasaki's Lanthanum-Lithium-BINOL (LLB) catalyst, are particularly effective for direct aldol reactions of unmodified ketones.[21] More recently, catalyst systems have been developed that allow for stereodivergent synthesis, providing access to all four possible stereoisomers from the same set of starting materials simply by changing the catalyst ligand.[22]
Table 2: Performance Comparison of Representative Metal-Based Catalysts
| Catalyst | Donor | Acceptor | Cat. Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Zn-ProPhenol | 2-Hydroxyacetophenone | Aromatic Aldehydes | 2.5 | 91-99 | 95:5 to >99:1 | 96 to >99 | [23] |
| Ti(O-iPr)₄-Salen | Malonic Acid Half Thioester | Aromatic Aldehydes | 5 | 91 | >20:1 (syn) | 99 | [22] |
| Rh-TADDOL | Methyl Vinyl Ketone | Aromatic Aldehydes | 1-5 | 70-97 | >20:1 (syn) | 92-98 | [24] |
| LLB-KOH | Acetophenone | 4-Chlorobenzaldehyde | 3-8 | 85 | - | 92 |[21] |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Unlike many organocatalytic systems, metal-catalyzed reactions often require strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen) because the Lewis acidic metal centers are highly sensitive to water, which can deactivate the catalyst.
-
Ligand Design: The choice of chiral ligand is paramount. The ligand's steric and electronic properties create the specific chiral pocket that dictates the stereochemical outcome. For example, the development of Salen and Salalen ligands enabled a switch between syn and anti diastereoselectivity in certain aldol reactions.[22]
-
Additives: Additives like bases (e.g., KOH in LLB-KOH) or alcohols can serve as co-catalysts or activators, enhancing the catalytic activity and shortening reaction times.[21]
Advantages:
-
High catalytic activity, often effective at low catalyst loadings (0.1–5 mol%).
-
Excellent levels of enantioselectivity and diastereoselectivity.[25]
-
Broad substrate scope and high functional group tolerance in well-developed systems.[2]
Disadvantages:
-
Sensitivity to air and moisture often necessitates inert atmosphere techniques.
-
Potential for heavy metal contamination in the final product, a critical concern in drug development.
-
Catalysts and ligands can be expensive and complex to synthesize.
Biocatalysis: Nature's Approach
Enzymes, particularly aldolases, represent nature's solution to stereoselective aldol reactions. They operate with exceptional precision in aqueous environments under mild conditions.[20] While their application in organic synthesis was historically limited by substrate scope, modern protein engineering and the discovery of enzyme promiscuity are expanding their utility.[26][27]
Mechanism of Action: Aldolase Enzymes
Aldolases are broadly classified into two types, mirroring the mechanisms of small-molecule catalysts:
-
Class I Aldolases: Found in animals and plants, they utilize an enamine-based mechanism where a lysine residue in the active site reacts with the ketone donor.[1]
-
Class II Aldolases: Found in fungi and bacteria, they are metalloenzymes that use a divalent metal ion (typically Zn²⁺) to coordinate the ketone and facilitate the formation of a metal enolate.[1]
Recently, artificial enzymes have been developed by grafting organocatalytic polymers, like poly-proline, onto protein scaffolds, combining the robustness of enzymes with the broader substrate recognition of organocatalysts.[28]
Performance and Applications
The primary advantage of enzymes is their near-perfect stereocontrol. However, they are often highly specific to their natural substrates. Lipases, a class of hydrolases, have shown promiscuous aldolase activity, though often with modest enantioselectivity in their initial applications.[26]
Table 3: Performance of Representative Biocatalysts
| Catalyst | Donor | Acceptor | Medium | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | Acetone | 4-Nitrobenzaldehyde | Organic Solvent + 1% H₂O | 11.7 | 43.6 | [26] |
| Artificial Polyenzyme (ArPoly) | Acetone | 4-Nitrobenzaldehyde | Water | 33 | 94 | [28] |
| Aldolase Antibody 38C2 | Acetone | 4-Nitrobenzaldehyde | Aqueous Buffer | High | >99 |[12] |
Causality Behind Experimental Choices:
-
Aqueous Media: Biocatalytic reactions are typically performed in water or aqueous buffers at physiological pH and temperature, aligning with green chemistry principles.[20]
-
Immobilization: Immobilizing enzymes on solid supports can enhance their stability, facilitate catalyst recovery and recycling, and improve their performance in non-aqueous media.[26]
Advantages:
-
Extremely high (often perfect) enantioselectivity and diastereoselectivity.
-
Operate under mild, environmentally benign conditions (water, neutral pH, room temp).[20]
-
Highly sustainable and biodegradable.
Disadvantages:
-
Often have a narrow substrate scope.[12]
-
Can be sensitive to non-physiological conditions (temperature, pH, organic solvents).
-
Can exhibit product inhibition, limiting conversion.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following section details a representative, self-validating protocol for the widely used L-proline catalyzed asymmetric aldol reaction.
Protocol: (S)-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a well-established starting point for researchers exploring organocatalytic aldol reactions.[6][19][29]
Objective: To synthesize (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone with high diastereo- and enantioselectivity.
Materials:
-
(S)-Proline (Catalyst)
-
Cyclohexanone (Donor)
-
4-Nitrobenzaldehyde (Acceptor)
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (e.g., 0.3 mmol, 30 mol%). Add DMSO (10 mL). Stir the mixture for 15-20 minutes at room temperature.
-
Causality: DMSO is used to ensure the catalyst is fully or partially dissolved, which is crucial for catalytic turnover.[29] Proline's bifunctional nature is key here.
-
-
Addition of Reactants: To the stirring solution, add cyclohexanone (3.0 mmol, 3 eq.), followed by 4-nitrobenzaldehyde (1.0 mmol, 1 eq.).
-
Causality: Using an excess of the ketone donor (cyclohexanone) pushes the reaction equilibrium towards the product and minimizes the potential for self-condensation of the aldehyde.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot.
-
Aqueous Workup: Once the reaction is complete, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Causality: The acidic NH₄Cl solution protonates any remaining enamine or enolate species and helps to break up emulsions during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality: Washing with water removes the DMSO solvent and any remaining water-soluble components like proline. The brine wash helps to remove residual water from the organic layer.[29]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The stereoselectivity (dr and ee) of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Standard experimental workflow for an L-proline catalyzed asymmetric aldol reaction.
Conclusion and Outlook
The choice of catalyst for an asymmetric aldol reaction is a critical decision that depends on the specific synthetic challenge, available resources, and desired scale of the reaction.
-
Organocatalysts , especially proline and its derivatives, offer an excellent entry point due to their low cost, operational simplicity, and environmental friendliness. They are ideal for many applications where moderate catalyst loadings and longer reaction times are acceptable.
-
Metal-based catalysts are the workhorses for high-efficiency and stereocomplex transformations. When extremely high selectivity and low catalyst loadings are paramount, and the necessary inert-atmosphere techniques are available, they are often the superior choice.
-
Biocatalysts represent the frontier of sustainable synthesis. While currently limited by substrate scope, their unparalleled selectivity and mild operating conditions make them an exciting and rapidly developing option, particularly as new artificial and engineered enzymes become more accessible.
For the modern researcher, a deep understanding of the mechanistic underpinnings and practical limitations of each catalyst class is essential. By weighing the trade-offs between cost, speed, selectivity, and operational complexity, scientists can strategically select the optimal catalyst to accelerate their research and development programs.
References
-
Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research. [Link]
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews. [Link]
-
Wang, W. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Pure and Applied Chemistry. [Link]
-
Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Thermodynamics and Catalysis. [Link]
-
Mlynarski, J., & Paradowska, J. (2008). Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews. [Link]
-
Yoshikawa, N., Yamada, Y. M. A., Das, J., Sasai, H., & Shibasaki, M. (2002). Diastereo- and Enantioselective Direct Catalytic Aldol Reaction of 2-Hydroxyacetophenones with Aldehydes Promoted by a Heteropolymetallic Complex. The Journal of Organic Chemistry. [Link]
-
CMC107. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. [Link]
-
Li, S., et al. (2022). Artificial Enzymes Combining Proteins with Proline Polymers for Asymmetric Aldol Reactions in Water. ACS Catalysis. [Link]
-
Hall, M., et al. (2022). Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition. [Link]
-
Celentano, G., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
-
Houk, K. N., et al. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research. [Link]
-
Houk, K. N., et al. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research. [Link]
-
Dias, L. C., et al. (2012). Metal-catalyzed asymmetric aldol reactions. Journal of the Brazilian Chemical Society. [Link]
-
Wikipedia contributors. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Krische, M. J. (2010). Diastereo- and Enantioselective Reductive Aldol Addition of Vinyl Ketones via Catalytic Hydrogenation. Synlett. [Link]
-
Contente, M. L., & Molinari, F. (2018). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules. [Link]
-
Paterson, I., & Cowden, C. J. (1997). Catalytic, Asymmetric Synthesis and Diastereoselective Aldol Reactions of Dipropionate Equivalents. The Journal of Organic Chemistry. [Link]
-
Gümüş, M., & Gümüş, S. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. [Link]
-
Sahoo, B. M., & Banik, B. K. (2020). Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]
-
ResearchGate. (2024). A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. ResearchGate. [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
-
Illinois Chemistry. (2003). Catalysis Of "Direct" Asymmetric Aldol Reactions. University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (2025). The Direct Catalytic Asymmetric Aldol Reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Highly enantioselective aldol reaction catalyzed by C2 symmetric organocatalyst. ResearchGate. [Link]
-
Reisman, S. E., et al. (2017). A catalytic enantioselective stereodivergent aldol reaction. Science. [Link]
-
G-A. Nagypál, I. (2018). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Molecules. [Link]
-
Faber, K. (2010). Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd. [Link]
-
Nagypál, I. (2018). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. OUCI. [Link]
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews. [Link]
-
Mahrwald, R. (2006). Catalytic Enantioselective Aldol Addition Reactions. Semantic Scholar. [Link]
-
Maruoka, K. (2010). Efficient Catalytic Methods for Asymmetric Cross‐Aldol Reaction of Aldehydes. The Chemical Record. [Link]
-
Corey, E. J., et al. (2002). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Catalytic asymmetric aldol reactions in aqueous media - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. scielo.br [scielo.br]
- 22. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Diastereo- and Enantioselective Reductive Aldol Addition of Vinyl Ketones via Catalytic Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 28. pubs.acs.org [pubs.acs.org]
- 29. scribd.com [scribd.com]
A Researcher's Guide to Comparative Cross-Reactivity Studies of 1-Isopropylpyrrolidine-3-carboxylic Acid Derivatives
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of novel 1-Isopropylpyrrolidine-3-carboxylic acid derivatives. As new chemical entities are synthesized, understanding their potential to cross-react with existing immunoassays is critical for drug development, toxicology screening, and ensuring the specificity of diagnostic tools. This document offers field-proven insights and detailed experimental protocols to empower researchers to generate robust and reliable comparative data.
The Imperative of Cross-Reactivity Assessment in Drug Development
Cross-reactivity is a phenomenon where a substance, structurally similar to the target analyte of an assay, binds to the assay's detection antibody, potentially leading to a false-positive result or inaccurate quantification. For novel compounds like this compound derivatives, which may share structural motifs with existing drugs or endogenous molecules, a thorough evaluation of cross-reactivity is not merely a regulatory checkbox but a fundamental aspect of their preclinical characterization.
Understanding the cross-reactivity profile of a new chemical entity (NCE) is paramount for several reasons:
-
Specificity of Targeted Assays: When developing a specific immunoassay for a this compound derivative, it is crucial to assess its cross-reactivity against its own metabolites and other structurally related compounds to ensure the assay's specificity.
-
Off-Target Effects: Significant cross-reactivity with antibodies targeting other molecules can sometimes hint at potential off-target biological activity, warranting further investigation.
This guide will walk you through the essential steps to design, execute, and interpret cross-reactivity studies for your this compound derivatives, ensuring scientific rigor and trustworthy results.
Designing a Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study should be systematic and comparative. The core of the study often revolves around a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is a widely accepted method for quantifying cross-reactivity.[6][7][8]
The fundamental principle of a competitive ELISA for cross-reactivity is to measure the ability of a test compound (a this compound derivative) to compete with a labeled antigen for a limited number of antibody binding sites. The higher the affinity of the test compound for the antibody, the less labeled antigen will bind, resulting in a weaker signal.
Below is a logical workflow for a comprehensive cross-reactivity assessment:
Caption: A logical workflow for conducting cross-reactivity studies.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step methodology for a competitive ELISA. It is crucial to optimize parameters such as antibody and coating antigen concentrations for each specific immunoassay.
Materials and Reagents
-
High-binding 96-well microplates
-
Target-specific primary antibody
-
Antigen conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound derivatives (test compounds)
-
Target analyte (for standard curve)
-
Microplate reader
Step-by-Step Procedure
-
Antigen Coating:
-
Dilute the coating antigen to a pre-determined optimal concentration in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in 3.2.2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (for the standard curve) and each this compound derivative (test compounds) in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the microplate.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in 3.2.2.
-
-
Enzyme-Conjugated Antigen Incubation:
-
Add 100 µL of the diluted enzyme-conjugated antigen to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in 3.2.2 five times.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The cornerstone of interpreting cross-reactivity data is the calculation of the IC50 value and the subsequent determination of percent cross-reactivity.
Calculation of IC50
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This is determined by plotting the absorbance values against the logarithm of the analyte concentration and fitting a sigmoidal dose-response curve.
Calculation of Percent Cross-Reactivity
The percent cross-reactivity of a derivative is calculated relative to the target analyte of the assay using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100
A higher percent cross-reactivity indicates a greater potential for the derivative to interfere with the assay.
Comparative Data Presentation
For a clear and objective comparison, the results should be summarized in a tabular format. Below is a hypothetical example for a series of this compound derivatives.
| Derivative ID | Structural Modification | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | - | 50 | 100% |
| Derivative A | R-group substitution at position X | 250 | 20% |
| Derivative B | S-group substitution at position Y | 1000 | 5% |
| Derivative C | Isopropyl group modification | 75 | 67% |
| Derivative D | Carboxylic acid esterification | > 10,000 | < 0.5% |
This table allows for a quick assessment of how different structural modifications impact the cross-reactivity, providing valuable structure-activity relationship (SAR) insights.
The Indispensable Role of Confirmatory Methods
It is imperative to recognize that immunoassays are screening tools.[9] All presumptive positive results from an immunoassay should be confirmed using a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These techniques provide definitive structural information and are considered the gold standard for confirmation.
The relationship between screening and confirmatory testing can be visualized as follows:
Caption: Workflow for screening and confirmation of results.
Conclusion
The evaluation of cross-reactivity for novel this compound derivatives is a critical step in their development. By employing a systematic approach, utilizing robust experimental protocols like competitive ELISA, and presenting the data in a clear, comparative manner, researchers can generate high-quality, trustworthy data. This information is essential for making informed decisions throughout the drug discovery and development pipeline and for ensuring the analytical integrity of screening programs. Always remember that cross-reactivity is not an inherent, fixed property but can be influenced by the specific assay conditions and reagents.[10][11] Therefore, thorough validation is paramount.
References
-
Couper, F. J., & Logan, B. K. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of forensic sciences, 58(1), 148–155. [Link]
-
Swortwood, M. J., et al. (2014). Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology. Journal of analytical toxicology, 38(7), 414–420. [Link]
-
Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 726–731. [Link]
-
Walton, S. E., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Forensic toxicology, 42(1), 1–11. [Link]
-
Swortwood, M. J., et al. (2014). Validation of the only commercially available immunoassay for synthetic cathinones in urine: Randox Drugs of Abuse V Biochip Array Technology. Drug testing and analysis, 6(7-8), 756–764. [Link]
-
The Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]
-
Mastrovito, R., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. ResearchGate. [Link]
-
The Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]
-
ResearchGate. (n.d.). Commercial immunoassay kits and reagents. [Link]
-
Zhang, Y., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(19), 3583. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Applied Sciences, 11(14), 6543. [Link]
-
Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences, 31(1), 26-34. [Link]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
-
Li, Y., et al. (2023). Development of a Competitive ELISA for Detecting Antibodies Against Pseudorabies Virus Glycoprotein D. Viruses, 15(11), 2244. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8831034. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6543. [Link]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
Zhao, Y., et al. (2024). A candidate competitive ELISA based on monoclonal antibody 3A8 for diagnosis of contagious bovine pleuropneumonia. Veterinary Research Communications, 48(1), 1-9. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 4039-4091. [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5029. [Link]
-
Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic pathology, 5, 2374289518811797. [Link]
-
Le Goff, C., & Thiaucourt, F. (1998). A competitive ELISA for the specific diagnosis of contagious bovine pleuropneumonia (CBPP). Veterinary microbiology, 60(2-4), 179–191. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 144-165. [Link]
-
Yates, T. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of analytical toxicology, bkaf055. Advance online publication. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 940, 7–14. [Link]
-
Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1238, 130687. [Link]
-
Dumat, B., et al. (2017). Determination of cross-reactivity of poly- and monoclonal antibodies for synthetic cannabinoids by direct SPR and ELISA. Forensic science international, 281, 148–155. [Link]
-
Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 2804-2814. [Link]
-
Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. [Link]
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
Sources
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the only commercially available immunoassay for synthetic cathinones in urine: Randox Drugs of Abuse V Biochip Array Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Competitive ELISA for Detecting Antibodies Against Pseudorabies Virus Glycoprotein D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A candidate competitive ELISA based on monoclonal antibody 3A8 for diagnosis of contagious bovine pleuropneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A competitive ELISA for the specific diagnosis of contagious bovine pleuropneumonia (CBPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Pyrrolidine-3-Carboxylic Acids: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine ring is a cornerstone of molecular design. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores the critical need for efficient and stereocontrolled synthetic methodologies.[1][2] Among the vast landscape of pyrrolidine-containing scaffolds, pyrrolidine-3-carboxylic acids and their derivatives represent a particularly valuable class of building blocks, offering a strategic entry point for creating diverse and biologically active molecules.
This guide provides an in-depth, objective comparison of the three primary strategies for synthesizing substituted pyrrolidine-3-carboxylic acids: Asymmetric [3+2] Cycloaddition , Organocatalytic Asymmetric Michael Addition , and Chiral Pool Synthesis . We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on yield, stereoselectivity, scalability, and overall practicality.
Asymmetric [3+2] Cycloaddition: Convergent and Stereocontrolled Ring Construction
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes stands as one of the most elegant and powerful methods for the de novo synthesis of the pyrrolidine core.[3] This strategy allows for the rapid assembly of the heterocyclic ring with the simultaneous formation of multiple stereocenters, offering a high degree of molecular complexity in a single step.[4] The use of chiral metal catalysts, particularly those based on silver (Ag) and copper (Cu), has been instrumental in achieving high levels of enantioselectivity.[5]
Mechanistic Rationale: The Role of the Metal Catalyst
The catalytic cycle of a metal-catalyzed asymmetric 1,3-dipolar cycloaddition typically begins with the in situ generation of an azomethine ylide from an α-imino ester. The metal catalyst, coordinated to a chiral ligand, plays a dual role. Firstly, it acts as a Lewis acid, activating the imine for deprotonation and subsequent ylide formation. Secondly, the chiral environment created by the ligand directs the facial selectivity of the cycloaddition, thereby controlling the stereochemical outcome of the reaction. The choice of metal and ligand is therefore critical in achieving high diastereo- and enantioselectivity.[5]
Caption: Workflow for Asymmetric [3+2] Cycloaddition.
Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from a general procedure for the silver-catalyzed cycloaddition of an azomethine ylide with an acrylate dipolarophile.[6]
Materials:
-
N-benzylideneglycine methyl ester (α-imino ester)
-
Ethyl acrylate (dipolarophile)
-
Silver Acetate (AgOAc)
-
Chiral Ligand (e.g., (R)-BINAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Hydroxide (KOH)
Procedure:
-
To a solution of N-benzylideneglycine methyl ester (0.25 mmol) and ethyl acrylate (0.3 mmol) in anhydrous THF (3 mL) under an inert atmosphere, add silver acetate (0.025 mmol) and the chiral ligand (e.g., (R)-BINAP, 0.0275 mmol).
-
To the resulting mixture, add powdered potassium hydroxide (0.025 mmol) and stir vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidine-3-carboxylate.
Expected Outcome: This reaction typically affords the corresponding polysubstituted pyrrolidine-3-carboxylate in good yield (e.g., 92%) and with high diastereoselectivity.[6] The enantioselectivity will be dependent on the choice of chiral ligand.
Organocatalytic Asymmetric Michael Addition: A Powerful C-C Bond Forming Strategy
Organocatalysis has emerged as a robust and environmentally benign alternative to metal-catalyzed transformations. In the context of pyrrolidine synthesis, the asymmetric Michael addition of carbonyl compounds to nitroolefins, catalyzed by chiral secondary amines, is a particularly powerful strategy.[7] This approach leverages the formation of a transient enamine intermediate to achieve high levels of stereocontrol.
Mechanistic Rationale: Enamine Catalysis
The catalytic cycle begins with the reaction of a chiral secondary amine catalyst (often a derivative of proline) with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine. This enamine then undergoes a stereoselective conjugate addition to the nitroolefin. The facial selectivity of this addition is dictated by the steric environment of the chiral catalyst. Subsequent intramolecular cyclization of the resulting γ-nitrocarbonyl intermediate, followed by reduction of the nitro group and lactamization/reduction, furnishes the desired substituted pyrrolidine. The stereocenters created in the initial Michael addition control the final stereochemistry of the pyrrolidine ring.
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
Navigating the Pyrrolidine Scaffold: A Comparative Guide to 1-Isopropylpyrrolidine-3-carboxylic acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, a foundational component in a multitude of clinically significant molecules. Its inherent three-dimensionality and the capacity for stereospecific functionalization make it an invaluable building block in the design of novel therapeutics. While a diverse array of substituted pyrrolidine-3-carboxylic acids have been explored, this guide focuses on the N-isopropyl variant, 1-Isopropylpyrrolidine-3-carboxylic acid , and provides a comparative analysis against other key members of this chemical class.
The Strategic Importance of the N-Substituted Pyrrolidine-3-Carboxylic Acid Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, offers a unique combination of rigidity and conformational flexibility. This "pseudorotation" allows for a nuanced exploration of three-dimensional space, a critical factor in optimizing interactions with biological targets. The carboxylic acid moiety at the 3-position provides a key handle for derivatization, enabling the synthesis of amides, esters, and other functional groups essential for modulating pharmacological activity.
The substituent on the nitrogen atom plays a pivotal role in defining the physicochemical properties and biological activity of the molecule. The choice of the N-substituent can influence:
-
Basicity: Affecting the molecule's ionization state at physiological pH, which in turn impacts solubility, membrane permeability, and target binding.
-
Lipophilicity: Modulating the overall fat-solubility of the compound, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Steric Hindrance: Influencing the accessibility of the nitrogen lone pair and the overall shape of the molecule, thereby affecting its binding to target proteins.
-
Pharmacophore Extension: The N-substituent can be designed to interact with specific pockets within a biological target, enhancing potency and selectivity.
This compound: A Cursory Examination
Despite the widespread use of the pyrrolidine-3-carboxylic acid core, specific and detailed applications of This compound (CAS 915925-03-0) in the peer-reviewed scientific literature are not extensively documented. Its commercial availability from various suppliers suggests its use as a building block in proprietary drug discovery programs. The isopropyl group, a small, branched alkyl substituent, would be expected to confer a moderate increase in lipophilicity compared to the unsubstituted parent molecule, while its steric bulk could influence the conformational preferences of the pyrrolidine ring.
Comparative Analysis: N-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives
To provide a functional comparison, we will examine the applications of well-documented N-substituted pyrrolidine-3-carboxylic acid analogs, offering insights into how the choice of the N-substituent dictates therapeutic application.
| N-Substituent | Key Applications | Rationale for N-Substituent |
| Hydrogen (Unsubstituted) | Chiral building block for various enzyme inhibitors and receptor antagonists. | Provides a versatile starting point for further N-functionalization. The secondary amine is a key pharmacophoric element in many applications. |
| tert-Butoxycarbonyl (Boc) | Protected intermediate for the synthesis of complex molecules, particularly in peptide synthesis. | The Boc group is a widely used protecting group for amines, allowing for selective reactions at other parts of the molecule. It is readily removed under acidic conditions. |
| Benzyl (Bn) | Intermediate in the synthesis of various therapeutic agents. | The benzyl group can be introduced via reductive amination and removed by hydrogenolysis, making it a useful protecting group or a precursor for further derivatization. |
| Aryl/Heteroaryl Groups | Core scaffold for potent and selective inhibitors of various enzymes and receptors. | The aromatic or heteroaromatic ring can engage in π-π stacking, hydrogen bonding, and other specific interactions within the target's binding site, leading to enhanced potency and selectivity. |
Experimental Protocols: Synthesis of N-Substituted Pyrrolidine-3-Carboxylic Acids
The synthesis of N-substituted pyrrolidine-3-carboxylic acids can be achieved through several established methods. A common and straightforward approach is the N-alkylation or N-arylation of a pyrrolidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
General Protocol for N-Isopropylation of Pyrrolidine-3-Carboxylic Acid Ethyl Ester
This protocol describes a representative procedure for the synthesis of this compound, a process that can be adapted for other N-alkyl substituents.
Step 1: N-Isopropylation via Reductive Amination
-
To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetone (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1-isopropylpyrrolidine-3-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ethyl 1-isopropylpyrrolidine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
Causality Behind Experimental Choices:
-
Reductive Amination: This method is a mild and efficient way to form C-N bonds. Sodium triacetoxyborohydride is a preferred reducing agent as it is less reactive than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the aldehyde or ketone.
-
Ester Hydrolysis: The use of an ester as a protecting group for the carboxylic acid allows for the N-alkylation to proceed without interference from the acidic proton of the carboxylic acid. Saponification with a base like lithium hydroxide is a standard method for deprotection.
Visualizing the Synthetic Pathway
A Senior Application Scientist's Guide to Evaluating Chiral Columns for Pyrrolidine-3-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutics. Pyrrolidine-3-carboxylic acid, a valuable chiral building block, is no exception. The spatial arrangement of its functional groups can lead to significantly different pharmacological activities between its (R) and (S) enantiomers. Therefore, the ability to accurately resolve and quantify these enantiomers is paramount.
This guide provides an in-depth, objective comparison of the performance of different chiral stationary phases (CSPs) for the separation of pyrrolidine-3-carboxylic acid and its analogs. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, grounding our recommendations in the fundamental principles of chiral recognition.
The Landscape of Chiral Separations for Amino Acids
The separation of amino acid enantiomers, particularly polar and zwitterionic molecules like pyrrolidine-3-carboxylic acid, presents a unique set of challenges. The ideal chiral stationary phase should offer a combination of strong enantioselectivity, high efficiency, and robustness. In this guide, we will focus on three major classes of CSPs that have demonstrated significant utility in this area:
-
Polysaccharide-Based CSPs: These are some of the most widely used chiral selectors due to their broad applicability.
-
Macrocyclic Glycopeptide CSPs: These have emerged as powerful tools for the direct separation of underivatized amino acids.
-
Ligand-Exchange CSPs: This classic technique remains a highly effective and specific method for the resolution of racemic amino acids.
Below, we will explore the performance of each of these column types, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific analytical needs.
Polysaccharide-Based Chiral Stationary Phases: A Versatile Workhorse
Polysaccharide-based CSPs, typically derived from cellulose or amylose that has been coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities. The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral polymer. These interactions are a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, all dictated by the intricate helical structure of the polysaccharide derivative.[1]
For pyrrolidine-3-carboxylic acid, a direct separation can be achieved on a column such as the Chiralcel® OD-H. Due to the polar nature of the analyte, a normal phase mobile phase is typically employed. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), is often necessary to protonate the carboxylic acid group, thereby reducing peak tailing and improving chromatographic performance.
While direct separation of the underivatized acid is possible, derivatization of the amino acid can sometimes enhance resolution and detection. For instance, derivatization of the structurally similar amino acid proline with 4-chloro-7-nitrobenzofurazan (NBD-Cl) allows for sensitive fluorescence detection and excellent separation on a CHIRALPAK-IA column.[1][2]
Performance Data for Polysaccharide-Based CSPs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Reference |
| Pyrrolidine-3-carboxylic acid | Chiralcel® OD-H | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | > 1.5 | - | [3] |
| NBD-derivatized Proline | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | Ethanol with 0.1% TFA | 0.6 | > 2.0 | < 10 | [2] |
Experimental Protocol: Direct Separation on a Polysaccharide-Based CSP
Figure 1: Workflow for the direct chiral separation of pyrrolidine-3-carboxylic acid.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of racemic pyrrolidine-3-carboxylic acid in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System and Column: Use a standard HPLC system equipped with a UV detector. The chiral stationary phase is a Chiralcel® OD-H column (250 x 4.6 mm, 10 µm).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis. The two enantiomers should be baseline resolved.
Macrocyclic Glycopeptide Chiral Stationary Phases: Superior Selectivity for Underivatized Amino Acids
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC™ T), have proven to be exceptionally effective for the enantioseparation of underivatized amino acids.[4][5] The chiral recognition mechanism is multifaceted, involving a combination of electrostatic interactions, hydrogen bonding, inclusion complexation within the macrocyclic cavity, and steric effects. For amino acids, a key interaction is the electrostatic attraction between the protonated amine of the analyte and the negatively charged carboxyl groups of the glycopeptide, or vice-versa.[6]
These columns are highly versatile and can be operated in reversed-phase, normal-phase, and polar organic modes. For cyclic amino acids like pyrrolidine-3-carboxylic acid, the reversed-phase mode is often a good starting point, using a simple mobile phase of methanol and water with a small amount of an acidic or basic modifier to control the ionization state of the analyte and the stationary phase. The CHIROBIOTIC™ T column, in particular, has demonstrated broad selectivity for a wide range of cyclic amino acids.[4]
Performance Data for Macrocyclic Glycopeptide CSPs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Reference |
| Proline | Astec® CHIROBIOTIC™ T (10cm x 4.6mm, 5µm) | Methanol/Water (90:10) | 1.0 | ~2.0 | < 3 | [7] |
| 4-Hydroxyphenylglycine | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | Methanol/Water/Formic Acid (80:20:0.1) | 1.0 | > 2.0 | < 10 | [8] |
Experimental Protocol: Direct Separation on a Macrocyclic Glycopeptide CSP
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography of amino acids [biotopics.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropylpyrrolidine-3-carboxylic acid
This document provides a detailed, procedural guide for the safe handling and disposal of 1-Isopropylpyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes regulatory standards with practical laboratory protocols. The procedures outlined herein are grounded in established safety principles to ensure the protection of personnel and the environment.
Hazard Identification and Chemical Profile
This compound is a heterocyclic compound containing both a carboxylic acid functional group and a tertiary amine (the pyrrolidine nitrogen). This bifunctional nature dictates its chemical reactivity, potential hazards, and, consequently, its disposal requirements.
-
Corrosivity: As a carboxylic acid, it is acidic and can be corrosive to metals and tissue.
-
Reactivity: The tertiary amine group confers basic properties. The molecule is amphoteric but will primarily react as an acid. It is incompatible with strong oxidizing agents, strong bases, and strong acids. Mixing with incompatible materials can lead to vigorous or exothermic reactions.[1][2]
Crucial First Step: Before handling, always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains specific information on hazards, handling, and emergency procedures that is essential for a complete risk assessment.
Regulatory Framework: The Foundation of Compliance
The disposal of any laboratory chemical is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA and the Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, defines which chemical wastes are considered "hazardous."[5] It is the generator's responsibility to determine if their waste is hazardous.[6] this compound waste would likely be classified as hazardous due to its corrosive characteristic (if the pH is ≤ 2) or if it is mixed with other listed hazardous wastes.[7]
-
Generator Status: Your laboratory or facility will have a specific EPA waste generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the amount of hazardous waste produced per month.[8][9] This status dictates storage time limits and reporting requirements.[8]
-
OSHA's Hazard Communication Standard (HazCom): OSHA requires that hazards are communicated to employees.[10] This includes proper labeling of waste containers and providing access to SDSs.[10][11]
On-Site Waste Management: Protocols for the Laboratory
Proper management begins the moment the chemical is deemed a waste. Adherence to these steps is critical for safety and compliance.
Personal Protective Equipment (PPE)
When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles meeting OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A lab coat and closed-toe shoes are required.
Waste Segregation and Incompatibility
Never mix this compound waste with incompatible chemicals.[1][12] This is a critical safety measure to prevent dangerous reactions.
-
Store separately from:
-
Strong Bases (e.g., sodium hydroxide)
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides)
-
Strong Acids (to prevent potential polymerization or decomposition reactions)
-
Metals[1]
-
-
Use dedicated, clearly labeled waste containers for organic acid waste.[1][12]
Container Selection and Labeling
-
Container Type: Use a compatible, leak-proof container. High-density polyethylene (HDPE) or glass containers are typically suitable.[1][13] The container must have a secure, tight-fitting lid.[7]
-
Labeling: The moment waste is first added, the container must be labeled.[7] The label must include:
Satellite Accumulation Areas (SAA)
Laboratories may accumulate hazardous waste in an SAA, which is an area at or near the point of generation and under the control of laboratory personnel.[8][14]
-
Keep waste containers closed except when adding waste.[12][15]
-
Do not fill containers beyond 90% capacity to allow for expansion.[13]
-
Partially filled containers can remain in the SAA for up to one year.[12]
-
Once a container is full, it must be moved to the central accumulation area within three days.[12]
Disposal Pathway Decision Framework
The appropriate disposal method depends on the concentration of the acid and the presence of other hazardous contaminants. This decision tree illustrates the proper workflow.
Caption: Disposal decision workflow for this compound waste.
Detailed Disposal Protocols
Protocol 1: Neutralization of Dilute, Uncontaminated Aqueous Solutions (<10%)
This procedure applies ONLY to uncontaminated aqueous solutions of this compound at concentrations below 10%. Local regulations must permit the drain disposal of neutralized, non-hazardous salts. Always verify with your institution's Environmental Health and Safety (EHS) department.
Methodology:
-
Work Area: Perform this procedure in a certified chemical fume hood while wearing all required PPE.
-
Preparation: Place the container of acidic waste in a larger secondary container to contain any potential spills.
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the acidic waste with constant stirring.[1]
-
Causality: A weak base is used to control the reaction rate. Adding a strong base (like NaOH) can cause a violent, highly exothermic reaction, leading to boiling and splashing. Slow addition is critical to manage heat generation.
-
Be aware that this reaction will produce carbon dioxide gas (effervescence). Add the base slowly to prevent foaming over.
-
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 8.0.[1]
-
Final Disposal: Once neutralized and confirmed to be non-hazardous, the solution can typically be poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the solution) to ensure dilution within the drainage system.[1]
Protocol 2: Preparing Concentrated or Contaminated Waste for Licensed Disposal
All concentrated (>10%), contaminated, or non-aqueous waste containing this compound must be disposed of as hazardous waste.
Methodology:
-
Segregation & Collection: Collect the waste in a designated, compatible, and properly labeled hazardous waste container as described in Section 3. Do not mix it with other waste streams.
-
Secure Storage: Ensure the container lid is securely fastened. Store the sealed container in your lab's designated Satellite Accumulation Area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Documentation: Complete any required waste manifests or pickup request forms accurately, detailing the contents of the container. This "cradle-to-grave" tracking is a legal requirement.[8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate hazards.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[1]
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[3][16]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.[1]
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area.
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale & Source |
| PPE Requirement | Chemical splash goggles, nitrile gloves, lab coat | Protects against corrosive and irritant properties.[1][3] |
| Waste Classification | Hazardous Waste (typically corrosive) | Required by EPA regulations for safe management.[7][8] |
| Incompatible Wastes | Strong bases, strong acids, oxidizing agents | Prevents dangerous exothermic or explosive reactions.[1][2] |
| Neutralization Threshold | <10% uncontaminated aqueous solution | Dilute solutions can be safely neutralized; higher concentrations produce too much heat.[1] |
| Target pH for Neutralization | 6.0 - 8.0 | Ensures the final solution is non-corrosive and safe for drain disposal (where permitted).[1] |
| Container Fill Level | Maximum 90% of capacity | Allows for vapor expansion and prevents spills from overfilling.[13] |
| Full Container Removal | Within 3 days from SAA | A regulatory requirement to prevent excessive accumulation in lab areas.[12] |
References
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. ComplianceSigns.com. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA. [Link]
-
American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ACS. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. MLO. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
National Institutes of Health. (n.d.). Pyrrolidine. PubChem. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Webstaurant Store. (2015, February 12). SAFETY DATA SHEET - Concentrated Spic and Span. Webstaurant Store. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (1'R,3R)-1-(1'-Phenylethyl)-5-Oxo-3-Pyrrolidine Carboxylic Acid. Cole-Parmer. [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. WKU. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. fishersci.com [fishersci.com]
- 7. wku.edu [wku.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. connmaciel.com [connmaciel.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Isopropylpyrrolidine-3-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 1-Isopropylpyrrolidine-3-carboxylic acid. The causality behind each recommendation is explained to build a robust and intuitive safety culture in your laboratory.
Hazard Assessment & Risk Analysis
Understanding the specific risks associated with this compound is the foundational step for determining appropriate personal protective equipment. While comprehensive toxicological data for this specific molecule is not widely published, we can infer its primary hazards by analyzing its structural components: a carboxylic acid and a pyrrolidine ring.
The carboxylic acid group makes the compound acidic, posing risks of skin and eye irritation or burns upon contact.[1] The pyrrolidine moiety, found in related compounds, can also contribute to irritation. Furthermore, as this compound is a solid, it presents a risk of respiratory tract irritation if fine dust is inhaled.[2]
Primary Routes of Exposure & Potential Health Effects:
| Route of Exposure | Potential Hazards | Rationale |
| Eye Contact | Causes serious eye irritation or severe damage.[1][2] | Acidic nature can cause chemical burns to sensitive eye tissue.[1] |
| Skin Contact | May cause skin irritation or chemical burns with prolonged contact.[1] | Carboxylic acids can disrupt skin integrity. |
| Inhalation (Dust) | May cause respiratory tract irritation, drowsiness, or dizziness.[2][3] | Fine solid particles can be easily inhaled, irritating the nose, throat, and lungs. |
| Ingestion | Harmful if swallowed.[2] May cause nausea and vomiting.[3] | Direct ingestion can cause damage to the gastrointestinal tract. |
Given these potential hazards, a multi-layered PPE approach is not just recommended; it is essential for ensuring operator safety.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE, with escalations for higher-risk activities such as handling large quantities or potential splash scenarios.
| Protection Type | Minimum Requirement (All Tasks) | Recommended for High-Risk Tasks |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields.[4] | Chemical splash goggles and a full-face shield.[1] |
| Hand | Disposable nitrile gloves.[4][5] | Double-gloving with nitrile or wearing heavy-duty butyl rubber gloves.[1][4] |
| Body | Full-length laboratory coat.[4] | Chemical-resistant apron over a lab coat. For large quantities, a chemical-resistant suit may be necessary.[1] |
| Respiratory | Work in a certified chemical fume hood. | If a fume hood is unavailable or dust is generated, a NIOSH-approved respirator (e.g., N95 for dust, or one with acid gas cartridges for vapors) is required.[1][2] |
Eye and Face Protection
Direct contact with acidic compounds can cause irreversible eye damage.[1] Therefore, chemical splash goggles that form a seal around the eyes are mandatory. For procedures involving heating, potential splashing (e.g., dissolving in solvent), or handling quantities greater than a few grams, a full-face shield must be worn in addition to goggles to protect the entire face.[1]
Skin and Body Protection
A standard laboratory coat is the minimum requirement.[4] It is crucial to ensure it is fully buttoned. For transferring the solid or working with solutions, a chemical-resistant apron provides an additional layer of defense against spills. Clothing should be full-length pants and closed-toe shoes.[4]
Hand Protection
Nitrile gloves are essential for preventing skin contact.[1][5] If there is a risk of prolonged contact or immersion, heavier butyl rubber gloves offer superior protection against a broader range of chemicals, including acids.[1] When handling the compound, it is good practice to double-glove , allowing for the quick removal of a contaminated outer glove without exposing the skin.[4] Always inspect gloves for tears or holes before use and remove them immediately after contact with the chemical, followed by thorough hand washing.[4]
Respiratory Protection
All work with this compound solid should be performed inside a certified chemical fume hood to control the inhalation of dust.[2] If engineering controls are insufficient to prevent dust generation, or if work must be done outside of a hood, a NIOSH-approved respirator is mandatory. An N95 filtering facepiece is suitable for low levels of dust, while a half-mask or full-face respirator with acid gas cartridges is necessary if vapors are a concern.[1][2]
Operational Protocol: Safe Handling Workflow
A systematic approach to handling ensures that safety measures are consistently applied. The following workflow integrates PPE selection and procedural steps for a self-validating safety system.
Step-by-Step Handling Procedure
-
Pre-Handling Assessment:
-
Confirm that a Safety Data Sheet (SDS) for a closely related compound (e.g., Pyrrolidine-3-carboxylic acid) is accessible.[2]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[2]
-
Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place it within the chemical fume hood to minimize movement.
-
Prepare a designated waste container for contaminated materials.[6]
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the appropriate respiratory protection if required by your hazard assessment.
-
Put on chemical splash goggles and a face shield if necessary.
-
Wash hands and don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and dissolution, within the fume hood.
-
When transferring the solid, use a spatula and handle it gently to avoid creating airborne dust.[2][7]
-
If creating a solution, always add the acid to the solvent slowly, never the other way around, to control any exothermic reactions.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures & Disposal
Spill Management
For small spills inside a fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a universal spill absorbent.[6][8] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2]
Waste Disposal
All waste, including the chemical itself, empty containers, and contaminated PPE (gloves, wipes, absorbent material), must be disposed of as hazardous chemical waste.[6][10] Collect all waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup and disposal.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the disciplined use of appropriate personal protective equipment. By integrating these protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. Always prioritize caution and consult your institution's safety officer if you have any doubts.
References
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
-
Safety Data Sheet. (2020, May 15). Extremely flammable aerosol. [Link]
-
Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
-
Procter & Gamble. (2015, February 12). SAFETY DATA SHEET: Concentrated Spic and Span Disinfecting All-Purpose Spray and Glass Cleaner. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (1'R,3R)-1-(1'-Phenylethyl)-5-Oxo-3-Pyrrolidine Carboxylic Acid. [Link]
Sources
- 1. leelinework.com [leelinework.com]
- 2. fishersci.com [fishersci.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. canbipharm.com [canbipharm.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
